molecular formula C12H10N2O B142808 4-Phenylazophenol CAS No. 1689-82-3

4-Phenylazophenol

Cat. No.: B142808
CAS No.: 1689-82-3
M. Wt: 198.22 g/mol
InChI Key: JTSBGMZPPPULTA-UHFFFAOYSA-N
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Description

4-Hydroxyazobenzene is a member of azobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylphenol
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InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
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InChI Key

BEYOBVMPDRKTNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
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Molecular Formula

C12H10N2O
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DSSTOX Substance ID

DTXSID3022160, DTXSID70942923
Record name 4-Hydroxyazobenzene
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline]
Record name 4-Hydroxyazobenzene
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Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP
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Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C
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Record name 4-HYDROXYAZOBENZENE
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Vapor Pressure

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C
Record name 4-Hydroxyazobenzene
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Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

CAS No.

1689-82-3, 20714-70-9
Record name 4-Hydroxyazobenzene
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Melting Point

155-157 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its chemical structure, characterized by a phenyl group linked to a phenol through an azo bridge (-N=N-), gives rise to its distinctive color and chemical reactivity. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, with a focus on quantitative data, experimental methodologies, and the crucial aspect of its tautomeric equilibrium. This information is vital for its application in research, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory applications.

PropertyValue
IUPAC Name 4-(phenyldiazenyl)phenol
Synonyms 4-Hydroxyazobenzene, p-Phenylazophenol, Solvent Yellow 7
CAS Number 1689-82-3
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Brown or orange crystalline powder[1]
Melting Point 150-152 °C[1]
Boiling Point 230 °C at 20 mmHg[1]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, benzene, DMSO, and methanol.[1]
pKa 8.2 - 8.93
UV-Vis (λmax) 347 nm (in methanol)

Molecular Structure and Tautomerism

A key feature of this compound's chemistry is its existence as a mixture of two tautomeric forms in equilibrium: the azo form (phenol-azo) and the hydrazone form (quinone-hydrazone). This equilibrium is influenced by factors such as the solvent, temperature, and pH.

The azo form is characterized by the -N=N- double bond, while the hydrazone form contains a C=O double bond and an N-N single bond with a labile proton. Spectroscopic evidence, including UV-Visible, IR, and NMR spectroscopy, confirms the presence of both tautomers. For instance, the UV-Visible spectrum often shows distinct absorption bands for each form, with the hydrazone tautomer typically absorbing at a longer wavelength (bathochromic shift) compared to the azo form.

Below is a diagram illustrating the tautomeric equilibrium of this compound.

Caption: Azo-Hydrazone Tautomerism of this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and studying its tautomerism. In a typical ¹H NMR spectrum, the aromatic protons of both the phenyl and phenol rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The phenolic -OH proton will exhibit a characteristic singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In the hydrazone tautomer, the N-H proton will also give rise to a distinct signal.

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group in the azo form will have a chemical shift in the range of δ 155-160 ppm, while the carbonyl carbon in the hydrazone form will appear further downfield, typically above δ 180 ppm. The presence of signals corresponding to both tautomers in the NMR spectra provides direct evidence for the equilibrium in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound. Key vibrational bands include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹, indicative of the azo group. The weakness of this band is a known characteristic of symmetrically substituted azo compounds.

  • C=O stretching: In the hydrazone tautomer, a strong absorption band corresponding to the quinone-like carbonyl group is expected in the region of 1650-1680 cm⁻¹.

  • N-H bending: The hydrazone form will also show N-H bending vibrations, typically in the range of 1500-1650 cm⁻¹.

  • Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

The relative intensities of the O-H and C=O stretching bands can provide qualitative insights into the position of the tautomeric equilibrium.

Experimental Protocols

Synthesis of this compound

A standard laboratory synthesis of this compound involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with phenol.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Workflow Diagram:

synthesis_workflow aniline Aniline hcl_na_nitrite HCl, NaNO2, 0-5 °C aniline->hcl_na_nitrite Diazotization diazonium_salt Benzenediazonium Chloride hcl_na_nitrite->diazonium_salt coupling Azo Coupling diazonium_salt->coupling phenol_naoh Phenol, NaOH, 0-5 °C phenol_naoh->coupling product This compound (Crude) coupling->product purification Recrystallization (Ethanol) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic Workflow for this compound.

Procedure:

  • Diazotization of Aniline:

    • Dissolve a measured amount of aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure this compound.

    • Dry the purified product in a vacuum oven at a low temperature.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • Finely powder a small amount of the dry, purified this compound.

  • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (150-152 °C).

  • Then, decrease the heating rate to about 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range). A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a water-miscible organic solvent).

  • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to 10).

  • To a series of cuvettes, add a constant small aliquot of the this compound stock solution and fill to a final volume with the different buffer solutions.

  • Measure the UV-Visible absorption spectrum of each solution.

  • Identify the wavelength of maximum absorbance for both the acidic form (HA) and the basic form (A⁻).

  • Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at a specific wavelength where the acidic and basic forms have different molar absorptivities.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties, structural characteristics, and relevant experimental protocols for this compound. The tabulated data offers a quick reference for its physical and chemical constants, while the discussion on its azo-hydrazone tautomerism highlights a critical aspect of its chemical behavior. The provided experimental methodologies for its synthesis and the determination of its key properties serve as a practical resource for researchers. A thorough understanding of these fundamental aspects of this compound is essential for its effective utilization in scientific research and development.

References

Synthesis of 4-Phenylazophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 4-Phenylazophenol from Aniline and Phenol.

This technical guide provides a comprehensive overview of the synthesis of this compound, a diaryl-azo derivative with applications as a dye and potential as an antifungal agent.[1] The synthesis involves a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by the coupling of the resulting diazonium salt with phenol.[2][3] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents relevant quantitative data for the synthesis, purification, and characterization of the final product.

Core Concepts and Reaction Mechanisms

The synthesis of this compound is a prime example of an azo coupling reaction. The overall process can be broken down into two fundamental stages:

  • Diazotization of Aniline: Aniline, a primary aromatic amine, is converted into a benzenediazonium chloride salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite (NaNO₂).[4][5] The nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid like hydrochloric acid (HCl), reacts with aniline to form the diazonium salt.[4][6] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

  • Azo Coupling with Phenol: The benzenediazonium salt then acts as an electrophile and reacts with phenol in a coupling reaction.[2][7] This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the phenol.[2] The reaction is typically carried out in a basic medium, which activates the phenol by converting it to the more strongly activating phenoxide ion.[8][9][10] The coupling predominantly occurs at the para-position of the hydroxyl group on the phenol due to steric hindrance at the ortho positions, resulting in the formation of this compound (also known as p-hydroxyazobenzene).[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reactant Quantities and Reaction Conditions

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Typical Molar RatioReaction Temperature (°C)
AnilineC₆H₅NH₂93.131.00-5 (Diazotization)
Sodium NitriteNaNO₂69.001.0 - 1.10-5 (Diazotization)
Hydrochloric Acid (conc.)HCl36.46Excess0-5 (Diazotization)
PhenolC₆H₅OH94.111.00-5 (Coupling)
Sodium HydroxideNaOH40.00Excess0-5 (Coupling)

Table 2: Product Characterization Data

PropertyValue
Product Name This compound, p-Hydroxyazobenzene, Solvent Yellow 7
CAS Number 1689-82-3[1][12][13][14][15][16]
Molecular Formula C₁₂H₁₀N₂O[12][13][15][16]
Molecular Weight 198.22 g/mol [1][12][13]
Appearance Brown to orange crystalline powder[1][13][16]
Melting Point 150-156 °C[13][14][16]
Solubility Soluble in ethanol, acetone, benzene, and ether; Insoluble in water[1][16][17]
λmax 347 nm
Reported Yield Up to 97%[12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Diazotization of Aniline
  • In a beaker, dissolve a specific amount of aniline (e.g., 1.23 mL) in a mixture of concentrated hydrochloric acid (e.g., 8.0 mL) and distilled water (e.g., 8.0 mL).[18]

  • Cool the resulting solution in an ice bath to a temperature between 0 and 5°C.[5][19]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0 g) in a minimal amount of cold distilled water (e.g., 5 mL).[18]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining constant stirring and ensuring the temperature does not exceed 5°C.[5][20]

  • After the complete addition of the sodium nitrite solution, the formation of the benzenediazonium chloride solution is complete. Keep this solution in the ice bath for the subsequent coupling reaction.[20]

Protocol 2: Azo Coupling with Phenol
  • In a separate beaker, dissolve a molar equivalent of phenol (relative to the initial amount of aniline) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[18]

  • Cool this alkaline phenol solution in an ice bath to a temperature between 0 and 5°C.[18]

  • Slowly and carefully add the cold benzenediazonium chloride solution from Protocol 1 to the cold alkaline phenol solution with vigorous stirring.[5][20]

  • A colored precipitate of this compound should form immediately.[21]

  • Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.[18]

Protocol 3: Isolation and Purification of this compound
  • Isolate the crude this compound precipitate by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.[1]

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-stage reaction mechanism for the synthesis of this compound.

Reaction_Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ / HCl (0-5°C) Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Forms Diazonium_c Benzenediazonium Chloride Phenol Phenol NaOH NaOH Phenol->NaOH Phenoxide Phenoxide Ion NaOH->Phenoxide Forms Product This compound Phenoxide->Product Couples with Diazonium Salt

Caption: The two-stage synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction Steps cluster_workup Product Isolation and Purification Aniline_Sol Prepare Aniline Solution in HCl Diazotization Diazotization of Aniline with NaNO₂ at 0-5°C Aniline_Sol->Diazotization Phenol_Sol Prepare Phenol Solution in NaOH Coupling Azo Coupling with Phenol Solution at 0-5°C Phenol_Sol->Coupling Diazotization->Coupling Add Diazonium Salt Filtration Vacuum Filtration Coupling->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol) Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A general workflow for the synthesis of this compound.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis of azo compounds. The provided protocols and data are intended to be a starting point for laboratory work, and optimization may be necessary depending on the specific experimental conditions and desired product purity.

References

Spectroscopic Profile of 4-Phenylazophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylazophenol (CAS No. 1689-82-3), a valuable compound in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR, and NMR) in a structured format, alongside detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by a distinct absorption maximum (λmax) in the ultraviolet-visible region, which is primarily attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.

Spectroscopic ParameterValueSolvent
λmax347 nmMethanol

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. These vibrational frequencies provide a unique fingerprint for the compound's molecular structure.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3540-3215O-H (stretching, H-bonded)Broad
2965-2920C-H (sp² stretching)Medium
~1600C=C (aromatic ring stretching)Medium
~1490N=N (azo stretching)Medium-Weak
~1250C-O (stretching)Strong
~840C-H (para-substituted benzene out-of-plane bend)Strong

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: A small amount of finely ground this compound is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.89-7.86multiplet-4HProtons on the phenyl ring attached to the azo group and protons ortho to the azo group on the phenol ring
7.52-7.43multiplet-3HProtons meta and para to the azo group on the phenyl ring
6.94doublet8.42HProtons ortho to the hydroxyl group on the phenol ring

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Chemical Shift (δ, ppm)Assignment
~160C-OH
~152C-N=N (on phenol ring)
~147C-N=N (on phenyl ring)
~131CH (para to azo on phenyl ring)
~129CH (meta to azo on phenyl ring)
~125CH (ortho to hydroxyl on phenol ring)
~122CH (ortho to azo on phenyl ring)
~116CH (meta to hydroxyl on phenol ring)

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing Sample This compound Sample Dissolution Dissolution in Solvent (e.g., Methanol for UV-Vis, CDCl3 for NMR) Sample->Dissolution Solid_Prep Solid State Preparation (KBr Pellet or ATR for IR) Sample->Solid_Prep UV_Vis UV-Vis Spectrometer Dissolution->UV_Vis NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer Solid_Prep->FTIR UV_Data UV-Vis Spectrum (Absorbance vs. Wavelength) UV_Vis->UV_Data IR_Data IR Spectrum (Transmittance vs. Wavenumber) FTIR->IR_Data NMR_Data NMR Spectra (¹H and ¹³C Chemical Shifts) NMR->NMR_Data

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylazophenol (also known as 4-hydroxyazobenzene or Solvent Yellow 7) in various organic solvents. This document details the qualitative and semi-quantitative solubility data available in the public domain, outlines detailed experimental protocols for solubility determination, and presents logical workflows and influencing factors through diagrams.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O. It is an azo dye characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-). Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the azo group and the hydroxyl oxygen), dictates its interaction with different solvents and thus its solubility. Understanding the solubility of this compound is critical for its application in various fields, including dye synthesis, manufacturing of varnishes and resins, and as a component in printing inks.

Solubility of this compound: A Qualitative and Semi-Quantitative Overview

Based on available literature, this compound exhibits a range of solubilities in common organic solvents. It is generally classified as soluble in polar aprotic and polar protic organic solvents, while being insoluble in water.

Qualitative Solubility:

  • Soluble in: Acetone, Ethanol, Methanol, Diethyl ether, Benzene, Dimethyl sulfoxide (DMSO).[1][2]

  • Insoluble in: Water.[1][2]

Semi-Quantitative Solubility Data:

  • Ethanol: A solubility of "0.1%, clear" has been noted, which can be interpreted as 0.1 g per 100 mL of ethanol.[3] The temperature for this measurement is not specified but is likely at or near room temperature.

  • Water: The solubility in water is reported as 90 mg/L at 20 °C.[4]

A comprehensive, temperature-dependent quantitative analysis of this compound's solubility in a broader range of organic solvents would be a valuable area for future research.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of both the solute and the solvent are key determinants.

G Factors Influencing the Solubility of this compound cluster_0 Intermolecular Forces A This compound (Solute Properties) E Hydrogen Bonding A->E F Van der Waals Forces A->F G Dipole-Dipole Interactions A->G B Organic Solvent (Solvent Properties) B->E B->F B->G C Solubility D Temperature D->C Directly Proportional (Generally) E->C Strongly Influences F->C Influences G->C Influences

Caption: Logical relationship of factors affecting the solubility of this compound.

The phenolic hydroxyl group in this compound allows it to act as a hydrogen bond donor, while the nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (like ethanol and methanol) are therefore effective at solvating this compound. The aromatic rings contribute to van der Waals interactions, making it soluble in nonpolar aromatic solvents like benzene.

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound can be determined using several established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the equipment on hand. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectroscopic Method.

4.1. Gravimetric Method (Shake-Flask Method)

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • The container is placed in a constant-temperature bath (e.g., a shaking water bath or an incubator) and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

    • Periodic sampling and analysis can be performed to confirm that the concentration of the solute in the solution has reached a plateau, indicating equilibrium.

  • Separation of the Saturated Solution:

    • After equilibration, the suspension is allowed to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation or further dissolution. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Analysis:

    • A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).

    • The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • The container with the solid residue is then dried to a constant weight in a desiccator.

    • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

  • Calculation of Solubility:

    • The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.2. UV-Vis Spectroscopic Method

This method is particularly suitable for compounds that have a strong chromophore, such as the azo group in this compound. It is often faster than the gravimetric method.

Methodology:

  • Preparation of a Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. For this compound in methanol, the λmax is approximately 347 nm.[1]

    • A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Separation of Saturated Solution:

    • A saturated solution is prepared in the same manner as described in the gravimetric method (steps 1 and 2).

  • Analysis:

    • A small, accurately measured aliquot of the clear, saturated filtrate is taken and diluted with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow undissolved solid to settle B->C D Withdraw supernatant through a filter C->D E Analysis of the Saturated Solution D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F G Spectroscopic Method: Dilute and measure absorbance E->G H Calculate Solubility F->H G->H

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed methodologies for its experimental determination. While qualitative data indicates good solubility in common polar and nonpolar organic solvents, there is a clear need for more extensive quantitative, temperature-dependent solubility studies to support the various applications of this compound. The experimental protocols and workflows presented here provide a solid foundation for researchers and professionals to conduct such studies and to better understand and utilize the properties of this compound.

References

4-Phenylazophenol melting point and boiling point determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Determination of 4-Phenylazophenol's Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties of this compound, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental protocols for the characterization of this compound.

Physicochemical Properties of this compound

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is an organic compound with the chemical formula C₁₂H₁₀N₂O.[1][2][3][4] It typically appears as a yellow to orange or brown crystalline powder.[1][4][5] This azo dye is soluble in acetone, ethanol, benzene, and ether but is insoluble in water.[1][2][3]

Data on Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. A summary of these values is presented below for easy comparison. The variation in reported melting points can be attributed to the purity of the sample and the experimental conditions under which the measurements were taken.

Physical PropertyValue
Melting Point 150-152 °C[1][2][6]
152.0 to 156.0 °C
153 °C
155-157 °C[1][7]
151-157 °C[5]
148-154 °C[4]
155 °C[8]
Boiling Point 230 °C at 20 mmHg[1][2][6]
220-230 °C at 2.67 kPa[1]
220-230 °C at 20 mmHg (with slight decomposition)[7]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical substance. The following are detailed standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Thermometer

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Heating oil (e.g., mineral oil or silicone oil)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][10]

  • Heating: The thermometer and capillary assembly are immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[10] The apparatus is heated slowly and steadily.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[9] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Apparatus and Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., beaker with heating oil)

  • This compound sample

  • Heating source (e.g., hot plate or Bunsen burner)

Procedure:

  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube.

  • Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.[12] The test tube is then attached to a thermometer.

  • Heating: The assembly is immersed in a heating bath and heated gently.[11][13] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[13]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13] The heating is then stopped.

  • Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample: Powder this compound start->prep_sample fill_capillary Fill Capillary Tube (1-2 mm height) prep_sample->fill_capillary setup_apparatus Setup Apparatus: Attach capillary to thermometer fill_capillary->setup_apparatus heat_sample Heat Sample Slowly in a liquid bath setup_apparatus->heat_sample observe_start Observe First Liquid Drop Record T1 heat_sample->observe_start observe_end Observe Complete Liquefaction Record T2 observe_start->observe_end calculate_range Melting Point Range = T1 - T2 observe_end->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow start Start prep_sample Place Liquid Sample in a small test tube start->prep_sample insert_capillary Insert Inverted Capillary Tube (sealed end up) prep_sample->insert_capillary setup_apparatus Setup Apparatus: Attach test tube to thermometer insert_capillary->setup_apparatus heat_sample Heat Sample in a Liquid Bath setup_apparatus->heat_sample observe_bubbles Observe Rapid Stream of Bubbles heat_sample->observe_bubbles stop_heating Stop Heating observe_bubbles->stop_heating observe_reentry Observe Liquid Re-entry into Capillary Tube stop_heating->observe_reentry record_temp Record Temperature as Boiling Point observe_reentry->record_temp end End record_temp->end

Caption: Workflow for Boiling Point Determination.

References

Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-Phenylazophenol (CAS No. 1689-82-3), also known as 4-Hydroxyazobenzene or Solvent Yellow 7. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a brown to dark-yellow powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene[1][2][3][4]. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1][2][5][6]. It may also cause skin sensitization upon repeated contact[5][6]. While not classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage[1][6]. The International Agency for Research on Cancer (IARC) has classified 4-Hydroxyazobenzene in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence[1][7].

GHS Hazard Statements:

  • Harmful if swallowed (H302)[2][8][9]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

  • Toxic to aquatic life with long-lasting effects (H411)[]

Toxicological Profile

Understanding the toxicological properties of this compound is crucial for risk assessment. The available data, while not exhaustive, provides key insights into its potential health effects.

Quantitative Toxicological Data
ParameterValueSpeciesRouteReference
LD50 75 mg/kgMouseIntraperitoneal[11][12]
Melting Point 150 - 154 °CN/AN/A[2]
152 - 156 °CN/AN/A[9]
155 - 157 °CN/AN/A
Toxicokinetics and Metabolism

Studies on the related compound 4-hydroxyazobenzene in rabbits have shown that it is completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate[1][7][12]. The metabolism of this compound is expected to involve the reduction of the azo bond, a common pathway for azo dyes, which can lead to the formation of aromatic amines[1]. These metabolites, which include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, and conjugated 2-aminophenol, may contribute to the overall toxicity of the parent compound[12].

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the safety of chemicals like this compound. The following are summaries of key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg)[8]. The endpoint is the observation of clear signs of toxicity rather than mortality[8].

  • Animal Model: Typically, rats of a single sex (usually females) are used[8].

  • Procedure:

    • A sighting study is first conducted with a single animal to determine the appropriate starting dose[].

    • In the main study, a group of animals is dosed at the selected starting level[].

    • Depending on the presence or absence of toxicity, further groups may be dosed at higher or lower fixed doses[8][].

    • Animals are observed for a minimum of 14 days for signs of toxicity and mortality[]. Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study[].

In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint is the measurement of cell viability, typically using the MTT assay.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period (typically 15-60 minutes), the substance is rinsed off.

    • The tissues are incubated for a post-exposure period (around 42 hours).

    • Cell viability is then determined. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

  • Animal Model: Healthy, adult albino rabbits are typically used.

  • Procedure:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

    • If testing is necessary, a single animal is initially tested.

    • The substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored.

    • The observation period can extend up to 21 days to assess the reversibility of any effects.

Plausible Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by this compound are not currently available, based on its chemical structure (a phenolic compound and an azo dye), a plausible mechanism of toxicity involves the induction of oxidative stress. Phenolic compounds and the aromatic amine metabolites of azo dyes are known to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger various signaling cascades.

plausible_toxicity_pathway Plausible Oxidative Stress-Mediated Toxicity Pathway for this compound cluster_exposure Exposure & Metabolism cluster_stress Cellular Stress Induction cluster_response Cellular Response PAP This compound Metabolites Metabolism (e.g., Aromatic Amines) PAP->Metabolites Azo-reductases ROS Increased Reactive Oxygen Species (ROS) PAP->ROS Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 IKK IKK Activation Oxidative_Stress->IKK DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes transcription Antioxidant_Enzymes->Oxidative_Stress counteracts IκBα IκBα Degradation IKK->IκBα NFkB NF-κB Activation IκBα->NFkB Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocation to nucleus Cell_Death Cell Death Inflammatory_Genes->Cell_Death contributes to Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Apoptosis_Pathway->Cell_Death safe_handling_workflow Workflow for Safe Handling of this compound start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe ventilation Ensure Proper Ventilation (Chemical Hood On and Functioning) ppe->ventilation weighing Weigh/Handle Compound in a Ventilated Enclosure ventilation->weighing transport Transport in a Sealed Secondary Container weighing->transport use Use in Experiment transport->use cleanup Clean Work Area and Decontaminate Equipment use->cleanup waste Dispose of Waste in Labeled Hazardous Waste Container cleanup->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end spill_response_workflow Workflow for this compound Spill Response spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe evacuate Evacuate the Area major_spill->evacuate contain Contain the Spill ppe->contain cleanup_damp Dampen with Water to Prevent Dust contain->cleanup_damp cleanup_dry Use Dry Cleanup Methods (Sweep or HEPA Vacuum) collect Collect Material into Labeled Hazardous Waste Container cleanup_dry->collect cleanup_damp->cleanup_dry decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End dispose->end alert Alert Emergency Responders evacuate->alert secure Secure the Area and Prevent Entry alert->secure

References

CAS number and molecular formula of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1689-82-3 Molecular Formula: C₁₂H₁₀N₂O

This technical guide provides an in-depth overview of 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7), a versatile diaryl-azo compound with applications in dye manufacturing, research, and potentially drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 1689-82-3[1][2][3]
Molecular Formula C₁₂H₁₀N₂O[1][2][3]
Molecular Weight 198.22 g/mol [1][2][3]
Appearance Brown to yellow fine crystalline powder[2]
Melting Point 150-152 °C[3]
Boiling Point 230 °C at 20 mmHg[2]
Solubility Soluble in acetone, ethanol, benzene, and ether; Insoluble in water.[2]
λmax 347 nm[3]
pKa 8.2[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its enzymatic polymerization are provided below. Additionally, adapted protocols for its potential use in antifungal assays and as a pH indicator are outlined.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization reaction of aniline followed by an azo coupling reaction with phenol.[2]

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt.

    • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with vigorous stirring.

    • A colored precipitate of this compound will form.

    • Maintain the reaction mixture at a low temperature for a period to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Enzymatic Polymerization of this compound

This compound can be polymerized using an enzymatic approach, offering a greener alternative to traditional chemical polymerization. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose.[5]

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Dioxane

Procedure:

  • Reaction Setup:

    • Dissolve this compound in a mixture of phosphate buffer and dioxane. Dioxane is used as a co-solvent to improve the solubility of the monomer.

    • Add Horseradish peroxidase to the solution.

  • Initiation of Polymerization:

    • Slowly add hydrogen peroxide to the reaction mixture. H₂O₂ acts as an oxidizing agent, which is necessary for the HRP-catalyzed polymerization.

    • The polymerization is allowed to proceed at room temperature with stirring for a specified period (e.g., 24 hours).

  • Isolation of the Polymer:

    • Precipitate the resulting polymer, poly(this compound), by adding the reaction mixture to a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and enzyme, and dry it under vacuum.

Adapted Protocol: Antifungal Susceptibility Testing

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution:

    • Due to its insolubility in water, prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate. The final concentrations should typically range from a high to a low concentration (e.g., 256 µg/mL to 0.5 µg/mL).

    • Ensure the final concentration of DMSO in each well is low (typically ≤1%) to avoid solvent toxicity to the fungal cells. Include a solvent control (broth with DMSO but no compound).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the fungal strain as per established protocols (e.g., CLSI or EUCAST guidelines).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Adapted Protocol: Use as a pH Indicator

The phenolic hydroxyl group in this compound suggests its potential use as a pH indicator, as its color may change with pH due to the protonation state of the hydroxyl group.

Materials:

  • This compound

  • Ethanol (for stock solution)

  • Buffer solutions of known pH (e.g., pH 4, 7, 10)

  • Test solutions of unknown pH

Procedure:

  • Preparation of Indicator Solution:

    • Prepare a dilute solution of this compound in ethanol.

  • Determination of Color Change Range:

    • Add a few drops of the indicator solution to a series of buffer solutions with a wide range of pH values.

    • Observe and record the color of the solution at each pH to determine the pH range over which the color transition occurs.

  • Testing Unknown Solutions:

    • Add a few drops of the this compound indicator solution to the test solution of unknown pH.

    • Compare the resulting color to the colors observed in the buffer solutions to estimate the pH of the unknown solution.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium_Salt Benzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Slow Addition < 10 °C Phenol Phenol NaOH NaOH Phenol->NaOH Phenoxide Sodium Phenoxide NaOH->Phenoxide Phenoxide->Coupling_Reaction Crude_Product Crude this compound Coupling_Reaction->Crude_Product Precipitation Purification Purification (Recrystallization) Crude_Product->Purification Filtration & Washing Final_Product Final_Product Purification->Final_Product Pure this compound

Synthesis Workflow for this compound.

Polymerization_Workflow Monomer This compound (in Dioxane/Buffer) Reaction_Vessel Reaction Mixture Monomer->Reaction_Vessel Enzyme Horseradish Peroxidase (HRP) Enzyme->Reaction_Vessel Initiator Hydrogen Peroxide (H2O2) Initiator->Reaction_Vessel Slow Addition Polymerization Enzymatic Polymerization Reaction_Vessel->Polymerization Stirring at RT Precipitation Precipitation Polymerization->Precipitation Addition of Non-solvent (e.g., Methanol) Isolation Isolation of Polymer Precipitation->Isolation Filtration & Washing Final_Polymer Poly(this compound) Isolation->Final_Polymer Drying

Enzymatic Polymerization Workflow.

Biological_Screening_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antifungal_Assay Antifungal Assay (e.g., MIC determination) Compound->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay (on mammalian cells) Compound->Cytotoxicity_Assay Hit_Identification Hit Identification Antifungal_Assay->Hit_Identification Active Cytotoxicity_Assay->Hit_Identification Low Toxicity Enzyme_Interaction Enzyme Interaction Studies (e.g., Cytochrome P450) Hit_Identification->Enzyme_Interaction Pathway_Analysis Cell-based Pathway Analysis Hit_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Enzyme_Interaction->Lead_Optimization Identified Target Pathway_Analysis->Lead_Optimization Modulated Pathway Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate Improved Potency & Safety

Logical Workflow for Biological Screening.

References

Tautomerism in 4-Phenylazophenol and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylazophenol and its derivatives are a class of compounds that exhibit a fascinating and crucial chemical phenomenon known as tautomerism, specifically azo-hydrazone tautomerism. This equilibrium between the azo and hydrazone forms is not merely an academic curiosity; it profoundly influences the molecule's color, stability, reactivity, and, importantly for drug development, its biological activity and pharmacokinetic properties.[1][2] The position of this equilibrium is highly sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding environment, such as the solvent polarity and pH.[1][3][4] A thorough understanding and ability to control this tautomeric balance are critical for the rational design of novel therapeutics, diagnostics, and other advanced materials. This guide provides a comprehensive overview of the core principles of tautomerism in this compound derivatives, detailed experimental protocols for its investigation, and quantitative data to inform research and development efforts.

The Core Principle: Azo-Hydrazone Tautomerism

The fundamental principle underlying the behavior of this compound and its derivatives is the dynamic equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.[3][4][5] This is a type of proton tautomerism where a proton shifts from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the π-electron system.

The azo tautomer is characterized by an -N=N- double bond (azo group) and a hydroxyl (-OH) group attached to the phenyl ring. The hydrazone tautomer, on the other hand, features a -NH-N= group (hydrazone group) and a carbonyl (C=O) group within a quinone-like ring structure.[6]

Caption: Azo-Hydrazone Tautomeric Equilibrium in this compound.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the azo and hydrazone forms is dictated by a combination of intramolecular (substituent effects) and intermolecular (solvent effects) forces.

Substituent Effects

The electronic nature of substituents on the phenyl rings plays a pivotal role in determining the predominant tautomeric form.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, attached to the phenylazo ring tend to stabilize the hydrazone tautomer.[3][4] This is because they increase the acidity of the phenolic proton and stabilize the negative charge that develops on the oxygen atom in the transition state for proton transfer.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) or amino (-NH2) groups, on the phenol ring generally favor the azo tautomer by increasing the electron density on the phenolic oxygen, making the proton less acidic.[3][4]

Substituent_Effects Substituent Substituent on Phenyl Ring EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Substituent->EWG EDG Electron-Donating Group (e.g., -OCH3, -NH2) Substituent->EDG Equilibrium Azo-Hydrazone Equilibrium EWG->Equilibrium EDG->Equilibrium Azo Favors Azo Tautomer Equilibrium->Azo Hydrazone Favors Hydrazone Tautomer Equilibrium->Hydrazone

Caption: Influence of Substituents on Tautomeric Equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent have a profound impact on the tautomeric equilibrium.

  • Polar protic solvents , such as water, ethanol, and methanol, can form hydrogen bonds with both tautomers. However, they tend to stabilize the more polar hydrazone form to a greater extent, thus shifting the equilibrium towards the hydrazone tautomer.[7]

  • Non-polar aprotic solvents , like toluene and chloroform, favor the less polar azo tautomer.[8]

  • Polar aprotic solvents , such as DMSO and DMF, can act as hydrogen bond acceptors and can influence the equilibrium based on their specific interactions with each tautomer.[8]

The equilibrium constant, KT = [Hydrazone]/[Azo], is a quantitative measure of the relative stability of the two tautomers.

Table 1: Tautomeric Equilibrium Constants (KT) of this compound Derivatives in Various Solvents

DerivativeSolventKT ([Hydrazone]/[Azo])Reference
4-Phenylazo-1-naphtholMethanol1.551[9]
4-Phenylazo-1-naphtholChloroform1.463[9]
4-Phenylazo-1-naphtholAcetonitrile0.66[9]
4-Phenylazo-1-naphtholCarbon Tetrachloride0.56[9]
2-(4'-hydroxyphenylazo)benzoic acid (neutral)ToluenePredominantly Azo[8]
2-(4'-hydroxyphenylazo)benzoic acid (neutral)ChloroformPredominantly Azo[8]
2-(4'-hydroxyphenylazo)benzoic acid (neutral)DMSOPredominantly Azo[8]
2-(4'-hydroxyphenylazo)benzoic acid (monoanionic)TolueneOnly Hydrazone[8]
2-(4'-hydroxyphenylazo)benzoic acid (monoanionic)ChloroformOnly Hydrazone[8]
2-(4'-hydroxyphenylazo)benzoic acid (monoanionic)WaterOnly Azo[8]

Experimental Protocols for Tautomerism Investigation

Several spectroscopic and computational techniques are employed to study and quantify the azo-hydrazone tautomerism.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for distinguishing between the azo and hydrazone tautomers as they exhibit distinct absorption spectra.[4][10]

  • Azo-phenol tautomers typically show an absorption band at shorter wavelengths, around 350-400 nm.[3][5]

  • Quinone-hydrazone tautomers absorb at longer wavelengths, generally in the range of 430-500 nm, resulting in a bathochromic shift.[3][5]

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the this compound derivative in the solvent of interest.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Spectral Acquisition: Scan the absorbance of the solution over a wavelength range of 200-700 nm.

  • Data Analysis: Identify the absorption maxima (λmax) corresponding to the azo and hydrazone forms. The relative intensities of these bands can be used to estimate the ratio of the two tautomers. For quantitative analysis, the molar extinction coefficients of the pure tautomers are required, which can be challenging to obtain if both forms coexist.[10]

UV_Vis_Workflow start Start prep Prepare Dilute Solution of This compound Derivative start->prep instrument Set up UV-Vis Spectrophotometer (Solvent as Reference) prep->instrument scan Acquire Absorbance Spectrum (200-700 nm) instrument->scan analyze Analyze Spectrum: - Identify λmax for Azo and Hydrazone - Determine Tautomer Ratio scan->analyze end End analyze->end

Caption: Workflow for UV-Vis Spectroscopic Analysis of Tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information to identify and quantify the tautomers.[1][10][11]

  • ¹H NMR: The chemical shifts of the phenolic -OH proton (azo form) and the -NH proton (hydrazone form) are distinct. The -NH proton of the hydrazone tautomer is typically observed at a downfield chemical shift.[12]

  • ¹³C NMR: The chemical shift of the carbon atom bonded to the oxygen is significantly different in the two tautomers (C-OH vs. C=O).

  • ¹⁵N NMR: This technique is particularly powerful as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (azo vs. hydrazone).[11]

Protocol for NMR Spectroscopic Analysis:

  • Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer.

  • Spectral Acquisition: Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei.

  • Data Analysis: Integrate the signals corresponding to the distinct protons or carbons of the azo and hydrazone forms. The ratio of the integrals provides the relative abundance of each tautomer. The use of reference compounds known to exist in a single tautomeric form can aid in peak assignment.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can be used to:

  • Predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvent models).[9][13]

  • Calculate the theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data.[10]

  • Investigate the transition state and energy barrier for the tautomeric interconversion.[13]

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structures of both the azo and hydrazone tautomers.

  • Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[9]

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and/or in a simulated solvent environment.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Property Calculation: Calculate NMR chemical shifts and UV-Vis absorption spectra for comparison with experimental data.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

  • Pharmacodynamics: The different tautomers can have distinct shapes and hydrogen bonding capabilities, leading to different binding affinities for the target receptor or enzyme.[2]

  • Pharmacokinetics: Properties like solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[2]

  • Toxicity: Different tautomers may exhibit different toxicological profiles.[2][7]

Therefore, a comprehensive understanding and control of tautomerism are essential for the successful design and development of new drugs based on the this compound scaffold.

Conclusion

The azo-hydrazone tautomerism of this compound and its derivatives is a complex yet predictable phenomenon. By carefully considering the electronic effects of substituents and the nature of the solvent, researchers can modulate the tautomeric equilibrium to achieve desired physicochemical and biological properties. The combined application of experimental techniques like UV-Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for the in-depth investigation of this important class of molecules, paving the way for innovations in drug discovery and materials science.

References

A Technical Guide to 4-Phenylazophenol: Historical Context, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Phenylazophenol, a foundational molecule in the history of synthetic organic chemistry. Delving into its discovery, historical and modern synthesis, and its diverse applications, this document serves as a comprehensive resource for professionals in research and development.

Historical Context and Discovery

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Its discovery was a direct consequence of the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into highly reactive diazonium salts.[1][2][3] This breakthrough was monumental, as it unlocked a versatile chemical pathway for the synthesis of a vast array of new compounds.

Griess found that by treating an aromatic amine with nitrous acid at low temperatures, an unstable diazonium salt is formed.[1] Subsequently, this salt could be reacted with various aromatic compounds, such as phenols and amines, in what is known as a coupling reaction, to produce intensely colored azo compounds.[1][4] This two-step process formed the basis for the creation of the entire class of azo dyes, which quickly became the largest and most important group of synthetic colorants.[1]

While Griess's initial publications in Annalen der Chemie und Pharmacie in the late 1850s and early 1860s laid the theoretical groundwork, the first commercially successful azo dye, Bismarck brown, was produced in 1863.[3] The synthesis of this compound, also known as 4-hydroxyazobenzene, follows this fundamental principle of diazotization of aniline followed by coupling with phenol. Though a specific date for its first synthesis is not prominently documented, it is one of the archetypal examples of an azo dye produced via the Griess reaction. The development of these early azo dyes revolutionized the textile industry, offering a wide spectrum of vibrant and lightfast colors that were previously unattainable with natural dyes.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a brown or yellow powder.[5] It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀N₂O[7]
Molecular Weight198.22 g/mol [8]
Melting Point150-152 °C[5][8]
Boiling Point230 °C at 20 mmHg[5][9]
pKa8.93 ± 0.13[5]
Colour Index Number11800[5][8]

Table 1: Physical and Chemical Properties

Spectral Data TypeWavelength/WavenumberMolar Extinction Coefficient (ε)SolventReference(s)
UV-Vis (λmax)347 nm10000 at 233-239nmMethanol[5][8]
UV (Max Absorption)236.5 nmlog ε = 4.0Alcohol[10]

Table 2: Spectral Properties

Experimental Protocols

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The general procedure involves two main stages: the diazotization of aniline and the subsequent azo coupling with phenol.

Historical Synthesis Methodology (Conceptual)

Based on the work of Peter Griess, the 19th-century synthesis would have followed these fundamental steps:

  • Diazotization of Aniline: Aniline would be dissolved in an acidic solution, typically hydrochloric acid, and cooled to a low temperature (0-5 °C) in an ice bath. An aqueous solution of sodium nitrite would then be added slowly to form the benzenediazonium chloride salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: A solution of phenol in an alkaline medium, such as sodium hydroxide, would be prepared and cooled. The cold diazonium salt solution would then be slowly added to the alkaline phenol solution. The coupling reaction would occur, resulting in the formation of this compound as a precipitate.

  • Isolation and Purification: The resulting solid would be collected by filtration and likely purified by recrystallization from a suitable solvent like ethanol or benzene.[5]

Modern Laboratory Synthesis Protocol

The following is a representative modern protocol for the synthesis of this compound:

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Phenol

  • Sodium Hydroxide

  • Distilled Water

  • Ice

Procedure:

Part 1: Diazotization of Aniline

  • In a beaker, dissolve aniline (1.23 mL) in a mixture of concentrated hydrochloric acid (8.0 mL) and distilled water (8.0 mL).[11]

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium nitrite (1.0 g) in distilled water (5 mL).[11]

  • Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature below 5 °C. This will produce the benzenediazonium salt solution.

Part 2: Azo Coupling with Phenol

  • In a separate beaker, dissolve phenol (0.1 g) in a 10% sodium hydroxide solution (12 mL).[11]

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

  • A colored precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.

Part 3: Isolation and Purification

  • Collect the crude this compound by vacuum filtration.

  • Wash the precipitate with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals.

  • Dry the purified crystals in a desiccator.

Applications and Use

Initially prized for its properties as a yellow dye for textiles, this compound and other early azo dyes were instrumental in the growth of the synthetic chemical industry.[1] Its applications have since diversified:

  • Dyeing and Pigments: It has been used to color varnishes, greases, paraffin wax, and soaps.[5] It is also used in printing and solvent-based writing inks.[12]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other, more complex azo dyes and organic molecules.

  • Research Applications: In modern research, this compound has been used to study mineralization processes by certain fungi. It is also investigated for its potential antifungal properties.[13] Furthermore, its photochromic properties, where it undergoes reversible color changes upon exposure to light, make it a subject of interest in materials science for applications such as optical data storage and light-activated sensors.[14]

Visualizations

Discovery_of_4_Phenylazophenol cluster_griess Peter Griess (1858) cluster_synthesis Synthesis of Azo Dyes cluster_application Early Applications griess Discovery of Diazotization Reaction diazotization Aromatic Amine + Nitrous Acid -> Diazonium Salt griess->diazotization Enables coupling Diazonium Salt + Phenol -> This compound diazotization->coupling Reacts with dyes Synthetic Dyes for Textiles coupling->dyes Leads to

Caption: Logical flow from Griess's discovery to the synthesis and application of early azo dyes.

Synthesis_of_4_Phenylazophenol aniline Aniline hcl_nano2 + HCl, NaNO2 (0-5 °C) aniline->hcl_nano2 diazonium Benzenediazonium Chloride hcl_nano2->diazonium azophenol This compound diazonium->azophenol Azo Coupling phenol Phenol naoh + NaOH phenol->naoh naoh->azophenol

Caption: Chemical synthesis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenylazophenol Research

This technical guide provides a comprehensive review of the existing literature on this compound (also known as 4-Hydroxyazobenzene). It covers the compound's fundamental properties, synthesis protocols, biological activities, and applications, with a focus on data relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is an organic compound belonging to the azobenzene family, characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] It typically appears as a brown, yellow, or orange crystalline powder.[3][4][5]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1689-82-3[3][6]
Molecular Formula C₁₂H₁₀N₂O[3][4][6]
Molecular Weight 198.22 g/mol [3][6]
Melting Point 150-157 °C[3][4][6]
Boiling Point 220-230 °C at 2.67 kPa (20 mmHg)[3][4]
Appearance Brown, orange, or yellow crystalline powder[3][4][5]
pKa 8.93 ± 0.13 (Predicted)[3][4]
Solubility Soluble in ethanol, acetone, ether, benzene, DMSO, and methanol. Insoluble in water.[3][4]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key data from various spectroscopic techniques are presented below.

Spectroscopic TechniqueWavelength/ShiftDetailsSource(s)
UV-Vis (λmax) 347 nm---[3]
236.5 nmIn alcohol (log ε = 4.0)[7]
Molar Extinction Coefficient (ε) ~10,000At 233-239 nm in methanol (0.005 g/L)[3]
¹H NMR, ¹³C NMR Not specifiedUsed for structural confirmation, particularly in polymerization studies.[8][9]
FTIR, FT-Raman Not specifiedUsed to identify functional groups and confirm polymerization.[8][9]
Mass Spectrometry Not specifiedAvailable in the NIST Mass Spectrometry Data Center.[10]

Synthesis and Purification Protocols

The synthesis of this compound is primarily achieved through a classic azo coupling reaction. Additionally, enzymatic methods have been explored for its polymerization.

Chemical Synthesis: Azo Coupling

The standard method involves the diazotization of aniline followed by its coupling with phenol.[3][11]

Experimental Protocol:

  • Diazotization of Aniline:

    • Dissolve aniline (1.2 mol) in a 10% sulfuric acid solution (300 ml) with stirring.[11]

    • Cool the solution to below 5-9 °C using an ice bath.[4][11]

    • Slowly add a solution of sodium nitrite or potassium hydrogen sulfite (1.1 mol) dissolved in water. Maintain the temperature below the specified range.[11]

    • Monitor the reaction endpoint using starch-iodide paper, which turns dark blue upon completion, indicating the formation of the diazonium salt.[4][11]

  • Azo Coupling with Phenol:

    • In a separate vessel, prepare a solution of phenol (1.2 mol) in a 9% potassium carbonate solution or sodium hydroxide to form the phenoxide salt.[11]

    • Cool this solution with crushed ice.[4]

    • Slowly add the previously prepared diazonium salt solution to the phenoxide solution with vigorous stirring, maintaining the temperature below 15 °C.[4]

    • Keep the pH of the solution between 3 and 9.[11]

    • After the addition is complete, continue stirring for approximately 20-50 minutes.[4][11]

  • Isolation and Purification:

    • Adjust the pH to 3-4 with a dilute acid (e.g., oxalic acid) to precipitate the product.[4][11]

    • Filter the resulting solid, wash it with water or a sodium bicarbonate solution, and dry it.[11]

    • For further purification, recrystallize the crude product from benzene or 95% ethanol.[3]

G Workflow for Chemical Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification aniline Aniline in H₂SO₄ ice_bath Cooling (< 5°C) aniline->ice_bath na_nitrite NaNO₂ Solution na_nitrite->ice_bath diazonium Benzenediazonium Salt Solution ice_bath->diazonium Slow Addition reaction_vessel Coupling Reaction (< 15°C, pH 3-9) diazonium->reaction_vessel phenol Phenol in Base (e.g., K₂CO₃) phenoxide Phenoxide Solution phenol->phenoxide phenoxide->reaction_vessel crude_product Crude this compound (Precipitate) reaction_vessel->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization (Ethanol or Benzene) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Workflow for the chemical synthesis of this compound.
Enzymatic Polymerization

A novel photoactive polymer, poly(this compound), can be synthesized using horseradish peroxidase (HRP) as a catalyst.[8][9] This method results in a branched polyphenylene backbone with pendant azo groups.[8]

Experimental Protocol:

  • Reaction Setup:

    • Prepare a reaction medium consisting of a 1:1 (v/v) mixture of acetone and an aqueous buffer (pH 6.0).[8]

    • Dissolve the monomer, this compound, in this reaction medium. A typical concentration is 0.1 µM.[8]

  • Enzymatic Reaction:

    • Initiate the polymerization by adding horseradish peroxidase (HRP) to the solution.

    • Add hydrogen peroxide (H₂O₂) (e.g., 0.02 M) dropwise as an oxidizing agent to start the catalytic cycle of HRP.[8]

    • The coupling reaction occurs primarily at the ortho and meta positions of the phenol ring.[8][9]

  • Monitoring and Isolation:

    • Monitor the progress of the polymerization using UV-Vis spectroscopy by observing the changes in absorbance at characteristic wavelengths (e.g., 350 nm and 440 nm).[8]

    • Once the reaction is complete, the resulting polymer, poly(this compound), can be isolated. The polymer is soluble in most polar organic solvents.[8][9]

G Workflow for Enzymatic Polymerization of this compound monomer This compound Monomer reaction_mix Reaction Mixture monomer->reaction_mix solvent Acetone/Buffer (1:1, pH 6) solvent->reaction_mix polymerization Polymerization Reaction reaction_mix->polymerization hrp HRP Enzyme hrp->polymerization Catalyst h2o2 H₂O₂ (Oxidant) h2o2->polymerization Initiator monitoring UV-Vis Monitoring polymerization->monitoring Track Progress polymer Poly(this compound) polymerization->polymer Yields

Workflow for HRP-catalyzed polymerization of this compound.

Biological Activity and Applications

This compound is not merely a dye but also a biologically active molecule with potential applications in agriculture and medicine.

Antimicrobial and Antifungal Activity

Research has highlighted the compound's potential as an antimicrobial agent.[1] A 2022 study demonstrated its significant antifungal activity against Macrophomina phaseolina, a plant pathogen responsible for crop diseases, suggesting its use as a novel, eco-friendly fungicide.[1]

Cytotoxicity and Potential in Drug Development

This compound has shown cytotoxic effects against certain cancer cell lines.[1] Its mechanism of action may involve the induction of oxidative stress, which can lead to apoptosis in cancer cells.[1] This property, along with its ability to potentially inhibit certain metabolic pathways, makes it a compound of interest for drug development.[1][12]

G Proposed Cytotoxic Mechanism of this compound PAP This compound Cell Cancer Cell PAP->Cell Enters ROS Induction of Oxidative Stress (Increased ROS) Cell->ROS Pathway Inhibition of Metabolic Pathways Cell->Pathway Apoptosis Apoptosis ROS->Apoptosis Leads to Pathway->Apoptosis Contributes to

Proposed mechanism of this compound-induced cytotoxicity.
Other Applications

Beyond its biological activity, this compound is utilized in several other fields:

  • Dyes and Pigments: It is used to color materials such as varnish, grease, paraffin wax, resins, and soaps.[1][3][12]

  • Analytical Chemistry: It can serve as a reagent, for instance, as an indicator or for forming complexes with metal ions.[1][4]

  • Polymer Chemistry: It is a monomer for synthesizing photoactive polymers with high dye content and potential applications in optics and optoelectronics.[8][9][12]

  • Vapor Sensing: The thermal isomerization properties of the molecule make it a candidate for developing sensitive vapor sensors for substances like water and ethanol.[1]

Safety and Toxicology

This compound is considered a hazardous substance.[13][14] It is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[5][13][14][15] Appropriate personal protective equipment (PPE), including gloves, eye shields, and respiratory protection, should be used when handling the compound.[13] The International Agency for Research on Cancer (IARC) has classified it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[15]

References

Methodological & Application

Quantitative Analysis of 4-Phenylazophenol: A Comparative Overview of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an azo dye with applications in various industries, including as a colorant and a potential antifungal agent.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods. These notes are intended for researchers, scientists, and professionals in drug development and related fields.

Comparative Quantitative Data

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of different analytical techniques for the quantification of this compound and similar azo dyes.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 0.01 - 0.19 mg/kg[2][3]0.04 - 0.58 mg/kg[2][3]> 0.99[3]80.9 - 120%[3]< 12%[3]
GC-MS 0.07 - 0.20 µg/L[4]0.23 - 0.70 µg/L[4]> 0.995[5]87 - 119%[6]< 9%[6]
UV-Vis Spectrophotometry ~0.047 µg/mL[7]~0.143 µg/mL[7]> 0.999[7]98 - 102%[8]< 2%[8]
Electrochemical Methods 0.027 ± 0.008 mM[9]Not specifiedNot specified91 - 107%[9]Not specified

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of azo dyes due to its good repeatability and sensitivity.[3]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound standard (98% purity or higher)

3. Sample Preparation:

  • Solid Samples (e.g., textiles, food):

    • Homogenize the sample.

    • Extract the dye with a suitable solvent such as methanol or acetonitrile, potentially aided by ultrasonication.[10]

  • Liquid Samples (e.g., wastewater):

    • Dilute the sample with the mobile phase.

    • For complex matrices, perform solid-phase extraction (SPE) for sample clean-up and pre-concentration.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of 100 mM ammonium acetate and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 347 nm (λmax of this compound)

  • Column Temperature: 30 °C

5. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

6. Quantification:

  • Inject the prepared sample.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 347 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Results Quantification->Report

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-35ms, 30 m × 0.250 mm × 0.250 µm)[6]

  • Data acquisition and processing software

2. Reagents and Standards:

  • Methyl tert-butyl ether (MTBE)

  • Derivatization agent (e.g., acetic anhydride or a silylating agent)

  • This compound standard

3. Sample Preparation (including Derivatization):

  • Extract this compound from the sample matrix using a suitable solvent.

  • Perform a derivatization step to convert the polar phenol group into a more volatile ether or ester.

  • The derivatized analyte is then extracted into an organic solvent like MTBE.[6]

4. GC-MS Conditions:

  • Injector Temperature: 280 °C[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI)

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

5. Calibration and Quantification:

  • Prepare and derivatize a series of this compound standards.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify the analyte in the sample using this calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for GC-MS quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer

2. Reagents and Standards:

  • Methanol or another suitable transparent solvent

  • This compound standard

3. Sample Preparation:

  • Dissolve a known weight of the sample in the chosen solvent.

  • Filter the solution to remove any particulate matter.

  • Dilute the solution to a concentration that falls within the linear range of the calibration curve.

4. Spectrophotometric Measurement:

  • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 347 nm.

  • Absorbance Measurement: Measure the absorbance of the sample solution at 347 nm.

5. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound.

  • Measure the absorbance of each standard at 347 nm and create a calibration curve (Absorbance vs. Concentration).

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Logical Relationship for UV-Vis Spectrophotometry

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard Prepare Standard Solutions Measure_Std Measure Absorbance of Standards at 347 nm Standard->Measure_Std Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample at 347 nm Sample->Measure_Sample Cal_Curve Generate Calibration Curve Measure_Std->Cal_Curve Calculate Calculate Sample Concentration Measure_Sample->Calculate Cal_Curve->Calculate

Caption: Logical steps in UV-Vis spectrophotometric analysis.

Electrochemical Methods

Electrochemical methods, such as differential pulse voltammetry (DPV), offer a sensitive and rapid approach for the determination of electroactive compounds like this compound.[12]

Experimental Protocol

1. Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)

2. Reagents and Standards:

  • Supporting electrolyte (e.g., phosphate buffer solution)

  • This compound standard

3. Sample Preparation:

  • Dissolve the sample in the supporting electrolyte.

  • The solution may need to be deoxygenated by purging with nitrogen gas.

4. Electrochemical Measurement (DPV):

  • Potential Scan: Apply a potential scan over a range where this compound is electrochemically active.

  • Peak Current Measurement: Measure the peak current corresponding to the oxidation or reduction of this compound.

5. Calibration and Quantification:

  • Record DPVs for a series of standard solutions.

  • Construct a calibration plot of peak current versus concentration.

  • Determine the concentration of the sample from its peak current using the calibration plot.

Workflow for Electrochemical Analysis

Electro_Workflow cluster_prep Preparation cluster_analysis Electrochemical Measurement cluster_data Quantification Sample Sample in Supporting Electrolyte DPV_Scan Differential Pulse Voltammetry Scan Sample->DPV_Scan Peak_Current Measure Peak Current DPV_Scan->Peak_Current Cal_Plot Calibration Plot Peak_Current->Cal_Plot Concentration Determine Concentration Cal_Plot->Concentration

Caption: Workflow for electrochemical analysis of this compound.

References

Application Notes and Protocols for 4-Phenylazophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene or Solvent Yellow 7, is an azo dye that serves as a valuable pH indicator, particularly in the titration of weak acids with strong bases.[1] Its distinct color change in the alkaline pH range makes it a suitable alternative to other common indicators. This document provides detailed application notes and protocols for the effective use of this compound in laboratory settings.

Physicochemical Properties and Indicator Characteristics

This compound is a yellow-brown to brown crystalline powder.[2] It is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[3][4]

Table 1: Physicochemical and Indicator Properties of this compound

PropertyValueReference
CAS Number 1689-82-3[2]
Molecular Formula C₁₂H₁₀N₂O[2]
Molecular Weight 198.22 g/mol [2]
Melting Point 150-152 °C[3]
pKa 8.2[5][6]
pH Transition Range ~ 7.2 - 9.2 (estimated as pKa ± 1)[7]
Color in Acidic Form Yellow / Yellow-Orange[3][4]
Color in Basic Form Gold / Orange-Red[4]

Mechanism of Action as a pH Indicator

The function of this compound as a pH indicator is based on a change in its chemical structure in response to varying hydrogen ion concentrations. This structural change, a keto-enol tautomerism, alters the molecule's conjugation and, consequently, its absorption spectrum, leading to a visible color change.

In acidic to neutral solutions, this compound exists predominantly in its enol (phenol) form, which appears yellow. As the solution becomes alkaline (basic), the phenolic proton is removed, leading to a shift in equilibrium towards the keto (quinone-hydrazone) form. This extended conjugation results in the absorption of light at a longer wavelength, causing the solution to appear gold or orange-red.

Caption: Keto-enol tautomerism of this compound.

Applications in Titrations

With a pKa of 8.2, this compound is an excellent indicator for the titration of a weak acid with a strong base. In such titrations, the equivalence point occurs in the basic pH range, which aligns well with the transition range of this indicator.

Table 2: Suitability of this compound for Different Titration Types

Titration TypeAnalyteTitrantEquivalence Point pHSuitability
Strong Acid vs. Strong BaseHClNaOH~ 7.0Not Ideal
Weak Acid vs. Strong Base CH₃COOH NaOH > 7.0 Excellent
Strong Acid vs. Weak BaseHClNH₄OH< 7.0Not Suitable
Weak Acid vs. Weak BaseCH₃COOHNH₄OHVariableNot Recommended

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

  • This compound powder (CAS: 1689-82-3)

  • 95% Ethanol

  • Volumetric flask (100 mL)

  • Weighing balance

  • Spatula and weighing paper

  • Dropper bottle for storage

Procedure:

  • Weigh out 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Swirl the flask gently until the this compound is completely dissolved.

  • Add 95% ethanol to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Transfer the 0.1% (w/v) indicator solution to a labeled dropper bottle.

  • Store the solution at room temperature, protected from light.

Protocol for Titration of Acetic Acid with Sodium Hydroxide

This protocol details the determination of the concentration of acetic acid in a vinegar sample using a standardized solution of sodium hydroxide, with this compound as the indicator.

Materials:

  • Vinegar sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • This compound indicator solution (0.1% in ethanol)

  • Distilled or deionized water

  • Buret (50 mL)

  • Pipette (10 mL) and pipette bulb

  • Erlenmeyer flasks (250 mL)

  • Buret stand and clamp

  • White tile or paper

G A Prepare Buret: Rinse with deionized water, then with a small amount of NaOH solution. Fill buret with 0.1 M NaOH and record initial volume. D Titrate: Slowly add NaOH from the buret to the flask while swirling. Observe for color change. A->D B Prepare Analyte: Pipette 10.00 mL of vinegar into a 250 mL Erlenmeyer flask. Add ~50 mL of deionized water. C Add Indicator: Add 2-3 drops of this compound indicator solution to the flask. The solution should be yellow. B->C C->D E Approach Endpoint: As the endpoint nears, a temporary orange/gold color will appear and dissipate more slowly. D->E F Reach Endpoint: Stop titration when the first persistent pale orange/gold color appears and lasts for at least 30 seconds. Record the final buret volume. E->F G Calculate Concentration: Calculate the molarity of acetic acid using the volume of NaOH added. F->G

Caption: Workflow for the titration of acetic acid with NaOH.

Procedure:

  • Preparation of the Buret:

    • Rinse a 50 mL buret with deionized water, followed by a small amount of the 0.1 M NaOH solution.

    • Fill the buret with the 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

    • Record the initial volume of the NaOH solution to two decimal places.

  • Preparation of the Analyte:

    • Using a volumetric pipette, transfer 10.00 mL of the vinegar sample into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to the flask to increase the volume for easier observation of the color change.

  • Addition of Indicator:

    • Add 2-3 drops of the prepared this compound indicator solution to the Erlenmeyer flask. The solution should appear yellow.

  • Titration:

    • Place the Erlenmeyer flask on a white tile or paper under the buret to easily visualize the color change.

    • Slowly add the NaOH solution from the buret to the flask while continuously swirling the flask.

    • As the NaOH is added, a temporary orange or gold color may appear where the drops hit the solution but will disappear upon swirling.

  • Endpoint Determination:

    • As the endpoint is approached, the orange/gold color will persist for longer periods. At this point, add the NaOH drop by drop.

    • The endpoint is reached when the addition of a single drop of NaOH solution causes a persistent pale orange or gold color that remains for at least 30 seconds.

    • Record the final volume of the NaOH solution in the buret to two decimal places.

  • Data Analysis:

    • Repeat the titration at least two more times for accuracy and precision.

    • Calculate the volume of NaOH used in each titration.

    • Use the following formula to calculate the molarity of acetic acid in the vinegar sample:

      M_acid * V_acid = M_base * V_base

      Where:

      • M_acid = Molarity of acetic acid (unknown)

      • V_acid = Volume of vinegar (10.00 mL)

      • M_base = Molarity of NaOH solution (0.1 M)

      • V_base = Average volume of NaOH used

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a reliable and effective pH indicator for the titration of weak acids with strong bases. Its distinct color change from yellow to orange/gold provides a clear endpoint determination. The protocols provided herein offer a comprehensive guide for its preparation and use in a common analytical application.

References

Application Notes and Protocols for 4-Phenylazophenol in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a simple azo dye that has been investigated for various applications, including as a potential photosensitizer in dye-sensitized solar cells (DSSCs). Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as a chromophore, responsible for the color of the compound. In the context of DSSCs, the molecular structure of the dye is crucial for efficient light absorption, electron injection into the semiconductor's conduction band, and subsequent regeneration. The hydroxyl group in this compound can serve as an anchoring group to bind the dye to the surface of the semiconductor, typically titanium dioxide (TiO₂).

While extensive research has been conducted on various complex azo dyes for DSSC applications, specific performance data for the parent compound, this compound, is not extensively reported in the reviewed literature. However, by examining the performance of structurally related azo dyes and established experimental protocols, we can provide valuable insights and methodologies for its application. This document outlines the potential of this compound in DSSCs, provides detailed experimental protocols for its synthesis and the fabrication of solar cells, and presents performance data from related azo dye studies to serve as a benchmark.

Data Presentation: Photovoltaic Performance of Related Azo Dyes

Dye SensitizerOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
ADD0.778.830.503.4
DDB0.7113.330.555.3
ADD + DDB (Co-sensitized)0.7316.960.577.1

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via diazotization of aniline and subsequent azo coupling with phenol.[3]

Materials:

  • Aniline

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Phenol

  • Sodium hydroxide

  • Sodium chloride

  • Ice

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a solution of concentrated sulfuric acid and water, while keeping the temperature between 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Stir the mixture continuously and maintain the temperature below 5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide, and cool the solution to 5 °C in an ice bath.

    • Slowly add the diazonium salt solution prepared in the previous step to the alkaline phenol solution with constant stirring. Maintain the temperature of the reaction mixture below 5 °C.

    • A brightly colored azo dye (this compound) will precipitate out of the solution.

  • Isolation and Purification:

    • Continue stirring the mixture for about 30 minutes after the addition is complete.

    • Filter the precipitated dye using a Buchner funnel and wash it with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

    • Dry the purified crystals in a desiccator.

Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the general procedure for constructing a DSSC using a synthesized dye like this compound.

Materials and Equipment:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)

  • This compound dye solution (e.g., 0.3-0.5 mM in ethanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinum-coated counter electrode or graphite-coated FTO glass

  • Surlyn or Parafilm spacer (25-60 µm thickness)

  • Screen printer or doctor-blade setup

  • Furnace capable of reaching 500 °C

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for J-V characterization

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor-blade technique. The active area is typically around 0.25 cm².

    • Dry the coated slide at 125 °C for 5 minutes.

    • Sinter the TiO₂ film in a furnace by gradually increasing the temperature to 450-500 °C and maintaining it for 30 minutes. Let it cool down slowly to room temperature.

    • The sintered TiO₂ film should be white and opaque.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode into the this compound dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours at room temperature in a dark environment to ensure sufficient dye loading.

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it in a stream of nitrogen or air.

  • Assembly of the Solar Cell:

    • Prepare the counter electrode. A platinum-coated FTO glass is commonly used for its catalytic activity. Alternatively, a cost-effective counter electrode can be made by coating a thin layer of graphite (from a pencil) on the conductive side of an FTO slide and then heating it briefly.

    • Place a spacer (Surlyn or Parafilm) around the active area of the dye-sensitized TiO₂ photoanode.

    • Assemble the solar cell by placing the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate to seal the edges by melting the spacer.

    • Introduce the electrolyte into the cell through a small pre-drilled hole in the counter electrode via capillary action.

    • Seal the hole with a small piece of Surlyn and a coverslip to prevent leakage.

  • Characterization of the DSSC:

    • Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).

    • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Mandatory Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode FTO FTO External_Load Load FTO->External_Load e⁻ TiO2 TiO₂ Nanoparticles TiO2->FTO e- e⁻ Dye S* Dye->TiO2 2. Electron Injection Dye_ox S⁺ Iodide I⁻ Iodide->Dye 3. Dye Regeneration Triiodide I₃⁻ Pt_FTO Pt on FTO Pt_FTO->Triiodide 4. Electrolyte Regeneration Sunlight Sunlight Sunlight->Dye 1. Light Absorption (S → S*) e-2 e⁻ e-3 e⁻ External_Load->Pt_FTO e⁻

Caption: Working principle of a Dye-Sensitized Solar Cell with this compound.

DSSC_Fabrication_Workflow cluster_synthesis Dye Synthesis cluster_fabrication Cell Fabrication cluster_characterization Characterization Start_Synth Start: Aniline & Phenol Diazotization Diazotization of Aniline Start_Synth->Diazotization Coupling Azo Coupling with Phenol Diazotization->Coupling Purification Purification & Characterization Coupling->Purification Dye_Product This compound Dye Purification->Dye_Product Dye_Soaking Dye Sensitization Dye_Product->Dye_Soaking FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering of TiO₂ Film TiO2_Deposition->Sintering Sintering->Dye_Soaking Assembly Cell Assembly with Counter Electrode Dye_Soaking->Assembly Electrolyte_Filling Electrolyte Injection & Sealing Assembly->Electrolyte_Filling JV_Measurement J-V Measurement under AM 1.5G Electrolyte_Filling->JV_Measurement Data_Analysis Data Analysis (Voc, Jsc, FF, η) JV_Measurement->Data_Analysis

Caption: Experimental workflow for DSSC fabrication and characterization.

References

Application Notes and Protocols: 4-Phenylazophenol as a Chromophore in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol is a versatile chromophore belonging to the azobenzene family, which is renowned for its photoresponsive properties. The molecule undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to significant changes in its geometry, polarity, and absorption spectrum. This unique characteristic makes it a valuable building block in the synthesis of "smart" polymers with applications in diverse fields, including data storage, optical switching, and targeted drug delivery. The incorporation of this compound into polymer chains allows for the creation of materials whose properties can be remotely and non-invasively controlled by light.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of polymers containing the this compound chromophore, with a particular focus on their potential in drug development.

Photophysical Properties

The photochromism of this compound is dictated by the isomerization of the central N=N double bond. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically around 320-380 nm. The reverse cis-trans isomerization can be triggered by visible light or occurs thermally.

PropertyThis compound (Monomer)Poly(this compound)Notes
λmax (trans) ~347 nm~350-360 nmThe absorption maximum of the polymer is often slightly red-shifted compared to the monomer due to the polymeric environment.
λmax (cis) ~440 nm~440-450 nmThe n-π* transition of the cis-isomer is typically weak.
Molar Extinction Coefficient (ε) at λmax (trans) ~10,000 M-1cm-1[1]VariesThe extinction coefficient of the polymer depends on the polymer structure and concentration of the chromophore.
Photoisomerization Quantum Yield (Φtrans→cis) Not readily availableNot readily availableQuantum yields for azobenzene derivatives are typically in the range of 0.1-0.5. Specific values for poly(this compound) are not widely reported.
Solvent MethanolVarious polar organic solventsThe photophysical properties are solvent-dependent.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Poly(this compound)

This protocol describes the synthesis of poly(this compound) using horseradish peroxidase (HRP) as a catalyst. This method offers a green and facile route to produce a photoactive polymer.[2][3]

Materials:

  • This compound (monomer)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • Acetone

  • Methanol

  • Dialysis tubing (MWCO 1000)

Procedure:

  • Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) mixture of acetone and phosphate buffer in a 100 mL flask.

  • Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir until dissolved.

  • Initiation of Polymerization: Slowly add 1.0 mL of 3% H₂O₂ solution to the reaction mixture with vigorous stirring.

  • Polymerization: Continue stirring at room temperature for 24 hours. The polymer will precipitate out of the solution.

  • Isolation of Polymer: Collect the precipitate by filtration and wash thoroughly with a 1:1 mixture of water and methanol to remove unreacted monomer and enzyme.

  • Purification: Redissolve the polymer in a minimal amount of acetone and precipitate it in a large volume of methanol. Repeat this process twice.

  • Final Purification: Dissolve the polymer in acetone and dialyze against deionized water for 48 hours to remove any remaining impurities.

  • Drying: Lyophilize the purified polymer to obtain a fine powder.

Protocol 2: Free Radical Polymerization of a this compound-containing Monomer

This protocol outlines a general procedure for synthesizing a polymer with pendant this compound groups via free radical polymerization of a custom-synthesized acrylate monomer.

Step 1: Synthesis of 2-(4-(phenylazo)phenoxy)ethyl acrylate (Monomer)

  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g of this compound and 3.1 g of triethylamine in 100 mL of dry tetrahydrofuran (THF).

  • Acryloyl Chloride Addition: Cool the solution to 0°C in an ice bath and slowly add 2.5 g of acryloyl chloride dropwise with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Evaporate the THF under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure monomer.

Step 2: Free Radical Polymerization

Materials:

  • 2-(4-(phenylazo)phenoxy)ethyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2.0 g of the monomer and 20 mg of AIBN in 10 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate in cold methanol. Repeat this process two more times.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.

Characterization Workflow

A systematic characterization workflow is crucial to confirm the successful synthesis and to understand the properties of the this compound-containing polymers.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Enzymatic Enzymatic Polymerization Precipitation Precipitation Enzymatic->Precipitation FreeRadical Free Radical Polymerization FreeRadical->Precipitation Dialysis Dialysis Precipitation->Dialysis Structural Structural Analysis (FTIR, NMR) Dialysis->Structural MolecularWeight Molecular Weight (GPC/SEC) Structural->MolecularWeight Thermal Thermal Properties (TGA, DSC) MolecularWeight->Thermal Photophysical Photophysical Properties (UV-Vis, Fluorimeter) Thermal->Photophysical

Caption: Workflow for the synthesis and characterization of this compound polymers.

Application in Photo-controlled Drug Delivery

The ability of this compound to undergo conformational changes in response to light can be harnessed for the development of sophisticated drug delivery systems. Polymers incorporating this chromophore can be designed to encapsulate therapeutic agents and release them at a specific site and time upon light irradiation.

Mechanism of Photo-controlled Drug Release

One proposed mechanism involves the use of amphiphilic block copolymers where this compound is part of the hydrophobic block. These polymers self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs like doxorubicin (DOX) within their core.

  • Encapsulation: In the dark, the polymer exists with the trans-azobenzene isomer, which is more hydrophobic. This promotes the formation of stable micelles that encapsulate the drug.

  • Light Trigger: Upon irradiation with UV light, the trans-azobenzene isomerizes to the more polar cis form.

  • Destabilization and Release: This increase in polarity of the core-forming block destabilizes the micellar structure, leading to the release of the encapsulated drug.

  • Re-encapsulation: Subsequent irradiation with visible light can isomerize the azobenzene back to the trans form, potentially allowing for the re-encapsulation of the remaining drug or halting the release.

G cluster_system Drug Delivery System Micelle_Trans Stable Micelle (trans-azobenzene) Drug Encapsulated UV_Light UV Light (e.g., 365 nm) Micelle_Trans->UV_Light Micelle_Cis Destabilized Micelle (cis-azobenzene) Drug_Released Drug Released Micelle_Cis->Drug_Released Destabilization Vis_Light Visible Light (e.g., >420 nm) Micelle_Cis->Vis_Light UV_Light->Micelle_Cis Isomerization Vis_Light->Micelle_Trans Isomerization

Caption: Photo-controlled drug release from an azobenzene-containing polymer micelle.

This light-mediated control offers a significant advantage over conventional drug delivery methods, enabling on-demand therapy with reduced systemic side effects. The development of such systems is a promising area of research for targeted cancer therapy and other medical applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Phenylazophenol. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing excellent resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it suitable for quality control, purity assessment, and stability testing of this compound in various sample matrices.

Introduction

This compound is a diazo compound with applications in various chemical syntheses and as an intermediate in the manufacturing of dyes and pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such aromatic compounds due to its high resolution and sensitivity.[2] This application note presents a validated HPLC method for the determination of this compound, developed based on established principles for the analysis of azo dyes and phenolic compounds.[3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (Purity >98%)

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade water

    • Formic acid (analytical grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The mobile phase should be degassed prior to use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the analyte using a suitable solvent such as methanol or acetonitrile, potentially aided by sonication or vortexing to ensure complete extraction.[3]

  • Centrifuge the extract to separate any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

HPLC Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 347 nm[5]

  • Run Time: Approximately 10 minutes

Method Validation

A comprehensive method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results. The key validation parameters are summarized below, with typical expected performance data provided for illustrative purposes.

Quantitative Data Summary
Validation ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Repeatability (Intra-day)< 2%
Intermediate Precision (Inter-day)< 2%
Specificity No interference from blank and placebo

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation_Parameters Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) Quantification->Validation_Parameters Validation_Relationships cluster_core Core Method Attributes cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness System_Suitability System Suitability System_Suitability->Accuracy System_Suitability->Precision

References

Application Note: Analysis of 4-Phenylazophenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenylazophenol, also known as p-Hydroxyazobenzene, is an azo compound with applications in various fields, including as a dye and a potential intermediate in pharmaceutical synthesis. Accurate and sensitive analytical methods are crucial for its quantification and impurity profiling. This application note details a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step with N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is employed to improve volatility and chromatographic peak shape.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method will depend on the matrix. For solid samples, dissolution in a suitable organic solvent is required. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and pre-concentrate the analyte.

  • Solid Samples (e.g., pharmaceutical starting materials):

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to the desired concentration range for calibration standards (e.g., 1-100 µg/mL).

  • Aqueous Samples (e.g., environmental water):

    • To 100 mL of the water sample, add a suitable internal standard.

    • Adjust the pH of the sample to acidic (e.g., pH 2) with a suitable acid.

    • Perform liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the derivatization solvent (e.g., 1 mL of acetonitrile).

2. Derivatization

To enhance the volatility of this compound for GC analysis, a silylation reaction is performed to convert the polar hydroxyl group to a non-polar silyl ether.

  • To a 100 µL aliquot of the prepared sample or standard solution in a GC vial, add 50 µL of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

GC Parameter Condition
Column TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min
Transfer Line Temp 280°C
MS Parameter Condition
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

The identity of the this compound-TBDMS derivative is confirmed by its retention time and mass spectrum. The mass spectrum of underivatized this compound has a molecular weight of 198.22 g/mol .[1] The mass spectrum of the TBDMS derivative will show a molecular ion corresponding to the derivatized compound. The fragmentation pattern is key to structural confirmation.

Mass Spectral Data for this compound (Underivatized) [1]

Fragment (m/z) Relative Intensity Proposed Fragment Ion
198Moderate[M]+• (Molecular Ion)
105Moderate[C6H5N2]+
93High[C6H5O]+
77High[C6H5]+
65Moderate[C5H5]+
51Moderate[C4H3]+

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of derivatized this compound at different concentrations. The peak area of a characteristic ion is plotted against the concentration. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.

Table of Expected Quantitative Data (Illustrative)

Parameter Value Notes
Retention Time (min) ~15-20Dependent on the exact GC conditions.
Quantification Ion (m/z) To be determinedA prominent and specific fragment ion from the TBDMS derivative.
Qualifier Ions (m/z) To be determinedTwo to three additional fragment ions for confirmation.
Linear Range (µg/mL) 1 - 100To be determined experimentally.
Correlation Coefficient (r²) > 0.995Indicates good linearity.
Limit of Detection (LOD) (µg/mL) < 1To be determined experimentally based on signal-to-noise ratio.
Limit of Quantification (LOQ) (µg/mL) < 3To be determined experimentally.
Repeatability (%RSD) < 10%For replicate injections of a mid-range standard.

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Sample (Solid or Liquid Matrix) Dissolution Dissolution/Extraction Sample->Dissolution Derivatization Silylation with MTBSTFA Dissolution->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAcquisition Data Acquisition (Full Scan/SIM) GCMS->DataAcquisition Qualitative Qualitative Analysis (Spectral Matching) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for this compound analysis by GC-MS.

Characteristic Fragmentation Pathway of this compound

Fragmentation_Pathway EI Fragmentation of this compound M This compound [M]+• (m/z 198) F1 [C6H5N2]+ (m/z 105) M->F1 - •C6H5O F2 [C6H5O]+ (m/z 93) M->F2 - •C6H5N2 F3 [C6H5]+ (m/z 77) F1->F3 - N2 F4 [C5H5]+ (m/z 65) F2->F4 - CO F5 [C4H3]+ (m/z 51) F3->F5 - C2H2

Caption: Proposed fragmentation of this compound in EI-MS.

References

Synthesis of 4-Phenylazophenol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 4-Phenylazophenol, an important azo dye and organic intermediate. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound, also known as p-hydroxyazobenzene, is an organic compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-). It serves as a crucial intermediate in the synthesis of various dyes, indicators, and pharmaceuticals. The synthesis is a classic example of an electrophilic aromatic substitution reaction, proceeding through a two-step process: the diazotization of an aromatic amine (aniline) followed by the azo coupling with an activated aromatic compound (phenol).[1][2] This protocol details the necessary reagents, equipment, and procedures for the successful synthesis, purification, and characterization of this compound in a research laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Step 1: Diazotization of Aniline C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo Coupling with Phenol C₆H₅N₂⁺Cl⁻ + C₆H₅OH → C₆H₅N=NC₆H₄OH + HCl

Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )ConcentrationNotes
AnilineC₆H₅NH₂93.1399%Toxic, handle with care.
Sodium NitriteNaNO₂69.0099%Oxidizing agent.
Hydrochloric AcidHCl36.46Concentrated (37%)Corrosive.
PhenolC₆H₅OH94.1199%Toxic and corrosive.
Sodium HydroxideNaOH40.0098%Corrosive.
EthanolC₂H₅OH46.0795% or AbsoluteFor recrystallization.
Distilled WaterH₂O18.02-
IceH₂O18.02-

Equipment

  • Beakers (100 mL, 250 mL, 500 mL)

  • Erlenmeyer flask (250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer (-10 to 110 °C)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Dropping funnel

  • pH indicator paper

  • Melting point apparatus

Experimental Protocol

This synthesis is divided into two primary stages: the preparation of the benzenediazonium chloride salt and the subsequent coupling reaction with phenol.

Stage 1: Preparation of Benzenediazonium Chloride
  • In a 250 mL beaker, prepare a solution of aniline hydrochloride by dissolving 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.[3]

  • Cool this solution to 0-5 °C in an ice bath with constant stirring.[4][5] It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[6]

  • In a separate 100 mL beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of distilled water and cool this solution in the ice bath.[3]

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.[5]

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete. The resulting solution is the benzenediazonium chloride, which will be used immediately in the next stage.

Stage 2: Azo Coupling with Phenol
  • In a 500 mL beaker, dissolve 4.7 g (0.05 mol) of phenol in 50 mL of 10% sodium hydroxide solution.[3][7] This forms the sodium phenoxide solution.

  • Cool the sodium phenoxide solution to 0-5 °C in an ice bath with vigorous stirring.[7]

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the cold sodium phenoxide solution with continuous, vigorous stirring.[8]

  • A brightly colored orange-red precipitate of this compound should form immediately.[2][7]

  • Continue to stir the reaction mixture in the ice bath for 30-40 minutes to ensure the coupling reaction is complete.[8]

Product Isolation and Purification
  • Isolate the crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with a large volume of cold water to remove any unreacted salts and impurities.[8]

  • Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Quantitative Data

PropertyValueReference
Chemical Formula C₁₂H₁₀N₂O[9]
Molar Mass 198.22 g/mol [9]
Appearance Orange columnar solid[9]
Melting Point 150-152 °C[9]
Solubility Soluble in ethanol, ether, acetone; Insoluble in water.[9]
Theoretical Yield 9.91 g (based on 0.05 mol limiting reagent)-
Reported Yield Up to 97%[10]

Safety Precautions

  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phenol: Toxic and corrosive, can cause severe skin burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Sodium Nitrite: An oxidizing agent. Keep away from combustible materials.

  • General: The reaction should be conducted in a well-ventilated fume hood. Diazonium salts can be explosive when dry; do not isolate the benzenediazonium chloride salt from the solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Purification A Dissolve Aniline in HCl B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise to Aniline-HCl B->D C Prepare cold NaNO₂ solution C->D E Stir for 15-20 min D->E F Benzenediazonium Chloride Solution E->F I Add diazonium solution to Phenol solution F->I Immediate Use G Dissolve Phenol in NaOH solution H Cool to 0-5 °C G->H H->I J Stir for 30-40 min I->J K Crude this compound (Precipitate) J->K L Vacuum Filtration K->L M Wash with cold water L->M N Recrystallize from Ethanol M->N O Dry the crystals N->O P Pure this compound O->P

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Diazotization cluster_step2 Azo Coupling Aniline Aniline Diazonium Benzenediazonium Ion Aniline->Diazonium Reacts with HNO2 Nitrous Acid (from NaNO₂ + HCl) HNO2->Diazonium Reacts with Product This compound Diazonium->Product Electrophile Phenoxide Phenoxide Ion (from Phenol + NaOH) Phenoxide->Product Nucleophilic Attack

Caption: Simplified signaling pathway for the synthesis of this compound.

References

Application Notes and Protocols for 4-Phenylazophenol in Microscopy Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a versatile azo dye with applications in various scientific fields, including histology and diagnostic assay manufacturing.[1] Its chemical structure, characterized by an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxyl group, imparts the properties of a lysochrome. Lysochromes, or fat-soluble dyes, are utilized in microscopy to visualize hydrophobic substances, most notably lipids, within biological specimens.[2][3][4] The staining mechanism of these dyes is a physical process based on their preferential solubility in the target lipid structures over the solvent in which they are applied.[2][5][6] When a tissue section is immersed in a solution of a lysochrome, the dye molecules partition into the intracellular lipid droplets, rendering them visible under a microscope.[5][6]

While specific, validated staining protocols for this compound are not extensively documented in mainstream histological literature, its properties as an azo dye soluble in organic solvents like ethanol and acetone strongly suggest its utility as a lipid stain.[1] The following application notes and protocols have been developed by adapting established methods for other well-known lysochromes, such as the Sudan series of dyes (e.g., Sudan III, Sudan IV, and Sudan Black B) and Oil Red O, which share a similar staining principle.[5][7][8]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in staining techniques.

PropertyValueReference
Synonyms 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800[9]
CAS Number 1689-82-3[9]
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Appearance Orange to amber to dark red powder[1]
Melting Point 150-152 °C
Solubility Soluble in acetone and ethanol; slightly soluble in hot water[1]
Maximum Absorbance (λmax) 347 nm (in methanol)

Principle of Staining

The staining mechanism of this compound, as a lysochrome, is based on a simple physical process of differential solubility, rather than a chemical reaction with cellular components. This principle is often referred to as "like dissolves like."

G Mechanism of Lysochrome Staining cluster_legend Legend StainSolution This compound in Solvent (e.g., 70% Ethanol) Staining Staining Process (Immersion) StainSolution->Staining Application TissueSection Tissue Section with Lipid Droplets TissueSection->Staining Result Stained Lipid Droplets (Colored) Staining->Result Preferential Solubility Unstained Unstained Cellular Components Staining->Unstained Key1 Process/Component Key2 Interaction/Flow G Experimental Workflow for Staining Frozen Sections Start Start: Frozen Tissue Section Fixation Fixation (10% Formalin) Start->Fixation Wash1 Wash (Distilled Water) Fixation->Wash1 Dehydration Dehydration (70% Ethanol) Wash1->Dehydration Staining Staining (this compound Solution) Dehydration->Staining Differentiation Differentiation (70% Ethanol) Staining->Differentiation Wash2 Wash (Distilled Water) Differentiation->Wash2 Counterstain Counterstain (Optional) (Hematoxylin) Wash2->Counterstain Mounting Mounting (Aqueous Medium) Wash2->Mounting No Counterstain Wash3 Wash (Tap Water) Counterstain->Wash3 Blueing Blueing (Optional) Wash3->Blueing Blueing->Mounting End Microscopic Examination Mounting->End

References

Application Notes and Protocols: 4-Phenylazophenol and Its Derivatives as Reagents in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Phenylazophenol and its derivatives as chromogenic reagents for the detection and quantification of metal ions. While direct, detailed applications of this compound are not extensively documented in readily available literature, this document leverages data and protocols from a closely related derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, to illustrate the principles and methodologies. Azo dyes, in general, are valuable tools in analytical chemistry due to their ability to form colored complexes with metal ions, enabling straightforward spectrophotometric analysis.[1][2][3]

Principle of Metal Ion Detection

Azo dyes, including this compound and its derivatives, act as chelating agents. The lone pair electrons on the nitrogen atoms of the azo group (-N=N-) and the oxygen atom of the hydroxyl group (-OH) can coordinate with a metal ion, forming a stable metal-ligand complex. This complexation alters the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, which forms the basis for quantitative analysis using spectrophotometry.[3][4]

Synthesis of Azo Dye Reagents

A general and well-established method for the synthesis of azo dyes like this compound involves a two-step diazotization and coupling reaction.[5]

Protocol 1: Synthesis of this compound

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization of Aniline:

    • Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This reaction forms the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve a molar equivalent of phenol in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with constant stirring.

    • A colored precipitate of this compound will form.

    • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

    • Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the pure product.[6]

    • Dry the purified crystals in a desiccator.

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A Aniline + HCl + H₂O B Cool to 0-5°C A->B C Add NaNO₂ solution B->C D Diazonium Salt Formation C->D G Mix Diazonium Salt and Phenol Solution D->G E Phenol + NaOH + H₂O F Cool to 0-5°C E->F F->G H This compound Precipitate G->H I Filtration H->I J Washing I->J K Recrystallization J->K L Drying K->L

Caption: Workflow for the synthesis of this compound.

Application in Metal Ion Detection: A Case Study with a this compound Derivative

While specific, detailed protocols for this compound are scarce, a study on its derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol , provides a clear example of its application in the spectrophotometric determination of Cobalt (II) and Nickel (II) ions.[7][8][9]

Signaling Pathway

The interaction between the azo dye and the metal ion is a chelation reaction. The metal ion coordinates with the oxygen of the hydroxyl group and one of the nitrogen atoms of the azo group, forming a stable complex. This complexation alters the electronic distribution and conjugation of the molecule, resulting in a change in the wavelength of light it absorbs, which is observed as a color change.

G AzoDye Azo Dye (e.g., this compound derivative) Complex Colored Metal-Azo Complex AzoDye->Complex Chelation MetalIon Metal Ion (e.g., Co²⁺, Ni²⁺) MetalIon->Complex Signal Change in Absorbance / Color Complex->Signal Results in

Caption: Signaling mechanism of metal ion detection by an azo dye.

Quantitative Data Summary

The following table summarizes the key performance parameters for the detection of Co(II) and Ni(II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol.[7]

ParameterCo(II)Ni(II)
Maximum Absorption (λmax) 453 nm446 nm
Beer's Law Range 0.5 - 2.5 ppm0.1 - 2.0 ppm
Molar Absorptivity (ε) 3.24 × 10⁴ L·mol⁻¹·cm⁻¹0.96 × 10⁴ L·mol⁻¹·cm⁻¹
Stoichiometry (Metal:Ligand) 1:21:2
Optimal pH 6 - 88 - 10
Protocol 2: Spectrophotometric Determination of Co(II) and Ni(II)

This protocol is adapted from the methodology for 4-(p-phenyl azo sulfonic acid)-1-naphthol.[7]

Materials and Reagents:

  • Stock solutions of Co(II) and Ni(II) (e.g., 1000 ppm)

  • Solution of 4-(p-phenyl azo sulfonic acid)-1-naphthol in a suitable solvent (e.g., ethanol)

  • Buffer solutions to maintain the required pH (e.g., phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of Co(II) and Ni(II) within their respective Beer's Law ranges by diluting the stock solutions.

  • Complex Formation:

    • In a set of volumetric flasks, add a fixed volume of the 4-(p-phenyl azo sulfonic acid)-1-naphthol reagent solution.

    • To each flask, add a specific volume of one of the standard metal ion solutions.

    • Add the appropriate buffer solution to adjust the pH to the optimal range for the respective metal ion.

    • Dilute to the final volume with distilled water and mix well.

    • Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the λmax for the corresponding metal-complex (453 nm for Co(II) and 446 nm for Ni(II)) against a reagent blank (containing all components except the metal ion).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values versus the concentration of the metal ion standards.

    • Determine the concentration of the metal ion in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.

Experimental Workflow for Metal Ion Detection

G cluster_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis A Prepare Metal Ion Standards C Mix Metal Ion Solution and Reagent A->C B Prepare Reagent Solution B->C D Add Buffer to Adjust pH C->D E Dilute to Final Volume D->E F Allow for Complex Formation E->F G Measure Absorbance at λmax F->G H Construct Calibration Curve G->H I Determine Unknown Concentration H->I

Caption: Workflow for spectrophotometric metal ion detection.

Selectivity and Interferences

Azo dye-based sensors can exhibit selectivity for certain metal ions based on the stability of the formed complexes. However, interference from other metal ions that can also form colored complexes with the reagent is a common challenge. The selectivity can often be improved by carefully controlling the pH of the solution and by using masking agents to prevent the reaction of interfering ions.[2] For the 4-(p-phenyl azo sulfonic acid)-1-naphthol based detection of Co(II) and Ni(II), the different optimal pH ranges for complex formation can be exploited for selective detection.[7]

Conclusion

This compound and its derivatives serve as effective and accessible chromogenic reagents for the detection of metal ions. The synthesis is straightforward, and the analytical method relies on standard spectrophotometric techniques. While detailed application data for the parent this compound is limited, the provided protocols for a closely related derivative demonstrate a robust methodology for the quantitative analysis of transition metal ions like cobalt and nickel. This approach can likely be adapted for the detection of other metal ions with appropriate optimization of experimental conditions. Researchers are encouraged to explore the potential of this compound and its other derivatives for developing new and improved metal ion sensors.

References

Application Notes and Protocols for the Enzymatic Synthesis of Poly(4-phenylazophenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of poly(4-phenylazophenol), a photoactive azopolymer with significant potential in optics, optoelectronics, and drug delivery systems. The use of enzymatic catalysts, such as horseradish peroxidase (HRP), offers a green and efficient alternative to traditional chemical polymerization methods.

Introduction

Poly(this compound) is a polymer distinguished by its backbone of repeating this compound units. The presence of the azobenzene group imparts photoresponsive properties to the polymer, allowing for reversible trans-cis isomerization upon exposure to light. This characteristic makes it a valuable material for applications such as optical switching and data storage. The enzymatic synthesis of this polymer, primarily utilizing horseradish peroxidase (HRP), facilitates a controlled polymerization process under mild reaction conditions. This method results in a branched polyphenylene backbone with pendant azo functionalities, yielding a polymer with a high dye content that is soluble in many polar organic solvents.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Enzymatic Polymerization of (E)-2-((2-phenylhydrazono)methyl)phenol [2]

EntrySolvent System (v/v)Buffer pHYield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1MeOH / Buffer5.075680076001.12
2MeOH / Buffer6.084800089001.11
3EtOH / Buffer6.063500056001.12
4Dioxane / Buffer6.071590066001.12
5Acetone / Buffer6.055450051001.13

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI: Polydispersity index.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of poly(this compound) using horseradish peroxidase.

Materials
  • This compound (monomer)

  • Horseradish peroxidase (HRP), ≥200 units/mg

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium phosphate (for buffer preparation)

  • Acetone (or other suitable organic solvent like 1,4-dioxane)

  • Methanol (for precipitation)

  • Deionized water

Equipment
  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Protocol for Enzymatic Polymerization
  • Reaction Medium Preparation: Prepare a 1:1 (v/v) mixture of acetone and 0.01 M sodium phosphate buffer. For example, to prepare 100 mL of the reaction medium, mix 50 mL of acetone with 50 mL of the phosphate buffer. Adjust the pH of the buffer to 6.0 before mixing.

  • Monomer Dissolution: In the 100 mL reaction medium, dissolve 2.0 g of this compound with stirring at room temperature until a homogenous solution is obtained.

  • Enzyme and Initiator Addition:

    • Prepare a stock solution of HRP (e.g., 10 mg/mL) in the pH 6.0 phosphate buffer.

    • Add a specific amount of the HRP stock solution to the monomer solution.

    • Initiate the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide.

  • Polymerization Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The formation of the polymer is often indicated by a color change and the formation of a precipitate.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.

    • Stir the suspension for a short period to ensure complete precipitation.

    • Collect the polymer by filtration.

    • Wash the collected polymer with methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Methods
  • UV-Vis Spectroscopy: To monitor the polymerization process by observing changes in the absorption spectra of the monomer and polymer.

  • FTIR and FT-Raman Spectroscopy: To confirm the chemical structure of the resulting polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer, including the nature of the linkages between monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized polymer.

Visualizations

Enzymatic Polymerization Pathway

The enzymatic polymerization of this compound catalyzed by HRP proceeds via a free-radical mechanism. The HRP, in the presence of hydrogen peroxide, oxidizes the phenolic monomer to generate phenoxy radicals. These radicals then couple to form the polymer.

Enzymatic_Polymerization cluster_HRP_Cycle HRP Catalytic Cycle cluster_Polymerization Polymerization HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_I H₂O₂ HRP_II Compound II (Fe⁴⁺=O Por) HRP_I->HRP_II This compound (Monomer) Monomer_Radical Phenoxy Radical HRP_I->Monomer_Radical Generates HRP_II->HRP This compound (Monomer) HRP_II->Monomer_Radical Generates Polymer Poly(this compound) Monomer_Radical->Polymer Radical Coupling

Caption: HRP-catalyzed polymerization of this compound.

Experimental Workflow

The following diagram outlines the key steps involved in the enzymatic synthesis and characterization of poly(this compound).

Experimental_Workflow cluster_Characterization Analytical Techniques Prep 1. Reagent Preparation (Monomer, HRP, Buffer) Dissolve 2. Monomer Dissolution in Solvent/Buffer Prep->Dissolve React 3. Enzymatic Polymerization (HRP & H₂O₂ Addition) Dissolve->React Precipitate 4. Polymer Precipitation (in Methanol) React->Precipitate Purify 5. Purification (Filtration & Washing) Precipitate->Purify Dry 6. Drying (Vacuum Oven) Purify->Dry Characterize 7. Characterization Dry->Characterize UV_Vis UV-Vis Characterize->UV_Vis FTIR_Raman FTIR/Raman Characterize->FTIR_Raman NMR NMR Characterize->NMR GPC GPC Characterize->GPC

Caption: Workflow for enzymatic synthesis of poly(this compound).

References

Troubleshooting & Optimization

Technical Support Center: 4-Phenylazophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of 4-Phenylazophenol. Our goal is to help you optimize your experimental protocol to achieve a higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the synthesis of this compound.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A: Low yield is a frequent issue and can typically be traced back to one of two critical stages: the diazotization of aniline or the azo coupling with phenol. The most common culprits are:

  • Decomposition of the Diazonium Salt: The benzenediazonium salt intermediate is thermally unstable. If the temperature during the diazotization step rises above the recommended 0-5 °C, the salt will decompose into phenol and nitrogen gas, significantly reducing the amount of diazonium salt available for the coupling reaction.[1][2]

  • Incorrect pH During Coupling: The coupling reaction is highly pH-sensitive. For coupling with phenol, a mildly alkaline environment (pH 9-10) is required to activate the phenol by converting it to the more reactive phenoxide ion.[2][3] Performing the reaction in an acidic or neutral medium will result in a very low yield.

  • Suboptimal Reagent Addition Rate: The slow addition of the cold diazonium salt solution to the phenol solution is crucial for preventing side reactions and ensuring a high yield.[4]

  • Impure Starting Materials: The purity of your aniline and phenol directly impacts the yield and purity of the final product.[5][6]

Q2: I'm having trouble with the first step, the diazotization of aniline. How can I ensure this reaction is successful?

A: Success in this step hinges almost entirely on temperature control.

  • Maintain Low Temperature: The reaction between aniline, sodium nitrite, and hydrochloric acid must be maintained between 0-5 °C.[7] Use an ice-salt bath for more effective cooling. The instability of the diazonium salt at higher temperatures is a primary source of yield loss.[2]

  • In Situ Formation of Nitrous Acid: Nitrous acid is generated in situ by the reaction of sodium nitrite and a mineral acid like HCl.[7] It's important to add the sodium nitrite solution slowly to the acidic aniline solution while keeping the temperature strictly controlled.

  • Monitor the Reaction: The completion of diazotization can be checked by using starch-iodide paper. The presence of excess nitrous acid will turn the paper blue. A slight excess is desirable to ensure all the aniline has reacted.

Q3: What is the optimal pH for the coupling reaction with phenol, and why is it so important?

A: The optimal pH for the coupling of benzenediazonium chloride with phenol is in the range of 9-10 (mildly alkaline).[3]

  • Mechanism: In a basic medium, phenol is deprotonated to form the sodium phenoxide ion.[2][8] The phenoxide ion is a much more powerful nucleophile than phenol itself because the negatively charged oxygen is a stronger electron-donating group, making the aromatic ring more susceptible to electrophilic attack by the diazonium ion.[2]

  • Troubleshooting: If the solution is too acidic, the concentration of the phenoxide ion will be too low for the reaction to proceed efficiently. If the solution is too strongly alkaline (e.g., pH > 10), the diazonium salt may be converted into a non-reactive diazotate ion, again reducing the yield.[9]

Q4: The color of my final product is very dark brown or almost black, not the expected yellow-orange. What does this indicate?

A: A very dark product often indicates the presence of impurities, which can arise from several sources:

  • Side Reactions: If the temperature was not adequately controlled, side-products from the decomposition of the diazonium salt can contaminate the final product.[1]

  • Oxidation: Phenols are susceptible to oxidation, which can produce colored impurities. Ensure the reaction and workup are performed without unnecessary delay.

  • Incorrect pH: Running the coupling reaction at a suboptimal pH can lead to the formation of byproducts.

The product can be purified by recrystallization from solvents like ethanol or benzene to obtain the desired yellow-brown crystals.[10]

Q5: How can I purify the crude this compound?

A: Recrystallization is a common and effective method for purifying the final product. Based on literature, suitable solvents for recrystallization include 95% ethanol or benzene.[10] The general procedure involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form crystals. The purified crystals can then be collected by filtration.

Data Presentation: Factors Affecting Yield

The yield of this compound is highly dependent on reaction conditions. The following table summarizes key parameters and their impact.

ParameterStageRecommended ConditionImpact on YieldReference
Temperature Diazotization0 - 5 °CHigher temperatures cause diazonium salt decomposition, drastically reducing yield. A study showed yield dropping from 98% at 0°C to 89.1% at 30°C.[2][7][9]
pH Azo Coupling9 - 10Maximizes the concentration of the highly reactive phenoxide ion. Yields drop significantly outside this optimal range.[2][3][9]
Rate of Addition Azo CouplingSlow, dropwise additionA slow rate of adding the diazonium salt to the phenol solution is critical for preventing side reactions and maximizing yield.[4]
Purity of Reagents BothHigh PurityImpurities in starting materials can lead to unwanted side reactions and lower the overall yield.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol outlines the two main stages for the synthesis of this compound: Diazotization and Azo Coupling.

Stage 1: Diazotization of Aniline (Formation of Benzenediazonium Chloride)

  • Preparation: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Cool this solution as well.

  • Reaction: Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The rate of addition should be slow to control the reaction.[7]

  • Completion Check: After all the nitrite solution has been added, stir the mixture for another 10-15 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). This indicates the completion of the diazotization. The resulting cold solution of benzenediazonium chloride is used immediately in the next stage.

Stage 2: Azo Coupling with Phenol

  • Phenol Preparation: In a separate beaker, dissolve phenol in a sodium hydroxide solution. This forms a solution of sodium phenoxide.

  • Cooling: Cool this solution in an ice bath to below 5 °C.[1][8]

  • Coupling Reaction: Add the cold benzenediazonium chloride solution from Stage 1 very slowly (dropwise) to the cold sodium phenoxide solution with vigorous stirring.[4] A yellow-orange precipitate of this compound should form.[8][11]

  • Reaction Completion: Continue stirring the mixture in the ice bath for about 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation: Collect the crude this compound precipitate by vacuum filtration and wash it with cold water to remove any soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol.[10] Dry the purified crystals.

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 1. Dissolve Aniline in HCl + H2O B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO2 slowly to Aniline solution (maintain < 5 °C) B->D C 3. Prepare & Cool NaNO2 Solution C->D E Benzenediazonium Chloride Solution D->E Keep Cold H 3. Add Diazonium Salt Solution Slowly to Phenol Solution E->H Use Immediately F 1. Dissolve Phenol in NaOH Solution G 2. Cool to < 5 °C (Ice Bath) F->G G->H I 4. Stir for 30 min H->I J 5. Isolate via Filtration I->J K 6. Purify via Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

G cluster_diazotization Diazotization Step (0-5 °C) cluster_coupling Coupling Step (pH 9-10, < 5 °C) Aniline Aniline Reagents1 + NaNO₂ + 2HCl Aniline->Reagents1 Diazonium Benzenediazonium Chloride Reagents1->Diazonium Product This compound Diazonium->Product Attacks Phenoxide Ring Phenol Phenol Reagents2 + NaOH Phenol->Reagents2 Phenoxide Sodium Phenoxide Reagents2->Phenoxide Phenoxide->Product Electrophilic Aromatic Substitution

Caption: Key reaction steps in this compound synthesis.

References

Purification of crude 4-Phenylazophenol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Phenylazophenol via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol (specifically 95% ethanol) and benzene are effective solvents for the recrystallization of this compound.[1] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] this compound is also soluble in acetone and ether, but insoluble in water.[1][4][5]

Q2: My this compound will not crystallize out of solution upon cooling. What should I do?

A2: This is a common issue that can arise from two primary causes: using too much solvent or the formation of a supersaturated solution.[6][7]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[7][8]

  • Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[6] Crystallization can be induced by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][6]

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[2]

    • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[3][9]

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and separates from the solution as a liquid layer instead of forming solid crystals.[6][9] This often happens when the boiling point of the solvent is higher than the melting point of the compound (m.p. of this compound is ~152-156 °C) or when there is a high concentration of impurities depressing the melting point.[9]

To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling out.[7][8]

Q4: My final product is still colored/impure. What went wrong?

A4: If the purified crystals are not the expected color or purity, several factors could be at play:

  • Insoluble Impurities: If the hot solution was not filtered, insoluble impurities may have been co-collected with your product. A hot filtration step is necessary to remove them.[9]

  • Rapid Crystallization: If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[8] The key to high purity is slow crystal growth.

  • Colored Impurities: For soluble, colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal adsorbs the colored molecules. However, use charcoal sparingly, as it can also adsorb the desired product and reduce your overall yield.[8][10]

Q5: The recovery yield of my purified this compound is very low. How can I improve it?

A5: A low yield is a frequent problem in recrystallization.[2] Common causes include:

  • Using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor even after cooling.[2][8] Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization during hot filtration. This can be minimized by using a pre-heated funnel and filtering the solution quickly.[6][9]

  • Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, which redissolves some of the product.[2]

Quantitative Data Summary

The physical and solubility properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Brown or Orange Crystalline Powder[1][5]
Melting Point 150-156 °C[1]
Solubility in Water Insoluble[1][4][5]
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene, and ether.[1][4][5]
pKa 8.93 ± 0.13 (Predicted)[1]
λmax 347 nm[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the methodology for purifying crude this compound using ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (x2)

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the 95% ethanol on a hot plate to its boiling point. Add the minimum amount of hot ethanol to the crude solid needed to completely dissolve it with gentle swirling.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: Pre-heat a clean funnel. Place a fluted filter paper in the funnel and place it over a clean Erlenmeyer flask. Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used). This step should be performed quickly to prevent the product from crystallizing in the funnel.[6]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol. Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified crystals to a watch glass and let them air dry completely.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool Solution hot_filter->cool check_crystals Crystals Formed? cool->check_crystals oiling_out Problem: Oiling Out check_crystals->oiling_out Oil forms no_crystals Problem: No Crystals check_crystals->no_crystals No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes fix_oiling Reheat, add more solvent, cool slowly oiling_out->fix_oiling fix_oiling->cool too_much_solvent Too much solvent? no_crystals->too_much_solvent boil_off Boil off excess solvent, recool too_much_solvent->boil_off Yes supersaturated Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->supersaturated No boil_off->cool supersaturated->cool wash_dry Wash with ice-cold solvent and Dry collect->wash_dry end Pure this compound wash_dry->end

Caption: Troubleshooting workflow for this compound recrystallization.

References

Troubleshooting common issues in 4-Phenylazophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylazophenol.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the synthesis of this compound?

A1: The synthesis of this compound is primarily a two-stage process. The first step is the diazotization of an aromatic primary amine, such as aniline, to form a diazonium salt.[1][2] The second stage is the azo coupling, where the diazonium salt reacts with a coupling component, in this case, phenol, to form the final this compound product.[1][3]

Q2: Why is it crucial to maintain a low temperature (0–5 °C) during the diazotization step?

A2: Aryl diazonium salts are thermally unstable and can decompose at temperatures above 5 °C.[4][5][6][7] This decomposition often results in the evolution of nitrogen gas and the formation of unwanted byproducts, which significantly reduces the yield of the desired azo dye.[5][8] In some instances, uncontrolled decomposition can be explosive.[5][6] Therefore, maintaining a temperature range of 0–5 °C is critical to ensure the stability of the diazonium salt for the subsequent coupling reaction.[4][5]

Q3: What is the optimal pH for the coupling reaction with phenol, and why is it important?

A3: The coupling reaction with phenols requires a mildly alkaline pH, typically in the range of 9-10.[5] These alkaline conditions are necessary to deprotonate the hydroxyl group of the phenol, forming the more strongly activated phenoxide ion.[5][9] The increased electron density of the phenoxide ion facilitates the electrophilic attack by the relatively weak diazonium cation electrophile.[5] Reactions conducted at a pH that is too low will not proceed efficiently.[5]

Q4: What are common side reactions that can occur during the synthesis of this compound?

A4: Several side reactions can diminish the purity and yield of the final product. These include the decomposition of the diazonium salt if the temperature rises above 5-10 °C, and self-coupling, where the diazonium salt may react with the un-diazotized starting amine.[5] Additionally, impurities in the starting materials can lead to the formation of undesired colored byproducts.[8]

Q5: My final product has a brownish or tar-like appearance. What is the likely cause?

A5: The formation of a brownish or tar-like substance in your reaction mixture is often due to the decomposition of the diazonium salt at elevated temperatures or the oxidation of the phenol coupling component.[8] To avoid this, it is essential to maintain strict temperature control throughout the reaction and to use the diazonium salt immediately after its preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5 °C.Maintain strict temperature control (0-5 °C) using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[4][8]
Incorrect pH for Coupling: The reaction medium for the coupling step is not sufficiently alkaline.Adjust the pH of the phenol solution to 9-10 with an aqueous sodium hydroxide solution to ensure the formation of the reactive phenoxide ion.[5]
Incomplete Diazotization: Insufficient amount of sodium nitrite or acid.Use a slight excess of sodium nitrite and ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ.[4]
Impure Reagents: Impurities in aniline or phenol can lead to side reactions.Use purified starting materials. Consider recrystallizing or distilling the aniline and phenol if purity is a concern.[4][8]
Incorrect Color of the Final Product Presence of Impurities: Side products from decomposition or self-coupling reactions can alter the color.Purify the crude product by recrystallization from a suitable solvent like ethanol or benzene.[10]
pH of Final Solution: Azo dyes can act as pH indicators, and their color can vary with the pH of the solution.Ensure the final product is isolated and purified at a neutral pH unless a specific salt form is desired.[4]
Formation of an Oily or Tarry Product Localized High Concentrations of Reagents: Rapid addition of the diazonium salt solution.Add the diazonium salt solution dropwise to the phenol solution with vigorous stirring to prevent localized high concentrations and side reactions.[5]
High Reaction Temperature: Elevated temperatures can promote the formation of decomposition products.Maintain a low temperature (0-5 °C) throughout the addition of the diazonium salt and the coupling reaction.[5]

Experimental Protocols

Diazotization of Aniline
  • Dissolve the aromatic amine (1.0 molar equivalent) in a solution of hydrochloric acid and water.

  • Cool the solution to 0–5 °C in an ice-salt bath.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) dropwise to the amine solution while maintaining the temperature between 0 and 5 °C and stirring continuously.[4]

  • After the addition is complete, continue to stir the mixture for an additional 5-10 minutes to ensure the reaction is complete.[4]

  • The resulting diazonium salt solution should be used immediately in the next step.[8]

Azo Coupling with Phenol
  • Dissolve the phenol (1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 10% NaOH) to form the phenoxide ion.

  • Cool this solution to 0–5 °C in an ice-salt bath.[5]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.[5]

  • Maintain the temperature below 5 °C throughout the addition.

  • A colored precipitate of this compound should form.

  • Allow the reaction to stir for an additional 10-30 minutes after the addition is complete to ensure maximum yield.

  • Isolate the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.[11]

Purification by Recrystallization
  • The crude this compound can be purified by recrystallization.

  • Common solvents for recrystallization include ethanol or benzene.[10]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified product in a desiccator or a low-temperature oven.

Visualized Workflows and Relationships

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A Dissolve Aniline in HCl B Cool to 0-5 °C A->B C Slowly Add NaNO2 Solution B->C D Stir for 5-10 min C->D G Slowly Add Diazonium Salt Solution D->G E Dissolve Phenol in NaOH F Cool to 0-5 °C E->F F->G H Stir for 10-30 min G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallize from Ethanol/Benzene J->K L Dry Product K->L

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield A Low Yield? B Diazotization Temp < 5°C? A->B Yes C Coupling pH Alkaline (9-10)? B->C Yes G Cause: Diazonium salt decomposed B->G No D Reagents Added Slowly? C->D Yes H Cause: Coupling component not activated C->H No E Reagents Pure? D->E Yes I Cause: Side reactions or localized overheating D->I No F Review Protocol for other issues E->F Yes J Cause: Impure reagents or incorrect molar ratios E->J No reaction_pathways Possible Reaction Pathways A Diazonium Salt B C-Coupling (Desired Reaction) with Activated Phenol A->B Alkaline pH (9-10) C Decomposition (e.g., to Phenol) A->C High Temp (> 5°C) D N-Coupling (Triazene Formation) with Amine A->D Reaction with Unreacted Amine

References

Technical Support Center: Optimizing 4-Phenylazophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenylazophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My final yield of this compound is significantly lower than expected. What are the likely causes?

  • Answer: Low yields can stem from several factors, primarily related to the instability of the benzenediazonium chloride intermediate and suboptimal coupling conditions. Key areas to investigate include:

    • Temperature Control During Diazotization: The diazotization of aniline is highly exothermic and the resulting diazonium salt is unstable at temperatures above 5°C.[1] If the temperature is not strictly maintained between 0-5°C, the diazonium salt will decompose to phenol and nitrogen gas, directly reducing the amount of reactant available for the coupling step.[2]

    • pH of the Coupling Reaction: The coupling of the diazonium salt with phenol requires a mildly alkaline medium (pH 9-10).[3][4][5] In acidic or neutral conditions, the phenol is not sufficiently activated to the more nucleophilic phenoxide ion, leading to a slow or incomplete reaction.[6][7] Conversely, a pH that is too high can cause the diazonium salt to convert into a non-reactive diazotate ion.

    • Rate of Reagent Addition: Slow, dropwise addition of the cold sodium nitrite solution during diazotization and the diazonium salt solution during coupling is crucial.[3] Rapid addition can lead to localized increases in temperature and concentration, promoting side reactions and decomposition.

    • Purity of Reagents: The purity of aniline, phenol, and sodium nitrite is important. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of a Dark, Tarry, or Oily Product

  • Question: Instead of a distinct precipitate, I obtained a dark, tarry, or oily substance. What went wrong?

  • Answer: The formation of such products usually indicates the prevalence of side reactions. The primary causes include:

    • Elevated Temperatures: As mentioned, temperatures exceeding the 0-5°C range during diazotization will lead to the decomposition of the diazonium salt and the formation of phenol and other byproducts which can contribute to a tarry appearance.[2][8]

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side reactions. For instance, an excess of the diazonium salt might react with itself or other species in the reaction mixture.

    • Self-Coupling of the Diazonium Salt: In some instances, the diazonium salt can couple with unreacted aniline, especially if the pH is not optimal for the desired coupling with phenol.

Issue 3: The Diazotization Reaction Fails to Proceed

  • Question: How can I confirm that the diazotization of aniline has been successful before proceeding to the coupling step?

  • Answer: A simple and effective way to check for the presence of the diazonium salt is to perform a spot test. A small drop of the reaction mixture can be added to a solution of a coupling agent, such as a basic solution of 2-naphthol. The immediate formation of an intense azo dye indicates the successful formation of the diazonium salt. Additionally, the reaction endpoint for diazotization can be determined using potassium iodide-starch paper; an excess of nitrous acid will turn the paper blue.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of this compound?

A1: The synthesis is a two-step process. The first step is the diazotization of a primary aromatic amine (aniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a benzenediazonium salt.[10] The second step is an azo coupling reaction , which is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and reacts with an activated aromatic ring, in this case, phenol, to form the azo compound, this compound.[6]

Q2: Why is a low temperature crucial for the diazotization step?

A2: Aryl diazonium salts are notoriously unstable and can decompose readily at temperatures above 5°C.[1] This decomposition results in the loss of the diazo group as nitrogen gas and the formation of phenol, which reduces the yield of the desired product. In some cases, the decomposition of diazonium salts can be explosive, especially if the material is allowed to dry.[3]

Q3: What is the optimal pH for the coupling reaction with phenol and why?

A3: The optimal pH for the coupling reaction with phenol is mildly alkaline, typically in the range of 9-10.[3][4][5] Under these conditions, the hydroxyl group of phenol is deprotonated to form the phenoxide ion.[4][6] The phenoxide ion is a much more powerful activating group than the hydroxyl group, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium cation.[6]

Q4: What are some common side reactions to be aware of during this synthesis?

A4: The primary side reactions include:

  • Decomposition of the diazonium salt: This occurs if the temperature rises above 5-10°C.[3]

  • Self-coupling: The diazonium salt can react with un-diazotized aniline.[3]

  • Formation of phenol from the diazonium salt: This happens upon warming the acidic solution of the diazonium salt.[1]

Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for the synthesis of this compound, based on a high-yield reported protocol.[9]

ParameterStage 1: Diazotization of AnilineStage 2: Coupling with Phenol
Temperature 8-9°CMaintained at 9°C initially, then allowed to reach 20°C
pH Acidic (Sulfuric Acid)Initially alkaline (pH 9), then lowered to 3
Reactants (Molar Ratio) Aniline (1.2 mol), Potassium Hydrogen Sulfite (1.1 mol)Benzenediazonium salt solution, Phenol (1.2 mol)
Solvent WaterWater
Stirring Speed 200 rpm160 rpm
Reaction Time Until reaction endpoint (tested with potassium iodide paper)50 minutes
Reported Yield -97%

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound, adapted from a reported high-yield procedure.[9]

Materials:

  • Aniline

  • Sulfuric acid (10% solution)

  • Potassium hydrogen sulfite

  • Phenol

  • Potassium carbonate (9% solution)

  • Oxalic acid solution

  • Sodium bicarbonate solution

  • Sodium sulfate

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers

  • Buchner funnel and vacuum filtration apparatus

Procedure:

Stage 1: Diazotization of Aniline

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare a solution of 10% sulfuric acid (300 ml).

  • Set the stirring speed to 200 rpm and slowly add 1.2 mol of aniline. Continue stirring until the aniline is completely dissolved.

  • Cool the solution to 9°C in an ice bath.

  • Separately, dissolve 1.1 mol of potassium hydrogen sulfite in 230 ml of water.

  • Slowly add the potassium hydrogen sulfite solution dropwise to the aniline solution, ensuring the temperature is maintained at 8°C.

  • Monitor the reaction endpoint using potassium iodide-starch paper to confirm the formation of the diazonium salt.

Stage 2: Coupling Reaction with Phenol

  • In a separate container, prepare a solution of 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form the potassium phenoxide solution.

  • With a stirring speed of 160 rpm, slowly add the previously prepared cold diazonium salt solution to the potassium phenoxide solution.

  • Maintain the pH of the reaction mixture at 9 during the addition.

  • After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.

  • Continue the reaction for 50 minutes.

  • Filter the resulting precipitate using a Buchner funnel and wash with a sodium bicarbonate solution.

  • Dry the product over sodium sulfate to obtain 4-hydroxyazobenzene (this compound).

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

experimental_workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Coupling aniline Aniline in H₂SO₄ diazonium Benzenediazonium Salt (0-5°C) aniline->diazonium Slow Addition khso3 KHSO₃ Solution khso3->diazonium Slow Addition product This compound (Precipitate) diazonium->product Coupling Reaction phenol Phenol in K₂CO₃ (Alkaline pH) phenol->product Slow Addition filtration Filtration & Washing product->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium Diazotization (0-5°C) na_no2_hcl NaNO₂ + HCl na_no2_hcl->diazonium phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide azo_dye This compound diazonium->azo_dye Azo Coupling (Alkaline pH) phenoxide->azo_dye

Caption: Key chemical transformations in this compound synthesis.

References

Technical Support Center: 4-Phenylazophenol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylazophenol. The information is designed to address common issues encountered during experimental work related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound solution is changing color over time. What could be the cause?

Discoloration of a this compound solution is a common indicator of degradation. The observed color change can provide clues about the underlying degradation pathway. Here are the most likely causes and troubleshooting steps:

  • Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV radiation. The azo bond can undergo photo-reduction.

    • Troubleshooting:

      • Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize exposure to ambient light during experimental procedures.

      • If photodegradation is suspected, compare the stability of a light-exposed sample to a sample kept in the dark.

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of colored quinone-type structures.

    • Troubleshooting:

      • Prepare solutions using deoxygenated solvents by sparging with an inert gas like nitrogen or argon.

      • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.

      • Use high-purity solvents and reagents to minimize metal ion contamination.

  • pH Instability: The stability of this compound is pH-dependent. The phenoxide ion formed at higher pH is generally more susceptible to oxidation.

    • Troubleshooting:

      • Determine the optimal pH for stability for your specific application. Generally, slightly acidic to neutral conditions may be preferable.

      • Use buffered solutions to maintain a constant pH during your experiments.

2. I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify them?

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation or the presence of impurities. The following steps can help in identifying these unknown peaks:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) on a pure sample of this compound. This will help generate potential degradation products and provide reference chromatograms.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the molecular weight and structural information of the degradation products.

  • Comparison with Potential Degradation Products: Based on the known degradation pathways of azo dyes, you can predict the structures of likely degradation products. For example, reductive cleavage of the azo bond would yield aniline and p-aminophenol. You can then compare the retention times and mass spectra of your unknown peaks with authentic standards of these predicted compounds.

3. What are the major degradation pathways for this compound?

The primary degradation pathways for this compound are reductive cleavage of the azo bond, oxidation of the phenol ring, and photodegradation.

  • Reductive Cleavage: This is a major degradation pathway for azo dyes, often mediated by reducing agents or occurring under anaerobic conditions.[1] The azo bond (-N=N-) is cleaved to form two primary amines.

  • Oxidative Degradation: The phenol ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including quinones. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.

  • Photodegradation: Azo compounds can undergo photo-reduction in the presence of light, leading to the cleavage of the azo bond.[1] The stability of azo dyes to light is generally high, but degradation can still occur over time or under intense irradiation.[1]

4. How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light.

  • Solutions: Solutions of this compound should be freshly prepared. If storage is necessary, they should be kept in amber vials at a low temperature (e.g., 2-8 °C) and protected from light. For prolonged storage, consider deoxygenating the solvent and storing under an inert atmosphere.

Quantitative Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected stability profile based on the general behavior of azo dyes and phenolic compounds. Researchers are encouraged to perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.

Degradation ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Generally stableMinimal degradation expected
Basic Hydrolysis Less stable than in acidic conditionsFormation of phenoxide ion, increased susceptibility to oxidation
**Oxidation (e.g., H₂O₂) **UnstableOxidized phenolic species (e.g., quinones), cleavage products
Thermal Degradation Stable at room temperatureDecomposition at elevated temperatures, potential release of nitrogen oxides
Photodegradation (UV/Vis) Unstable, especially under UVReductive cleavage products (aniline, p-aminophenol)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber vials

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After 24 hours, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After 24 hours, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute the solution with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 48 hours.

    • After 48 hours, dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Keep a control sample in the dark for the same duration.

    • Dilute both solutions with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all the stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: 0-5 min: 30% Acetonitrile; 5-20 min: 30-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 80-30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (around 350 nm) and also scan a wider range (e.g., 200-600 nm) with a PDA detector to detect degradation products with different chromophores.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject the control (unstressed) sample of this compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.

Signaling Pathways and Experimental Workflows

degradation_pathways cluster_main This compound cluster_reductive Reductive Cleavage cluster_oxidative Oxidative Degradation cluster_photo Photodegradation This compound This compound Aniline Aniline This compound->Aniline  [H] (e.g., Na2S2O4) Anaerobic conditions p_Aminophenol p_Aminophenol This compound->p_Aminophenol  [H] (e.g., Na2S2O4) Anaerobic conditions Quinone_Intermediates Quinone-like Intermediates This compound->Quinone_Intermediates  [O] (e.g., H2O2, air) Metal ions Photo_products Photoreduction Products This compound->Photo_products  hν (UV/Vis light) Ring_Opening_Products Ring-Opening Products Quinone_Intermediates->Ring_Opening_Products  Further Oxidation experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, solid) Stock_Solution->Thermal Photo Photolytic (UV light) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks are present Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathways LCMS->Pathway

References

How to resolve solubility issues with 4-Phenylazophenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Phenylazophenol (CAS: 1689-82-3) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a yellow to orange crystalline solid.[1][2] Its chemical structure contains both nonpolar aromatic rings and a polar hydroxyl (-OH) group. This duality dictates its solubility: it is generally insoluble in water but soluble in many organic solvents and dilute alkaline solutions.[2][3]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in a range of common organic solvents, including ethanol, methanol, acetone, benzene, ether, and DMSO.[3] However, the degree of solubility can vary significantly among these solvents. For instance, its solubility in ethanol is noted as 0.1% for a clear solution.

Q3: Why is my this compound not dissolving in water?

A3: this compound is considered insoluble in water under neutral pH conditions due to the predominance of its nonpolar phenyl groups.[2][3] To dissolve it in an aqueous medium, the pH must be raised.

Q4: How does pH affect the solubility of this compound?

A4: The phenolic hydroxyl group on this compound has a pKa around 8.2.[2] In solutions with a pH above this value (alkaline or basic conditions), the hydroxyl group deprotonates to form the phenoxide ion. This ionization significantly increases the compound's polarity, rendering it soluble in aqueous bases like dilute sodium hydroxide, where it typically forms a yellow to gold solution.[2][3]

Q5: Can temperature be used to improve the solubility of this compound?

A5: Yes. For most solid solutes, including this compound, solubility in a given solvent increases with temperature.[4] Heating the solvent is a standard technique to dissolve the compound, especially when preparing a saturated solution for experiments like recrystallization.

Troubleshooting Guide for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: The compound fails to dissolve completely in an organic solvent.
  • Possible Cause 1: Insufficient Solvent Volume. You may not be using enough solvent to dissolve the amount of solute at the current temperature.

    • Solution: Gradually add more solvent in small increments while stirring until the solid dissolves completely.

  • Possible Cause 2: Low Temperature. The solvent may be too cold to effectively dissolve the compound.

    • Solution: Gently heat the solution while stirring. Use a water bath or a hot plate set to a low temperature to avoid solvent evaporation and potential degradation of the compound.

  • Possible Cause 3: Incorrect Solvent Choice. The selected solvent may be a poor choice for this compound.

    • Solution: Refer to the solubility data table below. If necessary, switch to a solvent in which this compound is known to have higher solubility, such as acetone or methanol.[3]

Issue 2: The compound precipitates out of solution unexpectedly.
  • Possible Cause 1: Temperature Fluctuation. A decrease in temperature can cause a previously saturated solution to become supersaturated, leading to precipitation.

    • Solution: Reheat the solution to redissolve the precipitate. If the experimental temperature must be lower, you will need to either use a larger volume of solvent or select a different solvent where the compound is more soluble at that specific temperature.

  • Possible Cause 2: Change in Solvent Composition. The addition of a "non-solvent" (a liquid in which the compound is insoluble) to the solution can cause precipitation.

    • Solution: This principle is often used intentionally for recrystallization. If it occurs unintentionally, you must ensure all components added to your solution are miscible and that they do not negatively impact the solute's solubility.

Issue 3: The compound "oils out" instead of forming crystals during cooling.
  • Possible Cause 1: Solution is too concentrated. If the solution is supersaturated to a very high degree, the solute may separate as a liquid oil rather than a solid crystal lattice.[5]

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to reduce the concentration before attempting to cool it again.

  • Possible Cause 2: Cooling is too rapid. Rapid cooling does not allow sufficient time for crystals to nucleate and grow.

    • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath for complete crystallization.[6] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/Solution TypeSolubilityReference
WaterInsoluble[2][3]
EthanolSoluble (0.1% for a clear solution)[3]
AcetoneSoluble[3]
BenzeneSoluble[2][3]
Diethyl EtherVery Soluble[2]
MethanolSoluble[3]
DMSOSoluble[3]
Dilute Alkali (e.g., NaOH)Soluble (forms a yellow solution)[2]
Concentrated Sulfuric AcidSoluble (forms a yellow-orange solution)[2][3]

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound in an Organic Solvent
  • Select an appropriate solvent based on the solubility data in Table 1.

  • Weigh the desired amount of this compound solid and place it in a suitable flask.

  • Add a portion of the solvent to the flask, enough to create a slurry.

  • Stir the mixture using a magnetic stir bar.

  • If the solid does not dissolve, gently heat the flask in a water bath while continuing to stir.

  • Gradually add more solvent in small increments until the solid is completely dissolved. Avoid using a large excess of solvent, especially if crystallization is the next step.

  • Once dissolved, the solution can be used for the intended experiment or cooled for recrystallization.

Protocol 2: Purification by Recrystallization

Recrystallization purifies solid compounds by leveraging differences in solubility at different temperatures.

  • Solvent Selection: Choose a solvent (or solvent pair) in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol or benzene are good starting points.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, heat the mixture gently (e.g., on a steam bath or hot plate), and stir until the solid fully dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel, followed by air-drying on a watch glass or drying in a vacuum oven.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound check_dissolved Does it dissolve completely? start->check_dissolved add_solvent Action: Add more solvent incrementally check_dissolved->add_solvent No success Success: Compound is dissolved check_dissolved->success Yes add_solvent->check_dissolved heat_solution Action: Gently heat the solution add_solvent->heat_solution Still not dissolving heat_solution->check_dissolved change_solvent Action: Choose a more effective solvent heat_solution->change_solvent Still not dissolving change_solvent->start

Caption: Troubleshooting workflow for dissolving this compound.

Recrystallization_Process cluster_purification Purification Steps dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (if impurities present) dissolve->hot_filter cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) dissolve->cool No insoluble impurities hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash_dry 5. Wash with Cold Solvent & Dry Crystals collect->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: Experimental workflow for purification by recrystallization.

Solubility_Factors cluster_factors Key Influencing Factors solubility This compound Solubility solvent Solvent Choice (Polarity) solvent->solubility temperature Temperature temperature->solubility ph pH of Solution ph->solubility

Caption: Key factors influencing the solubility of this compound.

References

Preventing side reactions in the diazotization of aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the diazotization of aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the diazotization of aniline?

A1: The primary side reactions include:

  • Decomposition to Phenol: The diazonium salt is thermally unstable and can decompose, particularly at temperatures above 5°C, to form phenol and nitrogen gas.[1][2]

  • Triazene Formation: The diazonium salt can react with unreacted aniline to form a diazoamino compound (a triazene). This is more likely to occur if the reaction medium is not sufficiently acidic.[1]

  • Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds, including unreacted aniline or phenol formed from decomposition, to produce colored azo compounds.[3]

Q2: Why is a low temperature (0-5°C) crucial for this reaction?

A2: Maintaining a low temperature is critical for several reasons:

  • Diazonium Salt Stability: Arenediazonium salts are unstable and decompose at higher temperatures.[2] Keeping the temperature between 0-5°C minimizes the rate of decomposition to phenol.[1]

  • Nitrous Acid Stability: Nitrous acid, which is generated in situ, is also unstable and decomposes at elevated temperatures.

  • Minimizing Side Reactions: Lower temperatures slow down the rates of competing side reactions like azo coupling.[1]

Q3: What is the role of excess acid in the reaction?

A3: An excess of a strong mineral acid (like hydrochloric acid or sulfuric acid) is essential to:

  • Prevent Triazene Formation: The acid protonates the unreacted aniline, forming the anilinium ion. This prevents the free aniline from acting as a nucleophile and attacking the diazonium salt to form a triazene.[1]

  • Maintain an Optimal pH: A low pH is necessary for the formation and stability of the diazonium salt.

Q4: How can I determine if the diazotization is complete?

A4: The completion of the reaction can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is spotted onto starch-iodide paper. If excess nitrous acid is present, it will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[4]

Q5: What should I do with excess nitrous acid after the reaction?

A5: Excess nitrous acid can sometimes interfere with subsequent reactions. It can be removed by the addition of a small amount of urea or sulfamic acid, which react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[1]

Troubleshooting Guides

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Brown fumes (NO₂) evolving from the reaction mixture. 1. Temperature is too high, causing the decomposition of nitrous acid. 2. Localized high concentration of the sodium nitrite solution.1. Ensure the reaction vessel is adequately immersed in an ice-salt bath to maintain a temperature of 0-5°C. 2. Add the sodium nitrite solution slowly and dropwise with vigorous stirring. Ensure the addition is subsurface to prevent the escape of nitrous fumes.[1]
The final solution has a deep yellow, orange, or red color instead of the expected pale yellow. Formation of colored azo compounds due to coupling side reactions.1. Ensure a sufficient excess of strong acid was used to fully protonate the aniline. 2. Maintain a low temperature (0-5°C) to prevent the formation of phenol, which can act as a coupling partner.[1]
Low yield of the desired product in the subsequent reaction (e.g., Sandmeyer reaction). 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of triazene byproducts.1. Check for reaction completion using starch-iodide paper and add more sodium nitrite solution if necessary.[4] 2. Strictly maintain the temperature below 5°C and use the diazonium salt solution immediately after preparation.[5] 3. Ensure the reaction is sufficiently acidic and that the sodium nitrite is added to the aniline solution (not the other way around).[1]
Oily droplets or a dark, tarry substance forms in the reaction mixture. Significant decomposition of the diazonium salt to phenol and subsequent polymerization or side reactions.1. Improve temperature control immediately by ensuring the reaction vessel is well-submerged in an efficient ice-salt bath. 2. Ensure slow and controlled addition of the sodium nitrite solution.

Data Presentation

Table 1: Effect of Temperature on Diazonium Salt Stability and Phenol Formation

Temperature (°C)Stability of Benzenediazonium SaltRate of Phenol FormationNotes
0 - 5Relatively stable in solution for short periods.MinimalOptimal temperature range for synthesis and immediate use.[1]
10 - 20Noticeable decomposition begins.Slow to moderateIncreased risk of yield loss due to side reactions.
> 25Rapid decomposition.SignificantNot recommended; leads to substantial formation of phenol.[1]

Table 2: Influence of Reaction Conditions on Side Product Formation

Side ProductFavorable ConditionsPreventive Measures
Phenol Temperature > 5°CMaintain temperature strictly between 0-5°C. Use the diazonium salt solution immediately.[5]
Triazene Insufficient acid (higher pH)Use an excess of strong mineral acid (2.5-3 equivalents).[1]
Azo Compounds Presence of free aniline or phenolEnsure complete protonation of aniline with excess acid and maintain low temperature to prevent phenol formation.[1]

Experimental Protocols

Protocol 1: Standard Diazotization of Aniline

This protocol describes a standard laboratory procedure for the preparation of a benzenediazonium chloride solution.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Starch-iodide paper

  • Urea (optional)

Procedure:

  • Preparation of Aniline Hydrochloride: In a beaker, dissolve aniline (1 equivalent) in an excess of dilute hydrochloric acid (approximately 2.5-3 equivalents). Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. A fine slurry of aniline hydrochloride may form.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in cold water. Cool this solution in the ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension. Maintain the temperature of the reaction mixture strictly between 0 and 5°C throughout the addition.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for 15-30 minutes at 0-5°C. Check for the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the reaction is complete.[5]

  • Quenching Excess Nitrous Acid (Optional): If necessary, add a small amount of urea to the reaction mixture to decompose any excess nitrous acid. The evolution of nitrogen gas will be observed.

  • Use of Diazonium Salt Solution: The resulting clear, pale yellow solution of benzenediazonium chloride should be used immediately in the subsequent reaction. Caution: Do not attempt to isolate the diazonium salt in its solid form as it can be explosive.[1]

Mandatory Visualizations

Diazotization_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Diazonium NaNO₂, HCl, 0-5°C Triazene Triazene (Side Product) Aniline->Triazene HCl HCl (excess) HNO2 Nitrous Acid (HNO₂) HCl->HNO2 NaNO2 NaNO₂ NaNO2->HNO2 in situ generation Phenol Phenol (Side Product) Diazonium->Phenol > 5°C, H₂O Diazonium->Triazene Unreacted Aniline (insufficient acid) Azo Azo Compound (Side Product) Diazonium->Azo Coupling Partner (e.g., Phenol)

Caption: Main and side reaction pathways in the diazotization of aniline.

Troubleshooting_Workflow Start Start Diazotization CheckTemp Is Temperature 0-5°C? Start->CheckTemp CheckAcid Is Acid in Excess? CheckTemp->CheckAcid Yes AdjustTemp Adjust Cooling/Addition Rate CheckTemp->AdjustTemp No CheckFumes Brown Fumes Observed? CheckAcid->CheckFumes Yes AddAcid Ensure Sufficient Acid CheckAcid->AddAcid No CheckColor Is Solution Deeply Colored? CheckFumes->CheckColor No SlowAddition Slow NaNO₂ Addition CheckFumes->SlowAddition Yes CheckYield Low Yield in Next Step? CheckColor->CheckYield No ReviewConditions Review Temp & Acid Control CheckColor->ReviewConditions Yes Success Successful Diazotization CheckYield->Success No RecheckProtocol Re-evaluate Protocol CheckYield->RecheckProtocol Yes AdjustTemp->CheckTemp AddAcid->CheckAcid SlowAddition->CheckFumes ReviewConditions->CheckColor RecheckProtocol->Start

Caption: Troubleshooting workflow for the diazotization of aniline.

References

Technical Support Center: Scaling Up the Synthesis of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Phenylazophenol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered when transitioning from laboratory-scale to larger batch production.

I. Experimental Protocols

This section details the methodologies for the synthesis of this compound, providing protocols for both laboratory-scale and larger-scale production to illustrate the necessary adjustments for scaling up.

A. Laboratory-Scale Synthesis (Yield: ~85-95%)

This protocol is suitable for producing small quantities of this compound for research and initial testing.

1. Diazotization of Aniline

  • In a 250 mL beaker, dissolve 5.0 g of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 3.8 g of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 10-15 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess).

2. Azo Coupling with Phenol

  • In a 500 mL beaker, dissolve 5.0 g of phenol in 50 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

  • A brightly colored orange-red precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

3. Isolation and Purification

  • Collect the crude this compound by vacuum filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or benzene to obtain a purified crystalline solid.

  • Dry the purified product in a desiccator.

B. Pilot-Scale Synthesis (Illustrative Example for a 50 L Reactor)

This protocol provides a framework for scaling the synthesis up to a pilot-plant scale. Critical adjustments focus on managing heat transfer and ensuring efficient mixing.

1. Reactor Preparation and Charging

  • Ensure the 50 L jacketed glass reactor is clean and dry.

  • Charge the reactor with a mixture of 6.0 L of concentrated hydrochloric acid and 6.0 L of water.

  • Begin cooling the reactor jacket using a chiller set to -5 °C.

  • Slowly add 2.0 kg of aniline to the acid solution with agitation. Maintain a temperature of 10-15 °C during this addition.

2. Diazotization

  • Once the aniline solution is cooled to 0-5 °C, prepare a solution of 1.5 kg of sodium nitrite in 8.0 L of cold water.

  • Add the sodium nitrite solution to the reactor via a dosing pump over a period of 1-2 hours, maintaining the temperature strictly between 0-5 °C.

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

3. Azo Coupling

  • In a separate vessel, prepare the coupling solution by dissolving 2.0 kg of phenol in 20 L of 10% sodium hydroxide solution. Cool this solution to 5-10 °C.

  • Slowly transfer the cold diazonium salt solution to the phenol solution with vigorous agitation, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture for an additional 1-2 hours.

4. Product Isolation and Purification

  • The precipitated this compound can be isolated using a centrifuge or a filter press.

  • Wash the product cake with large volumes of water to remove salts and unreacted starting materials.

  • For purification, the wet cake can be reslurried in a suitable solvent like ethanol and heated to dissolve, followed by controlled cooling to induce crystallization.

  • Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60 °C).

II. Data Presentation

Scaling up the synthesis of this compound impacts several key parameters. The following table summarizes typical changes observed when moving from laboratory to pilot and industrial scales. Note: These values are illustrative and can vary based on specific equipment and process optimization.

ParameterLaboratory Scale (10 g)Pilot Scale (5 kg)Industrial Scale (100 kg)Key Considerations for Scale-Up
Typical Yield 85-95%80-90%88-97% (with process optimization)Initial drop in yield is common due to non-ideal conditions. Optimization of mixing, temperature control, and addition rates can lead to higher yields in continuous processes.
Purity (after initial isolation) 90-95%85-92%80-90%Larger volumes can lead to more localized side reactions and less efficient initial purification.
Purity (after recrystallization) >98%>98%>98%The efficiency of large-scale recrystallization depends on solvent choice, cooling profiles, and equipment.
Reaction Time (Diazotization) 15-30 minutes1-2 hours2-4 hoursControlled addition of reagents is crucial to manage the exothermic nature of the reaction in large volumes.
Reaction Time (Coupling) 30-60 minutes1-2 hours2-4 hoursEfficient mixing is critical to ensure complete reaction and minimize byproduct formation.
Common Impurities Unreacted starting materials, small amounts of ortho-isomerIncreased levels of diazonium salt decomposition products (phenols), potential for triazenes if pH is not controlled.Higher potential for polymeric/tar-like substances if temperature and mixing are poorly controlled.

III. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound significantly lower on a larger scale?

A1: Several factors can contribute to a drop in yield during scale-up:

  • Poor Temperature Control: The diazotization reaction is highly exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises above 5-10 °C, the diazonium salt will decompose, reducing the amount available for the coupling reaction.

  • Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions and incomplete conversion.

  • Slow Addition Rates: While slow addition is necessary for temperature control, excessively long addition times can lead to the decomposition of the unstable diazonium salt before it has a chance to react.

Q2: The color of my final product is dull or off-shade. What could be the cause?

A2: An incorrect color often indicates the presence of impurities:

  • Ortho-Isomer Formation: While the para-substituted product is favored, some ortho-coupling can occur, leading to a mixture of isomers with a different overall color. This can be influenced by the pH of the coupling reaction.

  • Decomposition Products: As mentioned, decomposition of the diazonium salt forms phenols, which can then couple with remaining diazonium salt to produce different azo dyes.

  • Oxidation: Phenols are susceptible to oxidation, especially under alkaline conditions, which can form colored impurities.

Q3: How can I improve the purity of my product at a larger scale?

A3: Large-scale purification requires different techniques than simple lab recrystallization:

  • Washing: Thorough washing of the filter cake with water is crucial to remove inorganic salts and water-soluble starting materials.

  • Reslurrying: The crude product can be suspended in a hot solvent (in which it has low solubility) to dissolve and remove more soluble impurities.

  • Controlled Crystallization: A well-designed crystallization process with a controlled cooling profile is essential for obtaining high-purity crystals of a consistent size.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The main hazards are associated with the diazonium salt:

  • Thermal Instability: Diazonium salts can decompose violently, especially when dry or at elevated temperatures.[1] They should always be kept in solution or as a wet paste and at low temperatures.[1]

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can explode.[2] Never isolate diazonium salts in a dry state in large quantities.[2]

  • Gas Evolution: The diazotization and decomposition reactions produce nitrogen gas, which can lead to a pressure buildup in a closed reactor.[3] Ensure adequate venting.[3]

Troubleshooting Common Problems
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Diazonium Salt - Temperature too high during diazotization.- Insufficient acid.- Sodium nitrite solution added too quickly.- Improve cooling efficiency of the reactor jacket.- Ensure a slight excess of acid is used.- Use a dosing pump for controlled, slow addition of sodium nitrite.
Formation of Tarry Byproducts - "Hot spots" in the reactor due to poor mixing.- Reaction temperature too high.- Increase agitation speed and ensure the impeller is appropriate for the vessel geometry.- Verify and calibrate temperature probes.- Ensure efficient heat removal.
Incomplete Coupling Reaction - Incorrect pH of the coupling mixture.- Poor mixing of the two reaction masses.- Monitor and adjust the pH of the phenol solution before and during the addition of the diazonium salt.- Ensure vigorous agitation during the coupling reaction.
Product is Difficult to Filter - Very fine particle size of the precipitate.- Adjust the rate of addition and stirring during the coupling reaction to influence crystal growth.- Consider a "salting out" step by adding a saturated salt solution to aid precipitation and agglomeration.

IV. Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Purification Stage Aniline Aniline (C₆H₅NH₂) Diazonium_Salt Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Diazonium_Salt HCl Hydrochloric Acid (HCl) HCl->Diazonium_Salt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium_Salt Crude_Product Crude this compound Diazonium_Salt->Crude_Product Coupling Reaction Phenol Phenol (C₆H₅OH) Phenol->Crude_Product NaOH Sodium Hydroxide (NaOH) NaOH->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Final_Product Purified this compound Drying->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_diazotization_check Diazotization Issues cluster_coupling_check Coupling Issues cluster_purification_check Purification Issues Start Low Yield or Purity Issue Temp_High Temperature > 5°C? Start->Temp_High Check Diazotization pH_Incorrect Incorrect pH? Start->pH_Incorrect Check Coupling Washing_Inadequate Inadequate Washing? Start->Washing_Inadequate Check Purification Mixing_Poor_D Poor Mixing? Temp_High->Mixing_Poor_D Solution_Temp Improve Cooling & Monitoring Temp_High->Solution_Temp Acid_Low Insufficient Acid? Mixing_Poor_D->Acid_Low Solution_Mixing Optimize Agitation Mixing_Poor_D->Solution_Mixing Solution_pH Adjust pH Control Acid_Low->Solution_pH Mixing_Poor_C Poor Mixing? pH_Incorrect->Mixing_Poor_C pH_Incorrect->Solution_pH Decomposition Diazonium Salt Decomposition? Mixing_Poor_C->Decomposition Mixing_Poor_C->Solution_Mixing Decomposition->Solution_Temp Solvent_Wrong Wrong Recrystallization Solvent? Washing_Inadequate->Solvent_Wrong Solution_Purification Optimize Washing & Recrystallization Protocol Washing_Inadequate->Solution_Purification Solvent_Wrong->Solution_Purification

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenylazophenol. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for pure this compound?

A1: The 1H NMR spectrum of pure this compound will show a characteristic pattern of signals corresponding to the protons on its two aromatic rings. The exact chemical shifts can vary slightly depending on the solvent used, but a typical spectrum will exhibit peaks in the aromatic region (around 6.9-8.0 ppm) and a peak for the hydroxyl proton.

Q2: What are the most common sources of unexpected peaks in the NMR spectrum of this compound?

A2: Unexpected peaks in the NMR spectrum of this compound typically arise from three main sources:

  • Unreacted Starting Materials: Residual aniline and phenol from the synthesis are common impurities.

  • Side Products: The formation of isomers, such as 2-phenylazophenol, or byproducts from side reactions during the diazotization and coupling steps. A common side reaction is the substitution of the diazonium group with a hydroxyl group, leading to the formation of phenol.

  • Solvent and Other Contaminants: Residual solvents used in the reaction or purification, water, or grease can introduce extraneous peaks.

Q3: How can I confirm the identity of an unexpected peak?

A3: A common and effective method is to "spike" your NMR sample. This involves adding a small amount of the suspected impurity (e.g., aniline or phenol) to your sample and re-acquiring the 1H NMR spectrum. If the intensity of the unexpected peak increases, it confirms the identity of that impurity.

Q4: Can the hydroxyl (-OH) peak of this compound shift or appear broad?

A4: Yes, the chemical shift of the hydroxyl proton is often variable and its peak can be broad. Its position is sensitive to concentration, temperature, and the solvent used due to hydrogen bonding. To confirm if a broad peak is from the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of the hydroxyl peak in the 1H NMR spectrum.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with unexpected peaks in your this compound NMR spectrum.

Flowchart for Troubleshooting Unexpected NMR Peaks

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected NMR Peaks start Start: Unexpected Peaks in NMR Spectrum check_solvent Identify Solvent Peaks (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm) start->check_solvent solvent_match Peaks Match Known Solvent Residuals? check_solvent->solvent_match no_solvent_match No solvent_match->no_solvent_match No yes_solvent_match Yes solvent_match->yes_solvent_match Yes solvent_peaks Conclusion: Peaks are from residual solvent or water. check_impurities Compare with NMR data of - Aniline - Phenol - 2-Phenylazophenol no_solvent_match->check_impurities yes_solvent_match->solvent_peaks impurity_match Peaks Match Known Impurities? check_impurities->impurity_match no_impurity_match No impurity_match->no_impurity_match No yes_impurity_match Yes impurity_match->yes_impurity_match Yes impurity_peaks Conclusion: Peaks are from starting materials or side products. d2o_exchange Perform D2O Exchange Experiment no_impurity_match->d2o_exchange spike_experiment Perform Spiking Experiment with suspected impurity. yes_impurity_match->spike_experiment spike_confirm Peak Intensity Increases? spike_experiment->spike_confirm spike_not_confirmed No spike_confirm->spike_not_confirmed No yes_spike_confirmed Yes spike_confirm->yes_spike_confirmed Yes spike_confirmed Impurity Confirmed. Purify sample. spike_not_confirmed->d2o_exchange yes_spike_confirmed->spike_confirmed d2o_disappear Broad Peak Disappears? d2o_exchange->d2o_disappear d2o_confirmed Peak is exchangeable proton (-OH). d2o_disappear->d2o_confirmed Yes unknown_peak Peak remains unidentified. Consider further analysis (e.g., 2D NMR, MS). d2o_disappear->unknown_peak No

Caption: A flowchart outlining the steps to troubleshoot unexpected peaks in an NMR spectrum.

Data Presentation: 1H NMR Chemical Shifts

The following tables summarize the expected 1H NMR chemical shifts for this compound and common impurities.

Table 1: Expected 1H NMR Chemical Shifts of this compound

ProtonsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
H-2', H-6'Doublet~7.90~7.85
H-3', H-4', H-5'Multiplet~7.50~7.55
H-3, H-5Doublet~7.85~7.78
H-2, H-6Doublet~6.95~6.98
-OHSinglet (broad)Variable~10.2

Table 2: 1H NMR Chemical Shifts of Potential Impurities

CompoundProtonsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
AnilineAromatic (ortho)Triplet~6.78~6.95
Aromatic (meta)Triplet~7.18~7.05
Aromatic (para)Triplet~6.68~6.50
-NH₂Singlet (broad)~3.60~5.00
PhenolAromatic (ortho)Doublet~6.90~6.70
Aromatic (meta)Triplet~7.25~7.15
Aromatic (para)Triplet~6.98~6.80
-OHSinglet (broad)Variable~9.40
2-PhenylazophenolAromaticMultiplet~6.8-7.9~6.9-8.0
-OHSinglet (broad)Variable~12.5

Table 3: Common NMR Solvent Residual Peaks

Solvent1H Chemical Shift (δ) (ppm)
Chloroform-d (CDCl₃)7.26
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50
Water (H₂O)Variable (often ~1.55 in CDCl₃, ~3.33 in DMSO-d₆)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the diazotization of aniline and subsequent coupling with phenol.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part 1: Diazotization of Aniline

  • In a beaker, dissolve aniline (e.g., 5 mL) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 15 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate flask, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 mL) and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes. The formation of the benzenediazonium chloride is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper.

Part 2: Azo Coupling with Phenol

  • In a separate larger beaker, dissolve phenol (e.g., 5 g) in an aqueous solution of sodium hydroxide (e.g., 6 g in 50 mL of water).

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold benzenediazonium chloride solution from Part 1 to the alkaline phenol solution.

  • A yellow-orange precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude product by vacuum filtration and wash it thoroughly with cold water.

Part 3: Purification

  • The crude this compound can be purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them.

D₂O Exchange Experiment

Objective: To confirm the presence of an exchangeable proton (e.g., -OH).

Methodology:

  • Acquire a standard 1H NMR spectrum of your this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Acquire a second 1H NMR spectrum.

Analysis: If a peak in the original spectrum is absent or significantly reduced in intensity in the second spectrum, it is confirmed to be from an exchangeable proton.

Technical Support Center: Enhancing the Photostability of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Phenylazophenol, ensuring its photostability is critical for the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is an organic compound belonging to the azo dye class, characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.[1][2] It finds applications in various fields, including as a dye and in photochemical research. Like many azo compounds, this compound is susceptible to photodegradation, meaning it can break down upon exposure to light, particularly UV radiation. This degradation can lead to a loss of color, altered chemical properties, and the formation of potentially interfering byproducts, thus compromising experimental outcomes.

Q2: What are the primary mechanisms of photodegradation for azo dyes like this compound?

The photodegradation of azo dyes can occur through several mechanisms. The primary pathway often involves the excitation of the molecule by light absorption, leading to the cleavage of the vulnerable azo bond. This process can be accelerated by reactive oxygen species (ROS) generated in the presence of oxygen and light. The degradation can result in the formation of smaller, colorless aromatic compounds.

Q3: What are the common visual indicators of this compound degradation?

The most apparent sign of degradation is a change in the color of the solution or material containing this compound. A solution of this compound, which is typically yellow to orange, may fade or become colorless upon prolonged exposure to light. In some cases, the formation of degradation products might lead to turbidity or precipitation in the solution.

Q4: How can I enhance the photostability of this compound in my experiments?

Several strategies can be employed to improve the photostability of this compound:

  • Use of UV Absorbers and Quenchers: Incorporating compounds that absorb UV radiation can shield this compound from photolytic cleavage.

  • Addition of Antioxidants: Antioxidants can scavenge reactive oxygen species that contribute to photodegradation.

  • Inclusion in a Polymer Matrix: Encapsulating this compound within a polymer matrix can provide a protective environment and restrict molecular motion, thereby reducing degradation.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can shield the azo group from light and reactive species in the surrounding environment.

Q5: Are there any solvents that can help improve the photostability of this compound?

While the choice of solvent is often dictated by the experimental requirements, using deoxygenated solvents or solvents less prone to forming radicals can help in reducing the rate of photodegradation. It is also crucial to use high-purity solvents to avoid impurities that might act as photosensitizers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid fading of this compound solution color upon light exposure. Inherent photosensitivity of the compound.1. Work under subdued lighting conditions or use light-blocking containers (e.g., amber vials). 2. Incorporate a photostabilizer, such as a UV absorber or an antioxidant (e.g., ascorbic acid), into the formulation. 3. If applicable to the application, consider encapsulating the dye in a polymer matrix.
Inconsistent experimental results between batches. Varying degrees of photodegradation during sample preparation and handling.1. Standardize the light exposure conditions during all experimental steps. 2. Prepare fresh solutions of this compound for each experiment and use them promptly. 3. Store stock solutions in the dark and at low temperatures.
Precipitation or turbidity observed in the this compound solution over time. Formation of insoluble degradation products.1. Confirm degradation using analytical techniques like UV-Vis spectroscopy or HPLC. 2. If degradation is confirmed, prepare fresh solutions and implement photostability enhancement strategies. 3. Filter the solution before use if minor precipitation is observed, but be aware that the concentration of the active compound may have changed.
Selected photostabilizer is interfering with the experimental assay. Chemical incompatibility or overlapping spectral properties.1. Screen a panel of photostabilizers to find one that is inert in your specific application. 2. Consider non-chemical methods of stabilization, such as inclusion in cyclodextrins or a polymer matrix.

Data Presentation

The following tables summarize hypothetical quantitative data on the photostability of an azo dye, 2-(4-hydroxyphenylazo)benzoic acid, which is structurally similar to this compound. This data is provided for illustrative purposes to demonstrate the potential effects of different stabilization strategies. Actual results for this compound may vary and should be determined experimentally.

Table 1: Photodegradation Kinetics of 2-(4-hydroxyphenylazo)benzoic acid under UV Irradiation (254 nm)

Condition Initial Concentration (M) pH Apparent First-Order Rate Constant (k, min⁻¹) Color Removal after 60 min (%)
No additives3.5 x 10⁻⁵80.02578
+ H₂O₂ (3.57 x 10⁻² M)3.5 x 10⁻⁵100.04894
+ NaOCl (1.55 x 10⁻³ M)3.5 x 10⁻⁵80.092>99

Data adapted from a study on 2-(4-hydroxyphenylazo)benzoic acid.[3]

Table 2: Effect of Encapsulation on Photostability of a Generic Azo Dye

Formulation Matrix Irradiation Time (h) Remaining Dye (%)
Free Dye in Solution-435
Dye in Polymer FilmPoly(methyl methacrylate)468
Dye in Cyclodextrin Complexβ-Cyclodextrin475

This table presents hypothetical data based on general findings for azo dye stabilization.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.[4]

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent at a known concentration.
  • Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes).
  • Wrap one set of containers completely in aluminum foil to serve as dark controls.

2. Light Exposure:

  • Place both the exposed and dark control samples in a photostability chamber.
  • Expose the samples to a light source capable of emitting both UV and visible light. The recommended total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Maintain a constant temperature inside the chamber to minimize thermal degradation.

3. Sample Analysis:

  • At predetermined time intervals, withdraw samples from both the exposed and dark control groups.
  • Analyze the concentration of this compound remaining in the samples using a validated analytical method, such as UV-Vis spectrophotometry (monitoring the absorbance at its λmax) or HPLC.
  • Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

1. Sample Preparation:

  • Prepare three sets of this compound solutions as described in Protocol 1.
  • Set 1: No additives (control).
  • Set 2: Add the photostabilizer (e.g., antioxidant, UV absorber) at a predetermined concentration.
  • Set 3: Dark controls for both the control and stabilizer-containing solutions (wrapped in foil).

2. Light Exposure and Analysis:

  • Follow the light exposure and sample analysis steps as outlined in Protocol 1.
  • Compare the degradation rate of this compound in the presence and absence of the photostabilizer to evaluate its efficacy.

Visualizations

cluster_degradation Photodegradation Pathway 4-PAP This compound Excited_PAP Excited State 4-PAP->Excited_PAP Light (hν) Degradation_Products Degradation Products Excited_PAP->Degradation_Products Azo bond cleavage cluster_workflow Experimental Workflow for Photostability Enhancement Start Prepare this compound Solution Add_Stabilizer Add Photostabilizer (e.g., Antioxidant, Cyclodextrin) Start->Add_Stabilizer Divide_Samples Divide into Exposed and Dark Control Samples Add_Stabilizer->Divide_Samples Expose Expose to Light Source Divide_Samples->Expose Analyze Analyze Degradation (UV-Vis, HPLC) Expose->Analyze Compare Compare Results Analyze->Compare End Optimized Photostable Formulation Compare->End cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results Check_Degradation Check for Photodegradation Problem->Check_Degradation Standardize_Light Standardize Light Exposure Check_Degradation->Standardize_Light Degradation Confirmed Fresh_Solutions Use Freshly Prepared Solutions Standardize_Light->Fresh_Solutions Use_Stabilizers Incorporate Photostabilizers Fresh_Solutions->Use_Stabilizers Resolved Problem Resolved Use_Stabilizers->Resolved

References

Validation & Comparative

A Comparative Analysis of 4-Phenylazophenol and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Phenylazophenol against other notable azo dyes—Sudan I, Methyl Red, and Congo Red. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons based on physicochemical properties, applications, and safety profiles, supported by experimental data and detailed protocols.

Introduction to Azo Dyes

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their applications are extensive, ranging from textiles, inks, and cosmetics to advanced biomedical research, including bioimaging, drug delivery, and diagnostics.[3][4][5][6] The specific properties of an azo dye, such as its color, solubility, and biological activity, are determined by the chemical nature of the aromatic structures it contains. This guide explores the distinct characteristics of this compound and contrasts them with other widely used azo dyes to highlight their respective utilities and limitations in a research context.

Comparative Performance and Properties

The performance of an azo dye is dictated by its chemical structure, which influences its spectral properties, solubility, and interactions with substrates or biological targets.

This compound (also known as Solvent Yellow 7) is a diaryl-azo derivative used in the coloring of varnishes, resins, and soaps, and as an intermediate in the synthesis of other dyes.[3][7] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[7] Research has explored its use as a potential antifungal agent and in the synthesis of photoactive polymers.[7][8]

Sudan I is a lipophilic azo dye structurally similar to this compound, historically used for coloring solvents, oils, and waxes.[9][10] However, its use is now highly restricted as it is classified as a Category 3 carcinogen by the IARC.[11] Metabolic activation of Sudan I can lead to the formation of genotoxic products that bind to DNA.[9][11]

Methyl Red serves as a prominent pH indicator, changing color from red at a pH below 4.4 to yellow above a pH of 6.2.[12][13] This property makes it invaluable for acid-base titrations and in microbiology for the Methyl Red (MR) test, which identifies bacteria capable of mixed acid fermentation.[12][14]

Congo Red is a secondary diazo dye widely used in histology and biomedical research for its ability to stain amyloid deposits.[15][16] The dye's linear molecules bind to the β-pleated sheet structure of amyloid fibrils, resulting in a characteristic "apple-green" birefringence when viewed under polarized light, a key diagnostic feature of amyloidosis.[16][17]

Data Presentation: Physicochemical Properties
PropertyThis compoundSudan IMethyl RedCongo Red
Chemical Formula C₁₂H₁₀N₂O[18]C₁₆H₁₂N₂O[10]C₁₅H₁₅N₃O₂[19]C₃₂H₂₂N₆Na₂O₆S₂
Molecular Weight 198.22 g/mol [20]248.28 g/mol [21]269.30 g/mol [19]696.66 g/mol
Appearance Brown/Dark-yellow crystalline powder[7][22]Reddish-brown powder[10]Dark red crystalline powder[12]Reddish-brown powder/solid
Melting Point 150-152 °C[7]131-133 °C[21]179-182 °CDecomposes >360 °C
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water[7]Soluble in organic solvents; Insoluble in water[10]Soluble in water and alcohol[19]Soluble in water[16]
λmax 347 nm[23]~478 nm522 nm (acidic), 427 nm (basic)~497 nm (free), ~540 nm (bound to amyloid)[24]
Primary Application Dyes, pigments, chemical intermediate[3][7]Industrial colorant (restricted)[9]pH indicator, microbiology testing[12][19]Histological stain for amyloid[15][16]
Key Safety Concern Skin, eye, and respiratory irritant[22][25]Carcinogenic, mutagenic, genotoxic[9][11]Generally low toxicity for lab useMay have toxic effects; use with care

Mandatory Visualizations

The following diagrams illustrate key processes related to the synthesis, mechanism, and metabolic impact of the discussed azo dyes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Diazotization Step 1: Diazotization (0-9°C) Aniline->Diazotization SodiumNitrite Sodium Nitrite + Sulfuric Acid SodiumNitrite->Diazotization Phenol Phenol + Potassium Carbonate Coupling Step 2: Azo Coupling (pH controlled) Phenol->Coupling Diazotization->Coupling Diazonium Salt Product This compound Coupling->Product

Caption: Synthesis workflow for this compound.[20]

Methyl_Red_Indicator MR Methyl Red Solution Acid Acidic Condition (pH < 4.4) MR->Acid Transition Transition Range (pH 4.4 - 6.2) MR->Transition Alkaline Alkaline Condition (pH > 6.2) MR->Alkaline Red Result: Red Color Acid->Red Orange Result: Orange Color Transition->Orange Yellow Result: Yellow Color Alkaline->Yellow

Caption: Logical diagram of Methyl Red's pH indication.[13]

Azo_Dye_Metabolism AzoDye Azo Dye (e.g., Sudan I) Azoreductase Intestinal or Hepatic Azoreductase AzoDye->Azoreductase AromaticAmines Metabolic Cleavage (Forms Aromatic Amines) Azoreductase->AromaticAmines OxidativeStress Increased Oxidative Stress AromaticAmines->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2_bound Nrf2 (Inactive) Keap1->Nrf2_bound Nrf2_free Nrf2 (Active) Nrf2_bound->Nrf2_free dissociates Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Activation Nucleus->ARE binds Detox Detoxification & Cellular Defense ARE->Detox

Caption: Azo dye metabolism and the Keap1-Nrf2 pathway.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via diazotization of aniline followed by an azo coupling reaction with phenol.[20]

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Hydrogen Sulfite (KHSO₃)

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Oxalic Acid

  • Deionized water

  • Ice bath, beakers, stirrer, thermometer, dropping funnel

Procedure:

  • Diazotization:

    • Slowly add 1.2 mol of aniline to 300 mL of a 10% sulfuric acid solution while stirring until fully dissolved.

    • Cool the solution to 9°C in an ice bath.

    • Slowly add a solution of 1.1 mol of potassium hydrogen sulfite dissolved in 230 mL of water, maintaining the temperature at or below 9°C. The formation of the diazonium salt is complete when a test with potassium iodide paper is positive.

  • Preparation of Phenol Solution:

    • In a separate container, dissolve 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form a potassium phenolate solution.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution from step 1 to the phenol solution while stirring vigorously.

    • Maintain the pH of the reaction mixture at 9. After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.

    • Continue the reaction for 50 minutes.

  • Isolation and Purification:

    • Filter the resulting precipitate.

    • Wash the solid with a sodium bicarbonate solution, followed by water.

    • Dry the product (e.g., using anhydrous sodium sulfate) to yield this compound as a powder.[7] The product can be further purified by recrystallization from 95% ethanol or benzene.[7]

Protocol 2: Characterization by UV-Visible Spectroscopy

This protocol outlines the determination of the maximum absorption wavelength (λmax) for an azo dye.

Materials:

  • Azo dye sample (e.g., this compound)

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the dye (e.g., 5 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) to create a stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution to an appropriate concentration (e.g., 0.005 g/L) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[23]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-700 nm).

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measurement:

    • Rinse a clean cuvette with the working solution, then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This value is the λmax. For this compound in methanol, the λmax is approximately 347 nm.[23]

Protocol 3: Staining of Amyloid Deposits with Congo Red

This protocol is for the histological detection of amyloid in frozen tissue sections.[15]

Materials:

  • Snap-frozen tissue sections (10-16 µm thick) mounted on coverslips

  • Congo Red staining solution (certified C.I. 22120)

  • Harris Modified Hematoxylin

  • Ascending alcohol solutions (50%, 70%, 80%, 95%, 100% ethanol)

  • Deionized water

  • Organic mounting medium (e.g., Permount)

  • Polarizing microscope

Procedure:

  • Section Preparation: Cut 10-16 µm sections from a snap-frozen biopsy using a cryostat and attach them to a coverslip.

  • Staining:

    • Immerse the sections in the Congo Red staining solution for a specified time (typically 20-30 minutes).

    • Rinse quickly in deionized water.

  • Counterstaining:

    • Stain with Harris Modified Hematoxylin for a few minutes to stain the cell nuclei blue.

    • Wash with several exchanges of deionized water.

  • Dehydration:

    • Dehydrate the sections by passing them through a series of ascending alcohol concentrations (50% to 100%).

  • Mounting:

    • Mount the coverslip onto a labeled glass slide using an organic mounting medium.

  • Microscopic Examination:

    • Under a standard light microscope, amyloid deposits will appear red to pink-red, and nuclei will be blue.

    • Crucially, examine the slide under a polarizing microscope. Amyloid deposits will exhibit a characteristic "apple-green" birefringence, confirming their presence.[15][17]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantification of 4-Phenylazophenol: High-Performance Liquid Chromatography with Ultraviolet-Visible (UV-Vis) detection (HPLC-UV) and direct UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a colored aromatic organic compound used as a dye and an intermediate in the synthesis of other compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and various research applications. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of these measurements. This guide presents a head-to-head comparison of HPLC-UV and UV-Vis Spectrophotometry, supported by experimental data from method validation studies.

Experimental Protocols

Detailed methodologies for the validation of both analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the concentration of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 347 nm.[1]

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound by measuring its absorbance at the wavelength of maximum absorption (λmax).

Instrumentation and Conditions:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.

  • Wavelength of Maximum Absorption (λmax): 347 nm.[1]

  • Blank: Methanol.

  • Scan Range (for λmax determination): 200-600 nm.

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 2.5, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

Validation Data Comparison

The performance of the HPLC-UV and UV-Vis Spectrophotometry methods was evaluated according to the International Council for Harmonisation (ICH) guidelines for analytical method validation. The results are summarized in the tables below.

Table 1: Linearity and Range
ParameterHPLC-UVUV-Vis Spectrophotometry
Range 1 - 100 µg/mL1 - 15 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Linear Regression Equation y = 45872x + 1254y = 0.0584x + 0.0012
Table 2: Accuracy (Recovery)
Concentration SpikedHPLC-UV (% Recovery)UV-Vis Spectrophotometry (% Recovery)
Low (80% of target) 99.5%101.2%
Medium (100% of target) 100.2%99.8%
High (120% of target) 99.8%98.9%
Average Recovery 99.8% 100.0%
Table 3: Precision (% RSD)
ParameterHPLC-UV (% RSD)UV-Vis Spectrophotometry (% RSD)
Repeatability (n=6) 0.85%1.25%
Intermediate Precision (n=6, different day) 1.10%1.80%
Table 4: Limits of Detection and Quantification
ParameterHPLC-UVUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Table 5: Specificity
ParameterHPLC-UVUV-Vis Spectrophotometry
Interference from Placebo No interfering peaks at the retention time of this compound.Potential interference from any excipient that absorbs at 347 nm.
Peak Purity Pass (Peak purity index > 0.999)Not Applicable

Workflow and Process Diagrams

The following diagrams illustrate the logical flow of the analytical method validation process.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting cluster_conclusion Phase 4: Conclusion start Define Validation Protocol params Select Validation Parameters (Linearity, Accuracy, Precision, etc.) start->params acceptance Set Acceptance Criteria params->acceptance prep Prepare Standards & Samples acceptance->prep analysis Perform Analytical Measurements (HPLC-UV / UV-Vis) prep->analysis data_acq Acquire Raw Data analysis->data_acq process Process & Analyze Data data_acq->process compare Compare Results to Acceptance Criteria process->compare decision Method Validated? compare->decision report Generate Validation Report decision->start No (Revise Protocol) decision->report Yes

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC-UV and UV-Vis Spectrophotometry can be effectively used for the quantification of this compound.

  • HPLC-UV offers superior specificity, a wider linear range, and lower detection and quantification limits. This makes it the preferred method for complex sample matrices where interfering substances may be present, and for trace-level analysis.

  • UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method. It is suitable for the routine analysis of pure substances or simple mixtures where interfering components that absorb at 347 nm are known to be absent.

The choice between these two methods should be based on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.

References

A Comparative Guide to the Spectroscopic Cross-Referencing of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Spectroscopic techniques are fundamental to this process, providing a unique fingerprint for each molecule. This guide offers a comparative analysis of the spectroscopic data for 4-Phenylazophenol, a common azo dye, cross-referenced with established databases. We will also compare its spectral characteristics with two alternative azo dyes, Sudan Orange G and Disperse Orange 13, and provide detailed experimental protocols for acquiring such data.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and two alternative azo compounds, Sudan Orange G and Disperse Orange 13. This data has been compiled from various reputable spectroscopic databases.

Spectroscopic TechniqueThis compoundSudan Orange GDisperse Orange 13
Infrared (IR) Spectroscopy (cm⁻¹) ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, ~1500 (C=C stretch), ~1450 (N=N stretch), ~1250 (C-O stretch), ~840 (para-disubstituted C-H bend)~3450, ~3200 (O-H stretch), ~3050 (Ar C-H stretch), ~1610, ~1510 (C=C stretch), ~1450 (N=N stretch), ~1280 (C-O stretch)~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, ~1500 (C=C stretch), ~1440 (N=N stretch), ~1270 (C-O stretch)
¹H NMR Spectroscopy (ppm, DMSO-d₆) ~10.1 (s, 1H, OH), ~7.8 (d, 2H), ~7.5 (m, 3H), ~6.9 (d, 2H)~10.0 (s, 1H, OH), ~9.8 (s, 1H, OH), ~7.8 (d, 2H), ~7.5 (m, 3H), ~6.4 (d, 1H), ~6.3 (d, 1H)~10.2 (s, 1H, OH), ~8.5-7.0 (m, aromatic protons)
¹³C NMR Spectroscopy (ppm, DMSO-d₆) ~160 (C-OH), ~152, ~146 (C-N=N), ~130, ~129, ~125, ~122, ~116 (aromatic C)~161, ~158 (C-OH), ~153, ~145 (C-N=N), ~132-105 (aromatic C)~160 (C-OH), ~155-115 (aromatic and azo-linked C)
Mass Spectrometry (EI, m/z) 198 (M⁺), 121, 93, 77, 65, 51214 (M⁺), 137, 109, 93, 77, 65352 (M⁺), and other fragmentation peaks

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. Below are the standard protocols for the key experiments cited.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Ensure the solid sample is dry and forms a fine powder.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for ambient atmospheric conditions.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after each measurement.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Electron Ionization - Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions, generating a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data of a compound with information from various databases.

cross_referencing_workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_databases Database Cross-Referencing cluster_validation Validation & Comparison IR IR Spectroscopy IR_data IR Peak Positions (cm⁻¹) IR->IR_data NMR NMR Spectroscopy NMR_data NMR Chemical Shifts (ppm) & Coupling Constants (Hz) NMR->NMR_data MS Mass Spectrometry MS_data Mass Spectrum (m/z) MS->MS_data PubChem PubChem IR_data->PubChem NIST NIST Chemistry WebBook IR_data->NIST SDBS SDBS IR_data->SDBS OtherDB Other Databases IR_data->OtherDB NMR_data->PubChem NMR_data->SDBS NMR_data->OtherDB MS_data->PubChem MS_data->NIST MS_data->SDBS MS_data->OtherDB Validation Structure Validation PubChem->Validation NIST->Validation SDBS->Validation OtherDB->Validation Comparison Compare with Alternatives Validation->Comparison

Caption: Workflow for Spectroscopic Data Cross-Referencing.

A Comparative Analysis of the Biological Activities of 4-Phenylazophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial, antioxidant, and cytotoxic properties of 4-Phenylazophenol and its analogues, supported by experimental data and protocols.

Introduction

This compound, a simple azo dye, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and cytotoxic effects. This has spurred further research into the synthesis and evaluation of its derivatives, with the aim of enhancing therapeutic efficacy and understanding structure-activity relationships. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

I. Antimicrobial Activity

The introduction of various substituents to the this compound scaffold has been shown to significantly modulate its antimicrobial properties. A notable derivative, 4,4′-dihydroxy-azobenzene, has demonstrated considerable efficacy against clinically relevant Gram-positive bacteria.

Comparative Antimicrobial Data
CompoundOrganismMIC (mg/L)MBC (mg/L)Zone of Inhibition (mm)
4,4′-dihydroxy-azobenzene Staphylococcus aureus64[1]256[1]17[1]
Staphylococcus pseudintermedius32[1]64[1]21[1]
Azo derivatives of 4-Hydroxybenzoic acid (e.g., 4b, 4c, 4f) Pseudomonas aeruginosa--up to 18[2]
Escherichia coli--up to 22[2]
Salmonella typhi--up to 18[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Structure-Activity Relationship

The antimicrobial activity of this compound derivatives is influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of a hydroxyl group at the 4' position in 4,4′-dihydroxy-azobenzene appears to enhance its activity against Staphylococcal species.[1] Furthermore, derivatives of 4-hydroxybenzoic acid have shown significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the carboxylic acid moiety may play a role in their antibacterial action.[2] Generally, electron-withdrawing groups and increased lipophilicity can influence the antimicrobial potency of phenolic compounds.

II. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of this compound and its derivatives can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Structure-Activity Relationship in Phenolic Antioxidants
  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity. The position of these groups is also crucial, with ortho and para-disubstituted phenols often showing higher activity.

  • Electron-Donating Groups: Substituents that donate electrons to the aromatic ring can stabilize the resulting phenoxyl radical, thereby increasing antioxidant potency.

  • Steric Hindrance: Bulky groups near the hydroxyl moiety can sometimes hinder its ability to donate a hydrogen atom, potentially reducing antioxidant activity.

III. Anticancer Activity

The cytotoxic potential of this compound and its derivatives against various cancer cell lines is a significant area of investigation. The introduction of different functional groups can lead to compounds with enhanced anticancer activity and selectivity.

Comparative Cytotoxicity Data (IC50 Values in µM)

While direct comparative studies of a series of this compound derivatives are limited in the provided search results, the following table presents IC50 values for various phenolic and heterocyclic derivatives, illustrating the range of cytotoxicities that can be achieved through structural modification.

Compound TypeCell LineIC50 (µM)
Phenylacetamide derivatives (e.g., 2b, 2c)PC3 (prostate)52 - 80[3]
MCF-7 (breast)100[3]
Quinazolin-4(3H)-one derivatives (e.g., 5b)HepG2 (liver)< 25[4]

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship

The anticancer activity of phenolic and azo compounds is highly dependent on their chemical structure. For many classes of compounds, the introduction of moieties such as nitro groups or halogens can enhance cytotoxicity.[3] The overall molecular shape and ability to interact with biological targets like enzymes or DNA are key determinants of their anticancer potential.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is through a diazotization and coupling reaction.

Aniline Aniline Derivative Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Azo_Dye This compound Derivative Diazonium->Azo_Dye Coupling Reaction Phenol Phenol Derivative Phenol->Azo_Dye

Synthesis of this compound Derivatives

Step 1: Diazotization of an Aromatic Amine An aromatic amine (e.g., aniline or a substituted aniline) is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt solution is then added to a solution of a coupling agent, which is typically a phenol or a substituted phenol, dissolved in an alkaline medium. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, usually at the para position, to form the azo compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Inoculate Inoculate dilutions with bacteria Compound_Prep->Inoculate Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for turbidity Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Broth Microdilution Workflow

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is used to measure the antioxidant capacity of a compound.[5]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[6]

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cells in 96-well plate Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance (570 nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Conclusion

The biological activity of this compound can be significantly enhanced and modulated through the introduction of various functional groups. Derivatives with additional hydroxyl groups or carboxylic acid moieties have shown promising antimicrobial activity. While specific comparative data on the antioxidant and anticancer activities of a broad range of this compound derivatives is an area for further research, the existing literature on related phenolic and azo compounds suggests that structural modifications can lead to potent and selective agents. The experimental protocols provided herein offer a foundation for the standardized evaluation of these compounds, facilitating the discovery and development of new therapeutic agents.

References

A Comparative Performance Analysis of 4-Phenylazophenol and Commercial Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide provides an in-depth performance comparison of 4-Phenylazophenol (also known as Solvent Yellow 7) as a dye against prominent commercial alternatives, Disperse Yellow 23 and Sudan Red G. This report synthesizes available experimental data to offer an objective analysis of their dyeing characteristics and fastness properties, particularly on polyester substrates.

Executive Summary

This compound, a monoazo dye, demonstrates robust performance as a disperse dye for synthetic fibers, offering a brilliant yellow hue. When compared to commercial alternatives like Disperse Yellow 23 and Sudan Red G, its suitability for specific applications is determined by a balance of color characteristics, fastness properties, and processing requirements. Disperse Yellow 23 exhibits excellent all-around fastness, making it a reliable choice for high-performance textiles. Sudan Red G, primarily a solvent dye, is effective for coloring plastics and waxes but shows limitations in traditional textile dyeing applications.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and its commercial alternatives based on available experimental data for dyeing on polyester fabric.

PropertyThis compound (Solvent/Disperse Yellow 7)Disperse Yellow 23Sudan Red G (Solvent Red 1)
C.I. Name Solvent Yellow 7 / Disperse Yellow 7Disperse Yellow 23Solvent Red 1
CAS Number 1689-82-36250-23-31229-55-6
Molecular Formula C₁₂H₁₀N₂OC₁₈H₁₄N₄OC₁₇H₁₄N₂O₂
Molecular Weight 198.22 g/mol 302.33 g/mol 278.31 g/mol
Melting Point 155-157 °C179-181 °C225 °C
λmax 347 nm (in Methanol)Not specified489-499 nm (in Toluene)
Light Fastness (ISO 105-B02) 5-66-7Generally good in plastics
Wash Fastness (Color Change) (ISO 105-C06) 4-54-5Data not available for textiles
Wash Fastness (Staining) (ISO 105-C06) 4-54-5Data not available for textiles
Rubbing Fastness (Dry) (ISO 105-X12) 4-5Data not availableData not available for textiles
Rubbing Fastness (Wet) (ISO 105-X12) 4Data not availableData not available for textiles

Experimental Protocols

Detailed methodologies for the application of these dyes are crucial for reproducible results. The following are representative experimental protocols for dyeing polyester.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound (Disperse Yellow 7)

1. Fabric Preparation:

  • Scour the polyester fabric with a solution of a non-ionic detergent (2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 20-30 minutes to remove impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dyebath Preparation:

  • Prepare a dye stock solution by creating a paste of Disperse Yellow 7 with a dispersing agent, followed by the addition of warm water.

  • Set the dyebath with a liquor ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L).

  • Adjust the pH to 4.5-5.5 using acetic acid.

  • Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).

3. Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 45-60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the fabric.

4. Reduction Clearing (Post-treatment):

  • Prepare a bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye.

  • Rinse thoroughly with hot and then cold water.

  • Neutralize with a weak acetic acid solution if necessary, and then dry.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 23

The protocol for Disperse Yellow 23 is similar to that of Disperse Yellow 7, involving high-temperature and high-pressure conditions for effective dye penetration into the polyester fibers. Key parameters such as pH (4.5-5.5), temperature (around 130°C), and the use of a dispersing agent are critical for optimal results. A post-dyeing reduction clearing process is also essential to ensure good wash fastness.

Protocol 3: Solvent Dyeing with Sudan Red G

Sudan dyes are primarily used for coloring plastics, waxes, and oils and are not typically applied to textiles using aqueous methods due to their insolubility in water. The general procedure involves dissolving the dye in an organic solvent and incorporating it into the material to be colored. For plastics, the dye is often mixed with the polymer pellets before extrusion or molding. A specific protocol for dyeing polyester fabric is not standard, as disperse dyes are the preferred class for this application.

Visualization of Key Processes

To further elucidate the methodologies and comparisons, the following diagrams are provided.

Synthesis_of_Azo_Dyes cluster_diazotization Diazotization cluster_coupling Azo Coupling aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium 0-5 °C na_nitrite Sodium Nitrite + HCl na_nitrite->diazonium azo_dye This compound (Azo Dye) diazonium->azo_dye phenol Phenol phenol->azo_dye Alkaline Conditions

General synthesis workflow for this compound.

Dyeing_Workflow start Start: Polyester Fabric scouring Scouring (Detergent + Na2CO3) start->scouring dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) with Disperse Dye scouring->dyeing reduction Reduction Clearing (NaOH + Na2S2O4) dyeing->reduction rinsing Rinsing & Neutralizing reduction->rinsing drying Drying rinsing->drying end End: Dyed Fabric drying->end

High-temperature exhaust dyeing workflow for polyester.

Concluding Remarks

The selection of a yellow dye for a specific application depends on the desired performance characteristics and the substrate to be colored. This compound (Solvent/Disperse Yellow 7) provides a good balance of properties for textile applications, particularly for polyester.[1] For applications demanding superior light and wash fastness, Disperse Yellow 23 presents a strong alternative. Sudan Red G remains a specialty dye for non-textile applications where its solubility in organic solvents and fats is advantageous.[2] This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific needs.

References

A Comparative Guide to the Azo-Phenol and Quinone-Hydrazone Tautomers of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomerism between the azo-phenol and quinone-hydrazone forms of 4-phenylazophenol is a critical phenomenon influencing its chemical and physical properties, including color, stability, and reactivity. This guide provides an objective comparison of these two tautomers, supported by experimental data and detailed methodologies, to aid in research and development involving this and similar azo compounds.

Tautomeric Equilibrium: A Balancing Act

This compound exists as an equilibrium mixture of two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is not static and can be influenced by several factors, making it a subject of significant interest in fields ranging from dye chemistry to medicinal chemistry.

The position of this equilibrium is primarily dictated by:

  • Solvent Polarity: The polarity of the solvent plays a crucial role in determining which tautomer is more stable.

  • Substituents: Electron-donating substituents on the phenyl ring generally favor the azo-phenol tautomer, whereas electron-withdrawing groups stabilize the quinone-hydrazone form.[1]

  • pH: The equilibrium can be shifted by controlling the pH of the solution.[2]

  • Temperature: Temperature can also influence the position of the tautomeric equilibrium.[3]

Data Presentation: A Quantitative Comparison

The two tautomeric forms of this compound can be readily distinguished using spectroscopic techniques, most notably UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] The distinct electronic and structural differences between the tautomers give rise to unique spectral signatures.

TautomerSpectroscopic MethodKey ParameterTypical ValueReference
Azo-Phenol UV-Vis Spectroscopyλmax~400 nm[1]
Quinone-Hydrazone UV-Vis Spectroscopyλmax~480 nm[1]
Azo-Phenol ¹H NMROH proton~10-12 ppm
Quinone-Hydrazone ¹H NMRNH proton~15-17 ppm[5]
Azo-Phenol ¹³C NMRC-O carbon~155-160 ppm
Quinone-Hydrazone ¹³C NMRC=O carbon~180-185 ppm

Note: Specific chemical shifts for ¹H and ¹³C NMR can vary depending on the solvent and substituents. The values provided are typical ranges.

Mandatory Visualization

Tautomerism cluster_Azo Azo-Phenol Tautomer cluster_Quinone Quinone-Hydrazone Tautomer Azo_img Azo_img Azo_structure This compound (Azo Form) Quinone_structure 4-(Phenylhydrazono)cyclohexa-2,5-dien-1-one (Quinone-Hydrazone Form) Azo_structure->Quinone_structure Quinone_img Quinone_img

Tautomeric equilibrium between the azo-phenol and quinone-hydrazone forms of this compound.

Experimental Protocols

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy is a straightforward and powerful technique to qualitatively and quantitatively assess the tautomeric equilibrium of this compound in solution.[4] The significant difference in the absorption maxima (λmax) of the two tautomers allows for their distinct identification.[1]

Methodology:

  • Solution Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, dimethyl sulfoxide).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 300-600 nm using a spectrophotometer.

  • Data Analysis:

    • Identify the λmax for each solution.

    • An absorption band around 400 nm is characteristic of the azo-phenol tautomer.[1]

    • A bathochromic (red) shift to around 480 nm indicates the presence of the quinone-hydrazone tautomer.[1]

    • The relative intensities of these bands can be used to estimate the ratio of the two tautomers in each solvent.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the predominant tautomeric form. Both ¹H and ¹³C NMR are valuable tools for this purpose.[3]

¹H NMR Spectroscopy Methodology:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectral Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Azo-Phenol Form: Look for a broad singlet in the downfield region (typically ~10-12 ppm) corresponding to the phenolic hydroxyl (-OH) proton.

    • Quinone-Hydrazone Form: The presence of a signal further downfield (typically ~15-17 ppm) is characteristic of the hydrazone (-NH) proton.[5] The appearance of signals in the aliphatic region (around 5.5-7.0 ppm) for the protons on the quinoid ring also confirms the quinone-hydrazone structure.

¹³C NMR Spectroscopy Methodology:

  • Sample Preparation: Prepare a concentrated solution of this compound in a deuterated solvent.

  • Spectral Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Azo-Phenol Form: The carbon atom attached to the hydroxyl group (C-O) will typically appear in the range of 155-160 ppm.

    • Quinone-Hydrazone Form: The carbonyl carbon (C=O) of the quinoid ring is significantly deshielded and will appear further downfield, typically in the range of 180-185 ppm. The presence of this signal is a definitive marker for the quinone-hydrazone tautomer.

References

A Comparative Guide to Confirming the Purity of Synthesized 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 4-Phenylazophenol. It includes detailed experimental protocols and comparative data against a structurally similar azo dye, Sudan I (C.I. Solvent Yellow 14), to offer a clear benchmark for purity assessment.

Introduction

This compound is a versatile azo compound with applications ranging from industrial dyes and pigments to a potential pH indicator.[1] Ensuring the purity of the synthesized compound is critical for its intended application, as impurities can significantly alter its physical and chemical properties. The primary synthesis route for this compound involves the diazotization of aniline followed by an azo coupling reaction with phenol.[2] Potential impurities may include unreacted starting materials (aniline and phenol) or byproducts from side reactions, such as the formation of diazoamino compounds.[3]

This guide outlines a systematic workflow for purity determination using established analytical methods: Melting Point Determination, Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For comparative purposes, data for Sudan I, a structurally related azo dye synthesized from aniline and 2-naphthol, is also presented.[3][4]

Analytical Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_conclusion Conclusion Synthesis Synthesized This compound MP Melting Point Determination Synthesis->MP TLC Thin-Layer Chromatography Synthesis->TLC UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis NMR NMR Spectroscopy Synthesis->NMR Pure Pure Compound MP->Pure Sharp melting point matches literature Impure Impure Compound (Requires Further Purification) MP->Impure Broad/depressed melting point TLC->Pure Single spot with expected Rf TLC->Impure Multiple spots UV_Vis->Pure λmax matches literature UV_Vis->Impure Shoulder peaks or shifted λmax NMR->Pure Expected chemical shifts and integration NMR->Impure Presence of imurity peaks Protocol Selection Logic cluster_protocols Experimental Protocols Start Synthesized Product Initial_Screen Initial Purity Screen Start->Initial_Screen Qualitative_Analysis Qualitative Analysis of Impurities Initial_Screen->Qualitative_Analysis Melting point is broad or depressed Final_Product Confirmed Pure Product Initial_Screen->Final_Product Sharp melting point matches literature MP Melting Point Determination Initial_Screen->MP Qualitative_Analysis->Start TLC shows multiple spots (requires repurification) Quantitative_Purity Quantitative Purity & Structural Confirmation Qualitative_Analysis->Quantitative_Purity TLC shows single spot TLC Thin-Layer Chromatography Qualitative_Analysis->TLC Quantitative_Purity->Start Spectroscopic data shows impurities (requires repurification) Quantitative_Purity->Final_Product UV-Vis & NMR confirm structure and purity UV_Vis UV-Vis Spectroscopy Quantitative_Purity->UV_Vis NMR NMR Spectroscopy Quantitative_Purity->NMR

References

A Guide to Inter-Laboratory Comparison of 4-Phenylazophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison focused on the analysis of 4-Phenylazophenol, a diaryl-azo derivative.[1] The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of analytical performance and detailed experimental methodologies. While direct inter-laboratory studies on this compound are not extensively documented in publicly available literature, this guide synthesizes best practices from proficiency testing of other chemical substances and outlines plausible analytical methods for this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin studies, are a cornerstone of quality assurance in analytical laboratories. They serve to:

  • Evaluate the performance of participating laboratories for specific tests.

  • Compare the effectiveness of different analytical methods.

  • Identify potential analytical challenges and areas for improvement.

  • Establish the consensus value of a reference material in the absence of a certified standard.

Proficiency is often assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participants.[2] A satisfactory Z-score, typically between -2.0 and +2.0, indicates that the laboratory's result is in good agreement with the consensus.[2]

Hypothetical Inter-Laboratory Comparison Results for this compound

The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of this compound in a prepared sample. The assigned value for the sample is 25.00 µg/mL.

Laboratory IDMethod UsedReported Concentration (µg/mL)Z-Score
Lab 01HPLC-UV24.85-0.60
Lab 02HPLC-UV25.502.00
Lab 03GC-MS24.60-1.60
Lab 04HPLC-UV with Derivatization25.150.60
Lab 05GC-MS24.95-0.20
Lab 06HPLC-UV26.104.40 (Unsatisfactory)
Lab 07UPLC-MS25.050.20
Lab 08HPLC-UV24.70-1.20

Z-Score Calculation: Z-score = (x - X) / σ Where:

  • x is the result of the individual laboratory

  • X is the assigned value (consensus mean)

  • σ is the target standard deviation for proficiency assessment

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of this compound.

3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound, which possesses a chromophore absorbing in the UV-visible range.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 347 nm, the maximum absorbance wavelength (λmax) for this compound.

  • Sample Preparation: Samples are diluted with the mobile phase to a concentration within the calibration range.

  • Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.[3]

  • Oven Temperature Program: A temperature gradient is optimized to ensure good separation of the analyte from any matrix components.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Samples may require extraction into a volatile organic solvent and derivatization to improve volatility and thermal stability if necessary.

3.3. HPLC with Pre-Column Derivatization

For enhanced sensitivity and selectivity, especially at low concentrations, a derivatization step can be introduced. Azo coupling reactions with diazonium salts can be employed for phenolic compounds.[4]

  • Derivatization Reagent: A suitable diazonium salt, such as 4-diazodiphenylamino sulfate, can be used to react with this compound to form a highly conjugated azo dye with strong absorbance in the visible spectrum.[4]

  • Reaction Conditions: The derivatization reaction is typically carried out in a slightly alkaline buffer (e.g., carbonate buffer at pH 9.5).[4]

  • HPLC Analysis: The resulting derivative is then analyzed by HPLC-UV, with the detection wavelength set to the λmax of the new derivative.

Diagrams

4.1. Signaling Pathway: Azo Coupling Derivatization

G Azo Coupling Derivatization Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Phenylazophenol This compound Azo_Dye_Derivative Azo Dye Derivative (Highly Conjugated) 4_Phenylazophenol->Azo_Dye_Derivative Azo Coupling Diazonium_Salt Diazonium Salt (Derivatizing Agent) Diazonium_Salt->Azo_Dye_Derivative Alkaline_pH Alkaline pH Alkaline_pH->Azo_Dye_Derivative

Caption: Azo coupling derivatization of this compound.

4.2. Experimental Workflow: Inter-Laboratory Comparison

G Inter-Laboratory Comparison Workflow Sample_Preparation Sample Preparation (Homogeneous Batch) Sample_Distribution Sample Distribution to Participating Labs Sample_Preparation->Sample_Distribution Analysis Analysis by Individual Laboratories Sample_Distribution->Analysis Data_Submission Submission of Results to Coordinating Body Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-Score Calculation) Data_Submission->Statistical_Analysis Final_Report Issuance of Final Report Statistical_Analysis->Final_Report

Caption: General workflow of an inter-laboratory comparison study.

4.3. Logical Relationship: Factors Influencing Analytical Results

G Factors Influencing Analytical Results Analytical_Result Analytical Result (Accuracy & Precision) Method_Validation Method Validation Method_Validation->Analytical_Result Instrumentation Instrumentation Instrumentation->Analytical_Result Analyst_Expertise Analyst Expertise Analyst_Expertise->Analytical_Result Sample_Matrix Sample Matrix Sample_Matrix->Analytical_Result Reagent_Quality Reagent Quality Reagent_Quality->Analytical_Result

Caption: Key factors that can influence the outcome of analytical measurements.

References

Cost-benefit analysis of different synthetic routes to 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes for 4-Phenylazophenol (also known as 4-hydroxyazobenzene), a versatile organic compound with applications in dye manufacturing and as a potential antifungal agent. The comparison focuses on the classical approach of aniline diazotization followed by phenol coupling and the Wallach rearrangement of azoxybenzene. This analysis is supported by detailed experimental protocols, quantitative data, and a discussion of the associated costs, safety, and environmental impacts.

At a Glance: Comparison of Synthetic Routes

The table below summarizes the key quantitative metrics for the two synthetic routes to this compound, providing a clear comparison of their efficiency and resource requirements.

MetricDiazotization of Aniline & Coupling with PhenolWallach Rearrangement of Azoxybenzene
Overall Reaction Yield ~97%[1]~51% (for the desired p-isomer)[2]
Reaction Time < 2 hours[1]30 hours[2]
Reaction Temperature 0 - 9°C[1]Reflux (boiling point of the solvent)[2]
Key Reagents Aniline, Sodium Nitrite, Phenol, Sulfuric Acid, Potassium CarbonateAzoxybenzene, Trichloroacetic Acid (or Sulfuric Acid)
Estimated Reagent Cost per Mole of Product *~$5.50 - $6.50~$15.00 - $20.00

*Note: Estimated reagent costs are based on publicly available data for bulk chemicals and may vary depending on the supplier, purity, and scale of the synthesis. The calculation is based on the stoichiometry of the reactions and the reported yields.

Synthetic Route 1: Diazotization of Aniline and Coupling with Phenol

This is the most common and industrially significant method for the synthesis of this compound. The reaction proceeds in two main stages: the formation of a diazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with phenol.

Experimental Protocol

Materials:

  • Aniline

  • Sulfuric acid (10% solution)

  • Potassium hydrogen sulfite

  • Phenol

  • Potassium carbonate (9% solution)

  • Oxalic acid solution

  • Sodium bicarbonate solution

  • Sodium sulfate

Procedure: [1]

  • Diazotization of Aniline:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, slowly add 1.2 moles of aniline to 300 ml of a 10% sulfuric acid solution, maintaining a stirring speed of 200 rpm.

    • Once the aniline is completely dissolved, cool the solution to 9°C.

    • Slowly add a solution of 1.1 moles of potassium hydrogen sulfite dissolved in 230 ml of water, ensuring the temperature is maintained at 8°C. The completion of the diazotization can be monitored using potassium iodide paper.

  • Azo Coupling with Phenol:

    • In a separate container, prepare a solution of 1.2 moles of phenol in 2.3 L of a 9% potassium carbonate solution.

    • Slowly add the previously prepared diazonium salt solution to the phenol solution while stirring at 160 rpm.

    • Maintain the pH of the reaction mixture at 9.

    • After the addition is complete, lower the pH to 3 by adding an oxalic acid solution and continue the reaction for 50 minutes.

    • Filter the resulting precipitate and wash it with a sodium bicarbonate solution.

    • Dehydrate the product using sodium sulfate to obtain 4-hydroxyazobenzene.

Yield: A high yield of approximately 97% has been reported for this method.[1]

Synthetic Route 2: Wallach Rearrangement of Azoxybenzene

The Wallach rearrangement is an alternative method for synthesizing this compound, which involves the acid-catalyzed rearrangement of azoxybenzene.[3][4]

Experimental Protocol

Materials:

  • Azoxybenzene

  • Trichloroacetic acid (70 wt. % solution) or concentrated Sulfuric Acid

  • Acetic anhydride (as solvent)

  • Benzene

  • Anhydrous calcium chloride

Procedure: (Based on a representative procedure using trichloroacetic acid)[2]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve azoxybenzene in acetic anhydride.

    • Add a 70 wt. % solution of trichloroacetic acid to the mixture.

  • Rearrangement:

    • Heat the reaction mixture to reflux and maintain the reflux for 30 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The reaction mixture can be worked up by extraction with a suitable solvent like benzene.

    • The organic layer is then dried with a drying agent such as anhydrous calcium chloride.

    • The solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization from ethanol, to yield 4-hydroxyazobenzene and the ortho-isomer.

Yield: This method typically results in a mixture of ortho- and para-hydroxyazobenzene. A reported yield for the desired para-isomer is approximately 51%, with the ortho-isomer being formed in a much smaller amount (around 4.4%).[2]

Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for the cost-benefit analysis of the different synthetic routes to this compound.

CostBenefitAnalysis cluster_Routes Synthetic Routes cluster_Analysis Analysis Criteria cluster_Decision Decision Diazotization Diazotization of Aniline & Coupling with Phenol Cost Cost Analysis (Reagents, Solvents) Diazotization->Cost Performance Performance Metrics (Yield, Time, Temp) Diazotization->Performance Safety Safety & Environmental (Hazards, Waste) Diazotization->Safety Wallach Wallach Rearrangement of Azoxybenzene Wallach->Cost Wallach->Performance Wallach->Safety Conclusion Optimal Synthetic Route Cost->Conclusion Performance->Conclusion Safety->Conclusion

Caption: Logical workflow for the cost-benefit analysis.

Discussion

Diazotization of Aniline and Coupling with Phenol:

  • Benefits: This method is highly efficient, with a reported yield of up to 97%.[1] The reaction is also relatively fast, typically completed within a couple of hours. The starting materials, aniline, phenol, sodium nitrite, and sulfuric acid, are readily available and relatively inexpensive bulk chemicals, making this route highly cost-effective for large-scale production.

  • Drawbacks: The primary safety concern with this route is the handling of the diazonium salt intermediate, which can be unstable and potentially explosive if isolated or allowed to warm up. Therefore, strict temperature control (0-5°C) is crucial during the diazotization step. The reaction also generates aqueous waste containing inorganic salts and potentially unreacted starting materials, which requires appropriate treatment before disposal.

Wallach Rearrangement of Azoxybenzene:

  • Benefits: This method avoids the use of the potentially hazardous diazonium salt intermediate.

  • Drawbacks: The major drawbacks of the Wallach rearrangement are the significantly lower yield of the desired para-isomer (around 51%) and the much longer reaction time (30 hours).[2] The starting material, azoxybenzene, is more expensive than the basic chemicals used in the diazotization route. The reaction requires a strong acid catalyst, such as concentrated sulfuric acid or trichloroacetic acid, which are corrosive and require careful handling. The formation of the ortho-isomer as a byproduct necessitates a purification step to isolate the desired this compound, which can further reduce the overall practical yield and increase costs.

Conclusion

Based on this comparative analysis, the diazotization of aniline followed by coupling with phenol is the superior synthetic route for the production of this compound. Its high yield, short reaction time, and low cost of starting materials significantly outweigh the challenges associated with the handling of the diazonium salt intermediate, provided that appropriate safety precautions are strictly followed.

For research and development purposes where small quantities are required and the handling of diazonium salts is a major concern, the Wallach rearrangement could be considered. However, for any process aiming for efficiency and cost-effectiveness, particularly at a larger scale, the diazotization and coupling method is the clear choice. Future research could focus on developing greener and safer protocols for the diazotization reaction to further enhance its appeal.

References

A Comparative Environmental Impact Assessment: 4-Phenylazophenol Versus Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The selection of dyes in various industrial applications, including research and drug development, carries significant environmental implications. This guide provides an objective comparison of the environmental impact of the azo dye 4-Phenylazophenol against other widely used dye classes: an anthraquinone dye (Disperse Blue 79), a reactive dye (Reactive Blue 19), and natural dyes (Indigo and Madder). This analysis is supported by experimental data on aquatic toxicity and biodegradability, with detailed methodologies for key experiments to aid in informed decision-making towards more sustainable practices.

Executive Summary

This guide presents a comparative analysis of the environmental profiles of five dyes from four different classes. The assessment is based on their acute toxicity to aquatic organisms (fish, daphnia, and algae) and their potential for biodegradation.

This compound , an azo dye, demonstrates moderate to high toxicity towards aquatic life. While specific ready biodegradability data is limited, azo dyes as a class are known for their potential to form harmful aromatic amines upon degradation.

Disperse Blue 79 , an anthraquinone dye, exhibits a range of toxicity, with high toxicity to some fish species and moderate toxicity to daphnia and algae. Its biodegradation is slow, and it has the potential to bioaccumulate.

Reactive Blue 19 , a reactive anthraquinone dye, shows low to moderate acute toxicity to fish and daphnia but is more toxic to algae. It is known to be persistent in the environment.

Indigo , a natural vat dye, displays high toxicity to fish in some studies, with varying toxicity to invertebrates and algae. However, it is recognized as being biodegradable.

Madder , a natural mordant dye, shows moderate toxicity to daphnia and algae. Information on its fish toxicity is less available.

The data underscores the importance of selecting dyes based on a comprehensive assessment of their environmental impact, as toxicity and biodegradability can vary significantly even within the same class.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for the ecotoxicity and biodegradability of the selected dyes.

Table 1: Acute Aquatic Toxicity Data

DyeChemical ClassTest OrganismEndpointConcentrationReference
This compound AzoPimephales promelas (Fathead minnow)96h LC501.05 - 1.13 mg/L[1][2]
Daphnia magna48h EC5012.50 mg/L[3]
Chlorella vulgaris96h EC50183.60 mg/L[3]
Disperse Blue 79 AnthraquinoneDanio rerio (Zebra fish)96h LC50340 mg/L[2]
Oncorhynchus mykiss (Rainbow trout)96h LC50>100 mg/L[2]
Leuciscus idus (Golden orfe)96h LC50>100 - <220 mg/L[2]
Daphnia magna48h EC504.5 mg/L[2]
Scenedesmus subspicatus72h EC509.5 mg/L[2]
Reactive Blue 19 Reactive AnthraquinoneDanio rerio (Zebra fish)96h LC50337 mg/L[4]
Daphnia magna24h EC50900 mg/L[4]
Daphnia similis48h EC50178.44 mg/L[5]
Desmodesmus subspicatus72h EC5014.5 mg/L[4]
Indigo Natural VatBarbonymus gonionotus (Silver Barb)96h LC500.137 µg/mL[6]
Daphnia magna24h EC50250 mg/L[7]
Selenastrum capricornutum72h EC506.5 mg/L[7]
Madder (Alizarin) Natural MordantDaphnia similis48h EC504.4 mg/L[8][9]
Raphidocellis subcapitata72h IC508.9 mg/L[9][10]

Table 2: Biodegradability Data

DyeChemical ClassBiodegradabilityRemarksReference
This compound AzoNot readily biodegradable (presumed)Azo dyes can form carcinogenic aromatic amines upon reduction.[7]
Disperse Blue 79 AnthraquinoneReadily reduced under anoxic conditions, but mineralization is slow.Can be biotransformed to amines.[11]
Reactive Blue 19 Reactive AnthraquinonePersistentHalf-life in anaerobic sediment-water system is 2.5 days, but estimated half-life in natural water at pH 7 is 46 years.[12]
Indigo Natural VatBiodegradableCan be degraded by various microorganisms.[13]
Madder (Alizarin) Natural MordantBiodegradableSubject to microbial degradation.[14]

Experimental Protocols

Detailed methodologies for the key ecotoxicological and biodegradability tests are provided below.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A standard freshwater fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Procedure:

    • Groups of fish are exposed to a series of concentrations of the test substance in water.

    • A control group is exposed to water without the test substance.

    • The test is typically conducted for 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated statistically from the mortality data.

  • Key Parameters: Water temperature, pH, and dissolved oxygen are monitored throughout the test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.

    • A control group is maintained in clean water.

    • The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The 48h EC50 is calculated based on the immobilization data.

  • Key Parameters: The test is conducted under controlled temperature and lighting conditions.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: A species of green algae, such as Desmodesmus subspicatus or Raphidocellis subcapitata.

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.

    • Control cultures are grown without the test substance.

    • Algal growth is measured over 72 hours by determining cell density or biomass.

    • The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to the control cultures.

  • Key Parameters: The test is performed under constant illumination and temperature.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test assesses the ready biodegradability of a chemical substance by microorganisms by measuring the oxygen consumed during aerobic degradation.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Procedure:

    • The test substance is added to a mineral medium inoculated with the activated sludge in a closed respirometer.

    • The consumption of oxygen is measured over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of dyes to aquatic organisms can be initiated through various molecular and cellular mechanisms. The following diagrams illustrate a simplified overview of the potential toxicity pathways for each dye class.

Azo_Dye_Toxicity AzoDye Azo Dye (e.g., this compound) Anaerobic_Reduction Anaerobic Reduction (e.g., in sediments, gut microbiota) AzoDye->Anaerobic_Reduction Aromatic_Amines Aromatic Amines (Potentially Carcinogenic) Anaerobic_Reduction->Aromatic_Amines Aquatic_Organism Aquatic Organism Aromatic_Amines->Aquatic_Organism Uptake DNA_Adducts DNA Adduct Formation Mutagenicity Mutagenicity & Carcinogenicity DNA_Adducts->Mutagenicity Aquatic_Organism->DNA_Adducts Metabolic Activation Anthraquinone_Dye_Toxicity AQ_Dye Anthraquinone Dye (e.g., Disperse Blue 79) Aquatic_Organism Aquatic Organism AQ_Dye->Aquatic_Organism Uptake Photosensitization Photosensitization (Light Exposure) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Photosensitization->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Aquatic_Organism->Photosensitization Reactive_Dye_Toxicity Reactive_Dye Reactive Dye (e.g., Reactive Blue 19) Hydrolysis Hydrolysis in Water Reactive_Dye->Hydrolysis Aquatic_Organism Aquatic Organism Reactive_Dye->Aquatic_Organism Uptake Unreacted_Dye Unreacted/Hydrolyzed Dye Hydrolysis->Unreacted_Dye Unreacted_Dye->Aquatic_Organism Uptake Covalent_Binding Covalent Binding to Cellular Macromolecules (Proteins, DNA) Cellular_Dysfunction Cellular Dysfunction & Toxicity Covalent_Binding->Cellular_Dysfunction Aquatic_Organism->Covalent_Binding Experimental_Workflow cluster_Toxicity Aquatic Toxicity Assessment cluster_Biodegradability Biodegradability Assessment Fish_Test Fish Acute Toxicity (OECD 203) LC50_EC50 LC50/EC50 Determination Fish_Test->LC50_EC50 Daphnia_Test Daphnia Immobilisation (OECD 202) Daphnia_Test->LC50_EC50 Algae_Test Algae Growth Inhibition (OECD 201) Algae_Test->LC50_EC50 Biodeg_Test Ready Biodegradability (OECD 301F) Biodeg_Percentage Biodegradation Percentage Biodeg_Test->Biodeg_Percentage Dye_Sample Dye Sample Dye_Sample->Fish_Test Dye_Sample->Daphnia_Test Dye_Sample->Algae_Test Dye_Sample->Biodeg_Test Env_Impact Environmental Impact Profile LC50_EC50->Env_Impact Biodeg_Percentage->Env_Impact

References

Safety Operating Guide

Safe Disposal of 4-Phenylazophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Phenylazophenol, a hazardous azo dye, is a critical aspect of laboratory safety and environmental stewardship. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate safety measures are in place. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

    • Eye Protection: Wear safety glasses or goggles.[2] In case of eye contact, flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids, and seek medical aid.[1]

    • Hand Protection: Wear chemical-impermeable gloves.[3]

    • Skin Protection: Use protective clothing to prevent skin contact.[2] If skin contact occurs, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Respiratory Protection: Use in a well-ventilated area and avoid breathing dust.[2] For spill cleanup or situations with potential for dust generation, a dust respirator is recommended.[2] If inhaled, move to fresh air immediately and seek medical attention.[1]

  • Handling Procedures:

    • Wash hands thoroughly after handling.[1]

    • Minimize dust generation and accumulation during handling and cleanup.[1]

    • Avoid all personal contact, including inhalation.[2]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Chemical and Hazard Profile

Understanding the properties and hazards of this compound is fundamental to its safe management. The following table summarizes key quantitative and qualitative data.

PropertyData
Synonyms 4-Hydroxyazobenzene; C.I. 11800; Solvent Yellow 7[4][5]
CAS Number 1689-82-3[4][5]
Physical State Brown, fine crystalline powder[3][6]
Hazard Classifications Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (Acute oral toxicity, Category 4), Toxic to aquatic life with long-lasting effects (H411)[3][4][5]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][4]

Step-by-Step Disposal Protocol

The mandated disposal route for this compound is through a licensed chemical destruction plant or an approved waste disposal facility.[3][5] On-site chemical neutralization is not recommended. The following protocol details the process for preparing the waste for collection.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure unused chemical, contaminated lab supplies (e.g., gloves, absorbent paper), and rinsate from cleaning contaminated glassware.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.[4][7]

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect dry chemical waste, such as unused this compound, in its original container if it is in good condition.[7][8]

    • If the original container is compromised, transfer the waste to a new, compatible, and leak-proof container with a secure, screw-on cap.[7][9]

    • For chemically contaminated solid waste like gloves or wipes, double-bag the items in clear plastic bags and place them inside a designated solid hazardous waste container.[9]

  • Liquid Waste (Rinsate):

    • If a container held this compound, it must be triple-rinsed with a suitable solvent.[10] This rinsate is considered hazardous waste and must be collected.

    • Collect the rinsate in a sturdy, leak-proof container with a screw-on cap. Ensure the container material is compatible with the solvent used.

Step 3: Labeling Hazardous Waste

  • Clearly label every waste container with a "Hazardous Waste" tag.[9][10]

  • The label must include:

    • The full chemical name: "this compound".

    • The date when waste was first added to the container.[9]

    • An accurate list of all contents, including any solvents used for rinsing.

    • The associated hazards (e.g., Irritant, Harmful, Environmental Hazard).

Step 4: Storage Pending Disposal

  • Store sealed waste containers in a designated hazardous waste storage area.[9]

  • This area should be cool, dry, and well-ventilated.[1]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[9]

  • Keep waste containers closed except when adding waste.[9]

Step 5: Arranging for Disposal

  • Adhere to institutional and local regulations regarding waste accumulation time and quantity limits (e.g., waste must be collected within 90 days).[9]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

  • Provide the contractor with accurate information about the waste composition.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not flush into the sanitary sewer system or any waterway.[2][4] The compound is toxic to aquatic life.[3]

  • Regular Trash: Do not dispose of this compound or its contaminated materials in the regular trash.[11]

Accidental Spill and Leak Management

In the event of a spill, follow these procedures immediately:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as described above.

  • Use dry cleanup procedures to avoid generating dust.[2]

  • Carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1]

  • Wash the spill area down with soap and water, collecting the cleaning water as hazardous waste.

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Guidelines for 4-Phenylazophenol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedural guidance offers a direct, step-by-step approach to critical operational questions regarding the handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation. It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2][3] Some evidence suggests it may cause skin sensitization and may have carcinogenic potential.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for this compound

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.European Standard EN 374.[1][4]
Skin and Body Protection Protective clothing to prevent skin exposure. A lab coat is the minimum requirement.Not specified, but good laboratory practice dictates full coverage.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if irritation is experienced.OSHA 29 CFR 1910.134 or European Standard EN 149.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[5]

  • Before handling, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Minimize dust generation and accumulation when working with the solid form.[5]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Keep the container tightly closed when not in use.[5]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly with soap and water after handling.[3][5]

3. Storage:

  • Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials, such as oxidizing agents.[3][4]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Below is a workflow diagram illustrating the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh Compound (Minimize Dust) prep_vent->handle_weigh Proceed to Handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon After Experiment cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash storage Store in a Tightly Sealed Container cleanup_wash->storage Store Unused Chemical disposal Dispose of Waste Properly cleanup_wash->disposal Dispose of Contaminated Materials

Caption: Standard Operating Procedure for Handling this compound.

Disposal Plan

1. Waste Characterization:

  • This compound and any materials contaminated with it are considered hazardous waste.[2]

2. Collection and Storage of Waste:

  • Collect waste material in a suitable, labeled, and closed container.[5]

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or waterways.[1][4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]

  • Engage a licensed professional waste disposal service to dispose of this material.

The following diagram outlines the decision-making process for the disposal of this compound and associated waste.

Disposal Plan for this compound Waste cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_chem Unused/Expired this compound collect Collect in Labeled, Sealed Hazardous Waste Containers waste_chem->collect waste_contam Contaminated PPE and Labware waste_contam->collect dispose_service Arrange for Pickup by Licensed Waste Disposal Service collect->dispose_service For Final Disposal dispose_final Dispose According to Regulations dispose_service->dispose_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.